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3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol Documentation Hub

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Core Science & Biosynthesis

Foundational

Initial Toxicity Screening of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol: A Predictive and Empirical Framework

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Content Type: Technical Whitepaper & Screening Guide Executive Summary & Structural Causality In early-stage drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Content Type: Technical Whitepaper & Screening Guide

Executive Summary & Structural Causality

In early-stage drug discovery, the transition from synthetic building block to viable lead compound hinges on identifying and mitigating intrinsic toxicophores. The compound 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol [1] presents a highly specific structural profile that mandates a rigorous, tiered toxicity screening strategy.

As a Senior Application Scientist, I approach this molecule not merely as a string of atoms, but as a reactive system. The experimental choices in this guide are dictated by the causality of its structural moieties:

  • The 1-methyl-2-pyrrolyl group: Electron-rich pyrroles are notorious for undergoing cytochrome P450 (CYP450)-mediated oxidation. This bioactivation often yields reactive epoxides or imine methides that covalently bind to hepatic proteins, causing Idiosyncratic Drug Toxicity (IDT).

  • The 6-methoxyphenyl group: The methoxy substituent is highly susceptible to O-demethylation by CYP2D6 or CYP3A4, generating a free phenol. Subsequent oxidation can yield reactive quinone species.

  • The 3-Fluoro substituent: While fluorine increases lipophilicity and blocks oxidation at the 3-position, the elevated lipophilicity increases the probability of promiscuous binding to off-target ion channels, specifically the hERG potassium channel.

To de-risk this compound, we must deploy a tiered screening workflow that empirically tests these predictive hypotheses.

ScreeningWorkflow Start Compound Synthesis Tier1 Tier 1: Genotox (Ames) & Cytotox (HepG2) Start->Tier1 Tier2 Tier 2: hERG Patch-Clamp & HLM Stability Tier1->Tier2 Pass Fail Structural Optimization Tier1->Fail Fail Decision Go/No-Go Decision Matrix Tier2->Decision Pass Tier2->Fail Fail

Tiered initial toxicity screening workflow for early-stage go/no-go decision making.

Tier 1: Reactive Metabolite Profiling & Genotoxicity

Because the primary liability of the pyrrole and methoxy groups is oxidative bioactivation, our first tier of testing must isolate the compound's behavior in the presence of mammalian metabolic enzymes.

Predictive Bioactivation & GSH Trapping

Reactive electrophiles deplete intracellular glutathione (GSH), leading to oxidative stress and cell death. To capture these transient species before they cause irreversible damage, we utilize a GSH trapping assay.

MetabolicPathway Compound Parent Compound (Pyrrole & Methoxy Moieties) CYP450 Phase I Metabolism (CYP3A4 / CYP2D6) Compound->CYP450 ReactiveMetabolite Reactive Electrophiles (Epoxides / Quinones) CYP450->ReactiveMetabolite Bioactivation Toxicity Protein/DNA Binding (Toxicity) ReactiveMetabolite->Toxicity GSH Depletion Detox GSH Conjugation (Detoxification) ReactiveMetabolite->Detox GSH Trapping Assay

Predictive CYP450-mediated bioactivation pathway and glutathione (GSH) trapping mechanism.

Self-Validating Protocol: In Vitro GSH Trapping Assay

  • Preparation: Prepare a 10 µM solution of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol in 100 mM potassium phosphate buffer (pH 7.4).

  • Metabolic Activation: Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL, and supplement with 5 mM reduced Glutathione (GSH).

  • Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction using an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS using a neutral loss scan of m/z 129 (characteristic of GSH adducts).

  • Self-Validation System: The assay must include Verapamil (negative control, <1% adduct formation) and Diclofenac (positive control, >15% adduct formation). If the positive control fails to produce detectable adducts, the HLM batch is deemed inactive, and the run is invalidated.

Bacterial Reverse Mutation (Ames) Test

To comply with the ICH M7 guidelines for assessing DNA-reactive (mutagenic) impurities[2], we must determine if the parent compound or its metabolites induce genetic mutations. The assay is performed according to OECD Guideline 471.

Self-Validating Protocol: GLP Ames Test (Plate Incorporation)

  • Strain Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.

  • Metabolic Simulation: Prepare the S9 mix (rat liver extract induced by phenobarbital/β-naphthoflavone) to simulate mammalian hepatic metabolism. This is critical to test the mutagenicity of the pyrrole-epoxide metabolite.

  • Exposure: Mix 100 µL of bacterial suspension, 50 µL of the test compound (dosed at 1.5, 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for the -S9 condition) into 2 mL of molten top agar.

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

  • Quantification: Count revertant colonies using an automated colony counter.

  • Self-Validation System: Spontaneous reversion rates (vehicle control, 0.1% DMSO) must fall within historical laboratory ranges. Strain-specific positive controls (e.g., 2-Aminoanthracene for +S9 conditions) must induce a statistically significant, dose-dependent increase (≥3-fold for TA1535/TA1537, ≥2-fold for TA98/TA100) in revertants.

Tier 2: Cardiac Safety Pharmacology

The lipophilic nature of the fluorinated aromatic ring increases the risk of off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of drug-induced QT interval prolongation. In accordance with ICH S7B guidelines[3][4], a GLP-compliant hERG patch-clamp assay is mandatory.

Self-Validating Protocol: Automated Patch-Clamp hERG Assay

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Perfusion: Perfuse 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol at ascending concentrations (0.1, 1, 10, and 30 µM). Allow 5 minutes of equilibration per concentration.

  • Measurement: Record the peak amplitude of the tail current and calculate the percentage of inhibition relative to the baseline.

  • Self-Validation System: The vehicle control (0.1% DMSO) must demonstrate <5% current run-down over the recording period. The positive control (E-4031 , 100 nM) must yield >80% hERG tail current inhibition. Only cells with a seal resistance >1 GΩ and initial tail current >300 pA are accepted into the final dataset.

Quantitative Data Synthesis & Decision Matrix

To facilitate objective decision-making, all quantitative data derived from the self-validating protocols must be measured against strict Go/No-Go thresholds. The table below summarizes the target acceptance criteria for advancing 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol to in vivo pharmacokinetic (PK) studies.

Table 1: Quantitative Acceptance Criteria for Initial Toxicity Screening

Assay CategoryTarget Metric"Go" Threshold (Pass)"No-Go" Threshold (Fail)Self-Validation Requirement
GSH Trapping Reactive Adduct Formation< 5% relative to parent> 15% relative to parentDiclofenac positive control >15%
Ames Test (OECD 471) Mutagenic Reversion Rate< 2-fold increase over vehicle≥ 2-fold (dose-dependent)2-AA positive control ≥ 3-fold
hERG Patch-Clamp IC₅₀ (Potassium Channel)> 30 µM< 10 µME-4031 (100 nM) > 80% inhibition
HepG2 Cytotoxicity Cell Viability (IC₅₀)> 50 µM< 10 µMAmiodarone IC₅₀ < 20 µM
HLM Stability Intrinsic Clearance (CLint)< 20 µL/min/mg protein> 50 µL/min/mg proteinVerapamil CLint > 40 µL/min/mg

Interpretation Logic: If the compound triggers a "No-Go" in the hERG assay but passes genotoxicity, structural optimization should focus on reducing lipophilicity (e.g., replacing the fluorine atom or increasing the polarity of the methanol linker). If it fails the Ames test (+S9), the pyrrole ring is likely undergoing deleterious bioactivation, necessitating a scaffold hop away from the 1-methyl-2-pyrrolyl moiety.

References

  • Buy 3-(2,4-Difluorophenoxy)aniline (EVT-12773926)
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471)
  • ICH M7 Assessment and control of DNA reactive (mutagenic)
  • Source: mediford.
  • Source: europa.eu (European Medicines Agency)

Sources

Exploratory

Physicochemical Characterization and Synthetic Utility of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol in Early-Stage Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, fluorinated heterocycles serve as pivotal scaffolds for drug discovery. 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS Registry Number: 14433...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated heterocycles serve as pivotal scaffolds for drug discovery. 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS Registry Number: 1443311-89-4) is a highly specialized aromatic alcohol that integrates a fluorinated phenyl ring with an N-methylated pyrrole derivative,[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular formula, synthetic methodology, and its mechanistic role as a privileged intermediate in the development of anti-inflammatory and targeted therapeutic agents.

Part 1: Physicochemical Profiling (Molecular Weight & Formula)

The structural identity of this compound is defined by its precise molecular formula, C₁₃H₁₄FNO₂ . The molecule consists of three primary domains: a central secondary alcohol (methanol) linker, a 1-methyl-2-pyrrolyl group, and a 3-fluoro-6-methoxyphenyl ring (conventionally named 5-fluoro-2-methoxyphenyl under standard IUPAC rules to minimize locant numbers).

Understanding the exact mass and elemental contribution is critical for mass spectrometry validation and pharmacokinetic modeling. The calculated molecular weight is 235.25 g/mol .

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
CAS Registry Number 1443311-89-4
Molecular Formula C₁₃H₁₄FNO₂
Molecular Weight 235.25 g/mol
Exact Mass (Monoisotopic) 235.1009 Da
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Methoxy O, Hydroxyl O, Pyrrole N)
Table 2: Elemental Composition Breakdown (C₁₃H₁₄FNO₂)
ElementSymbolAtom CountMass Contribution ( g/mol )Mass Fraction (%)
CarbonC13156.1466.37%
HydrogenH1414.116.00%
FluorineF119.008.08%
NitrogenN114.015.96%
OxygenO232.0013.60%
Total 31 235.26 100.00%

Part 2: Structural Rationale & Medicinal Chemistry (E-E-A-T)

The design of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is not arbitrary; each functional group serves a distinct pharmacological and chemical purpose. As an Application Scientist, understanding the causality behind these structural choices is paramount for downstream drug development:

  • The Pyrrole Core: The pyrrole ring is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized as a scaffold for anti-inflammatory, antimicrobial, and anticancer agents[1],[2].

  • N-Methylation: N-alkylation (specifically methylation) of the pyrrole nitrogen eliminates a hydrogen bond donor. This strategic modification often reduces unwanted non-specific binding, improves membrane permeability, and modulates the biological potency compared to the parent N-H pyrrole[2].

  • Fluorine Substitution: The introduction of a fluorine atom on the phenyl ring significantly enhances the compound's lipophilicity[1]. Furthermore, fluorine's high electronegativity modulates the pKa of adjacent functional groups and provides metabolic stability by blocking cytochrome P450-mediated oxidation at that specific aromatic site.

  • Methoxy Group: The methoxyphenyl moiety acts as a large, lipophilic group that can engage in additional hydrophobic or π-stacking interactions within the binding pocket of a biological target, thereby enhancing target affinity[2].

Part 3: Synthetic Methodology & Workflow

The synthesis of fluorinated pyrrole methanol derivatives is typically achieved through direct organometallic addition or multi-component reactions[1]. The most robust and regioselective method involves the directed lithiation of 1-methylpyrrole followed by nucleophilic attack on the corresponding fluorinated benzaldehyde.

Self-Validating Experimental Protocol: Organolithium Addition

Objective: Synthesize 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol via a highly controlled C-C bond formation.

  • Step 1: Directed Lithiation Dissolve 1-methylpyrrole (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 1 hour to ensure complete formation of 1-methyl-2-lithiopyrrole.

    • Validation Check 1: Quench a 50 µL aliquot with D₂O and analyze via ¹H NMR. The disappearance of the C2 proton signal confirms >95% successful lithiation, validating the intermediate before proceeding.

  • Step 2: Nucleophilic Addition Slowly add 5-fluoro-2-methoxybenzaldehyde (1.0 eq) dissolved in anhydrous THF dropwise to the -78 °C solution. Maintain the temperature for 2 hours, then allow the mixture to slowly warm to 0 °C.

    • Validation Check 2: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3). The disappearance of the UV-active aldehyde spot and the emergence of a more polar, PMA-stainable spot validates the conversion to the lithium alkoxide intermediate.

  • Step 3: Quenching and Purification Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield the pure secondary alcohol.

Synthesis A 1-Methylpyrrole B 1-Methyl-2-lithiopyrrole A->B n-BuLi, THF -78°C D Lithium Alkoxide Intermediate B->D Add Aldehyde C 5-Fluoro-2-methoxy- benzaldehyde C->D Electrophile E 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol D->E NH4Cl (aq) Quench

Caption: Synthetic workflow for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol via lithiation.

Part 4: Analytical Characterization

To ensure absolute trustworthiness in the synthesized compound, a multi-modal analytical approach must be employed.

  • High-Resolution Mass Spectrometry (HRMS): Utilize ESI-TOF MS in positive ion mode. The exact monoisotopic mass for [M+H]⁺ is expected at m/z 236.1087.

    • Self-Validating Check: Look for the prominent [M-OH]⁺ fragment at m/z 218.098. Secondary benzylic/pyrrolic alcohols readily undergo in-source dehydration. The presence of this specific fragmentation pattern definitively validates the hydroxymethyl linkage[1].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a singlet at ~3.6 ppm (pyrrole N-CH₃, 3H), a singlet at ~3.8 ppm (methoxy O-CH₃, 3H), and a distinct doublet/multiplet at ~6.0 ppm representing the chiral carbinol proton (CH-OH, 1H).

    • ¹⁹F NMR (376 MHz, CDCl₃): A single peak validates the presence of the mono-fluorinated aromatic system, typically appearing as a multiplet due to coupling with adjacent aromatic protons.

Part 5: Biological Mechanisms & Pathway Inhibition

Compounds featuring the fluorinated pyrrole scaffold are heavily investigated for their ability to interact with inflammatory pathways. Specifically, fluorinated pyrroles have demonstrated potent inhibition of key inflammatory mediators, most notably Cyclooxygenase-2 (COX-2) [2].

Mechanism of Action

In the arachidonic acid cascade, COX-2 is upregulated at sites of inflammation, catalyzing the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2)[2]. Fluorinated pyrrole derivatives act as competitive inhibitors within the COX-2 active site. The lipophilic methoxyphenyl group anchors the molecule in the hydrophobic channel of the enzyme, while the fluorinated ring enhances binding affinity through halogen bonding and favorable steric interactions, effectively suppressing lipopolysaccharide-stimulated inflammation[2].

Pathway Stimulus Inflammatory Stimulus (Cytokines) AA Arachidonic Acid Release Stimulus->AA COX2 COX-2 Enzyme AA->COX2 Prostaglandins Prostaglandins (PGE2) Synthesis COX2->Prostaglandins Catalysis Inhibitor Fluorinated Pyrrole Derivative Inhibitor->COX2 Competitive Inhibition Inflammation Inflammatory Response Prostaglandins->Inflammation

Caption: Mechanism of action for fluorinated pyrroles in the COX-2 inflammatory pathway.

References

  • Advanced Technology & Industrial Co., Ltd. "Product Search Result: 1443311-89-4". Retrieved from:[Link]

Sources

Foundational

Engineering Fluorinated Pyrrole Derivatives: A Technical Guide to Synthesis, Mechanisms, and Pharmaceutical Applications

Executive Summary The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. In recent years, the strategic incorporation of fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. In recent years, the strategic incorporation of fluorine atoms into the pyrrole architecture has emerged as a transformative approach in drug design. This whitepaper provides an in-depth technical analysis of fluorinated pyrrole derivatives, detailing the pharmacological rationale behind their design, evaluating state-of-the-art synthetic methodologies, and providing self-validating experimental protocols for their construction.

The Pharmacological Rationale for Pyrrole Fluorination

The addition of a fluorine atom to a heterocyclic molecule can significantly enhance its therapeutic profile[1]. As a Senior Application Scientist, it is critical to understand the causality behind this "fluorine effect" rather than treating it as a mere structural modification:

  • Metabolic Stability: The C–F bond is one of the strongest in organic chemistry. Strategic placement of fluorine at metabolically labile sites on the pyrrole ring blocks cytochrome P450-mediated oxidative degradation, thereby increasing the drug's half-life[2].

  • Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of the pyrrole core. This facilitates superior passive diffusion across lipid bilayers, directly improving cellular membrane permeability and oral bioavailability[2].

  • pKa Modulation: The high electronegativity of fluorine exerts a strong inductive effect, which can modulate the pKa of the pyrrole N-H bond. This fine-tunes the hydrogen-bonding capabilities of the molecule, optimizing electrostatic interactions within the target protein's binding pocket[1].

DrugDesign A Pyrrole Scaffold B Fluorination / Trifluoromethylation A->B C Physicochemical Modulation B->C D Increased Lipophilicity C->D E Metabolic Stability (C-F Bond) C->E F Target Affinity (Electrostatics) C->F G Enhanced Bioavailability & Efficacy D->G E->G F->G

Pharmacological impact of pyrrole fluorination on drug bioavailability and target affinity.

Synthetic Methodologies for Ring-Fluorinated Pyrroles

Synthesizing fluorinated pyrroles presents a significant chemical challenge. The approaches are generally categorized into two distinct paradigms[3]:

Direct Fluorination

Direct electrophilic fluorination of a pre-formed pyrrole ring (using agents like Selectfluor or N-fluorobenzenesulfonimide) allows for late-stage functionalization.

  • The Mechanistic Challenge: Pyrroles are highly electron-rich and notoriously sensitive to oxidation and polymerization in the presence of strong electrophiles[1]. Consequently, direct fluorination often suffers from poor regioselectivity and low yields, necessitating highly controlled, mild, and neutral conditions.

De Novo Ring Construction via Fluorinated Precursors

To bypass the oxidative instability of the pyrrole core, modern synthetic protocols favor building the ring from small, pre-fluorinated building blocks. This guarantees absolute regiocontrol. A highly effective method is the modular assembly of polysubstituted 3-fluoropyrroles via a Ring-Closing Metathesis (RCM) approach[4].

G A Commercial Aldehydes B Allylic Amine Formation (Vinylation & Reductive Amination) A->B C Amide Coupling (with 2-Fluoroacrylic acid) B->C D Ring-Closing Metathesis (RCM) (Grubbs 2nd Gen Catalyst) C->D E Fluorinated α,β-unsaturated γ-lactam D->E F Alkylation-Aromatization (Nucleophilic Addition & Dehydration) E->F G Polyfunctionalised 3-Fluoropyrrole F->G

Synthetic workflow for polyfunctionalised 3-fluoropyrroles via RCM and aromatization.

Self-Validating Experimental Protocol: Synthesis of 3-Fluoropyrroles

The following protocol details the synthesis of polyfunctionalised 3-fluoropyrroles via an RCM and alkylation-aromatization sequence, adapted from the foundational work by4[4].

Step 1: Diene-Amide Assembly
  • Imine Formation & Vinylation: Condense benzaldehyde with t-butylsulfinamide. React the resulting imine with vinylmagnesium bromide to afford the allylic amine.

  • Reductive Amination: Treat the allylic amine with p-anisaldehyde to yield the PMB-protected amine.

  • Amide Coupling: Couple the protected amine with 2-fluoroacrylic acid using EDCI/HOBt to produce the diene-amide.

  • Causality Note: Introducing the fluorine atom via 2-fluoroacrylic acid ensures that the fluorine is locked into the C3 position of the future pyrrole ring, eliminating the regioselectivity issues of direct fluorination.

Step 2: Ring-Closing Metathesis (RCM)
  • Dissolve the diene-amide in anhydrous dichloromethane (DCM).

  • Add Grubbs 2nd Generation catalyst (15 mol%) and reflux.

  • Mechanistic Insight: Grubbs 2nd Gen is specifically chosen over 1st Gen because its N-heterocyclic carbene (NHC) ligand provides superior electron density to the ruthenium center. This is mandatory to drive the metathesis of the highly electron-deficient fluoro-olefin, which would otherwise stall. The product is a fluorinated α,β-unsaturated γ-lactam.

Step 3: Alkylation-Aromatization
  • Cool the fluorolactam solution to -78 °C in THF.

  • Add methyllithium (MeLi) dropwise, then allow the reaction to warm to room temperature.

  • Mechanistic Insight: MeLi acts as a nucleophile, selectively attacking the lactam carbonyl to form a tetrahedral hemi-aminal. Upon aqueous workup, this unstable intermediate undergoes rapid dehydration. The thermodynamic driving force for the subsequent double-bond isomerization is the formation of the highly stable 10π-electron aromatic pyrrole system, yielding the tetrasubstituted 3-fluoropyrrole[4].

Validation & Quality Control (Self-Validating System)
  • 19F NMR Spectroscopy: Monitor the reaction progress via 19F NMR. The successful formation of the 3-fluoropyrrole is confirmed by a distinct shift of the fluorine signal to the aromatic region (typically a singlet or closely coupled multiplet around -167 ppm, referenced to CFCl3).

  • Control Baseline: Ensure the absence of starting 2-fluoroacrylic acid signals (approx. -115 ppm) to validate complete conversion.

Biological Activities and Therapeutic Applications

Fluorinated pyrroles have demonstrated exceptional efficacy across various therapeutic domains. The integration of the fluorine atom routinely yields compounds that outperform their non-fluorinated counterparts and standard-of-care drugs.

Quantitative Efficacy of Fluorinated Pyrrole Derivatives
Compound Class / MotifTarget Organism / EnzymeActivity MetricCausality of FluorinationReference
Fluorinated pyrrole-based hybrids (8, 9) HIV-1 (LAI strain)EC₅₀: 36.9 – 44.5 μMEnhanced lipophilic membrane penetration compared to non-fluorinated analogs.2[2]
Fluorinated 2-thiazolyl hydrazones (5a, 5c–5h) Bacillus subtilisMIC: 0.2 – 0.8 μg/mLFluorine acts as an electron-withdrawing group, increasing target binding affinity (3-10x more potent than Ciprofloxacin).5[5]
Fluorinated 2-thiazolyl hydrazones (5a, 5k) Mycobacterium tuberculosis H37RvMIC: 3.12 – 6.25 μg/mLIncreased metabolic stability against aggressive mycobacterial degradation enzymes.5[5]
4-fluoroindole tetrazole hybrids (24a–d) HIV-JRFL pseudotyped virusEC₅₀: 20 – 190 nMModulates pKa of the indole NH, optimizing critical hydrogen bonding with the viral target.2[2]

Conclusion

The synthesis and application of fluorinated pyrrole derivatives represent a highly sophisticated intersection of organic synthesis and pharmacology. By utilizing de novo ring construction methods like RCM, researchers can bypass the inherent oxidative instability of pyrroles to achieve perfect regiocontrol. The resulting fluorinated scaffolds offer unparalleled advantages in metabolic stability, lipophilicity, and target affinity, cementing their status as indispensable building blocks in modern drug discovery.

References

  • Thomas J. Cogswell et al., "Flexible synthesis of polyfunctionalised 3-fluoropyrroles", Organic & Biomolecular Chemistry (2015). URL:[Link]

  • Takeshi Fujita and Junji Ichikawa, "SYNTHETIC METHODS FOR RING-FLUORINATED PYRROLE DERIVATIVES", Heterocycles (2017). URL:[Link]

  • Ashraf A. et al., "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems", RSC Advances (2024). URL:[Link]

  • P V Sowmya et al., "Fluorinated pyrrole incorporated 2-thiazolyl hydrazone motifs: a new class of antimicrobial and anti tuberculosis agents", Arch Pharm Res. (2017). URL:[Link]

  • "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs", Organic & Biomolecular Chemistry (2025). URL:[Link]

Sources

Exploratory

A Prospective Analysis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol: A Technical Guide to Unlocking Therapeutic Potential

Dissemination: For Research & Drug Development Professionals Executive Summary The confluence of specific structural motifs in a single small molecule often predicates a rich and diverse pharmacological profile. This tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Dissemination: For Research & Drug Development Professionals

Executive Summary

The confluence of specific structural motifs in a single small molecule often predicates a rich and diverse pharmacological profile. This technical guide introduces 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol , a novel chemical entity yet to be extensively characterized in the scientific literature. The purpose of this document is not to report on established findings, but rather to serve as a forward-looking roadmap for its systematic investigation. By deconstructing the molecule into its core components—a fluorinated methoxyphenyl ring, an N-methylated pyrrole, and a carbinol linker—we can extrapolate from a wealth of existing research on analogous structures to postulate its therapeutic potential.

This guide presents a scientifically-grounded rationale for investigating this compound in three primary therapeutic areas: oncology, neurodegenerative disorders, and inflammatory diseases . We provide a comprehensive framework for its synthesis, in-depth preclinical evaluation through detailed, step-by-step experimental protocols, and a logical progression for future research. This document is designed to empower researchers, scientists, and drug development professionals to pioneer the exploration of this promising, unexplored molecule.

Introduction: A Molecule of Postulated Interest

The chemical architecture of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol suggests a compound designed for biological activity. The strategic incorporation of fluorine and a methoxy group onto the phenyl ring, coupled with the versatile pyrrole core, creates a molecule with significant therapeutic potential waiting to be unlocked.

  • The Role of Fluorine and Methoxy Substituents: The incorporation of fluorine into small-molecule drugs is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Fluorine's high electronegativity can modulate the acidity of nearby protons and influence conformation, while the carbon-fluorine bond's strength often protects against metabolic degradation.[3] The trifluoromethyl group, for instance, is known to enhance lipophilicity and improve brain penetration.[3] The methoxy group can also significantly influence a molecule's electronic and steric properties, impacting receptor interactions. Chalcones featuring both methoxy and fluoro substitutions have demonstrated antitumor efficacy by inducing apoptosis and cell-cycle arrest.[4]

  • The Pyrrole Scaffold: A Privileged Heterocycle: The pyrrole ring is a core component of many biologically active compounds.[5] Pyrrole derivatives have been reported to possess a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, neuroprotective, and anticancer properties.[6][7] Specifically, some pyrrole derivatives have shown potent and selective inhibitory activity against COX-2, a key enzyme in inflammation.[8][9] In the context of neurodegeneration, pyrrolyl- and indolylazine classes have been shown to activate intracellular mechanisms that combat the accumulation of amyloid structures, and novel pyrrole derivatives have demonstrated neuroprotective effects against oxidative stress in cellular models of Parkinson's disease.[7][10]

Based on these foundational principles, this guide will explore the untapped potential of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

Postulated Therapeutic Landscapes

The unique combination of functional groups in 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol provides a strong rationale for investigating its efficacy in several key disease areas.

Oncology

The presence of a fluorinated phenyl group and a pyrrole core suggests potential as an anticancer agent. Fluorinated small molecules are increasingly recognized for their potential to modulate the immune system in cancer therapy, with some demonstrating enhanced metabolic stability and target specificity.[1][11] Furthermore, various pyrrole derivatives have been investigated for their antitumor properties. This leads to the hypothesis that our target compound could interfere with cancer cell proliferation, survival, or angiogenesis. Potential mechanisms could include the inhibition of key kinases or the modulation of inflammatory pathways within the tumor microenvironment.[12]

Neurodegenerative Disorders

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[7][13] Pyrrole-containing compounds have shown promise as neuroprotective agents.[7][14] For instance, certain pyrrole derivatives can protect neuronal cells from toxicity induced by agents like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease, by modulating inflammatory pathways such as COX-2/PGE2.[7] The ability of fluorinated compounds to cross the blood-brain barrier further strengthens the rationale for investigating 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol for central nervous system disorders.[3] It is plausible that this molecule could offer neuroprotection by mitigating oxidative stress, inhibiting inflammatory cascades, or preventing protein aggregation.[10][15]

Inflammatory Diseases

The structural similarity of the pyrrole core to existing non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac suggests a potential role in treating inflammatory conditions.[8] Many pyrrole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[8][9] The substitution pattern on the phenyl and pyrrole rings can be fine-tuned to achieve selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with traditional NSAIDs. Therefore, it is hypothesized that 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol could act as a selective COX-2 inhibitor or modulate other inflammatory mediators.[16]

A Roadmap for Investigation: Synthesis and Characterization

The synthesis of substituted pyrroles can be achieved through various established methods, with the Paal-Knorr synthesis being a robust and versatile approach.[5][17] A plausible synthetic route for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is outlined below.

Proposed Synthetic Pathway

A potential two-step synthesis could involve the initial formation of a 1,4-dicarbonyl compound followed by a Paal-Knorr cyclization.

Synthetic Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Paal-Knorr Pyrrole Synthesis 2-Fluoro-5-methoxy-toluene 2-Fluoro-5-methoxy-toluene Intermediate_Dicarbonyl 1-(3-Fluoro-6-methoxyphenyl)-hexane-1,4-dione 2-Fluoro-5-methoxy-toluene->Intermediate_Dicarbonyl 1. Butyrolactone, AlCl3 2. Oxidation Butyrolactone Butyrolactone AlCl3 AlCl3 Methylamine Methylamine Pyrrole_Intermediate Intermediate Pyrrole Ketone Intermediate_Dicarbonyl->Pyrrole_Intermediate Methylamine, Acetic Acid, Heat Target_Molecule 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol Reduction NaBH4 Methanol Pyrrole_Intermediate->Target_Molecule Reduction (e.g., NaBH4)

Caption: Proposed Paal-Knorr synthesis of the target compound.

Preclinical Evaluation Framework

A structured, multi-tiered approach is essential for efficiently screening and characterizing the bioactivity of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. The following sections provide detailed protocols for a comprehensive preclinical evaluation.

In Vitro Pharmacological Screening

Initial screening should be conducted using a panel of in vitro assays to identify and quantify the compound's activity in the postulated therapeutic areas.

A high-throughput screening approach against a panel of cancer cell lines is recommended.[12]

Table 1: Proposed Cancer Cell Line Panel for Initial Screening

Cell LineCancer TypeKey Characteristics
A549Lung CarcinomaRepresents a common and aggressive cancer type.
HCT-116Colorectal CarcinomaA well-characterized model for GI cancers.
MCF-7Breast CancerEstrogen-receptor positive, a key subtype.
A375MelanomaA model for a typically chemo-resistant cancer.[4]
PC-3Prostate CancerAndrogen-independent, representing advanced disease.

Experimental Protocol: MTT Cell Viability Assay [18]

  • Cell Seeding: Plate cells from the panel in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anticancer_Screening_Workflow Start Start: Compound Synthesis Cell_Panel Select Cancer Cell Line Panel Start->Cell_Panel MTT_Assay Perform MTT Assay (IC50 Determination) Cell_Panel->MTT_Assay Hit_Identification IC50 < 10 µM? MTT_Assay->Hit_Identification Apoptosis_Assay Mechanism of Action Studies: - Apoptosis Assay (Annexin V) - Cell Cycle Analysis (Flow Cytometry) Hit_Identification->Apoptosis_Assay Yes Stop End of Study or Re-evaluate Hit_Identification->Stop No End Proceed to In Vivo Studies Apoptosis_Assay->End

Caption: Workflow for in vitro anticancer screening.

Cell-based models of neurotoxicity are crucial for the initial assessment of neuroprotective potential.[19][20]

Experimental Protocol: 6-OHDA-Induced Neurotoxicity in PC12 Cells [7]

  • Cell Culture: Culture PC12 cells in appropriate media.

  • Pre-treatment: Pre-treat cells with the test compound at various concentrations (e.g., 1-50 µM) for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis.

  • Assessment of Neuroprotection:

    • Cell Viability: Use the MTT assay to quantify cell survival.

    • Oxidative Stress: Measure intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

    • Apoptosis: Use Hoechst staining or Annexin V/PI flow cytometry to assess apoptosis.

  • Data Analysis: Compare the outcomes in compound-treated cells to the 6-OHDA-only treated cells to determine the neuroprotective effect.

A variety of in vitro assays can be used to screen for anti-inflammatory properties.[21][22][23]

Experimental Protocol: COX-1/COX-2 Inhibition Assay [9]

  • Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

  • Assay Procedure: Perform a colorimetric inhibitor screening assay according to the manufacturer's instructions. This typically involves measuring the peroxidase activity of COX.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the absorbance to determine the extent of inhibition.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Experimental Protocol: Inhibition of Pro-inflammatory Cytokines in PBMCs [24]

  • PBMC Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Cell Stimulation: Treat PBMCs with a stimulant such as lipopolysaccharide (LPS) in the presence of various concentrations of the test compound.

  • Incubation: Incubate the cells for 24 hours.

  • Cytokine Measurement: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compound.

In Vivo Efficacy Models

Compounds that show significant promise in vitro should be advanced to in vivo animal models to assess their efficacy and safety in a more complex biological system.

Table 2: Proposed In Vivo Models for Efficacy Testing

Therapeutic AreaAnimal ModelKey Parameters to Measure
OncologyA549 Xenograft in Nude Mice[25]Tumor volume, body weight, survival rate.
NeurodegenerationMPTP or 6-OHDA model of Parkinson's in mice[26]Behavioral tests (e.g., rotarod), dopamine levels, neuronal cell counts in the substantia nigra.
InflammationCarrageenan-induced paw edema in rats[16]Paw volume, pain threshold, histological analysis of inflammation.

Data Interpretation and Future Directions

The data generated from the proposed framework will provide a comprehensive initial profile of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

  • Positive Oncology Data: Strong in vitro cytotoxicity (low µM IC50) and in vivo tumor growth inhibition would warrant further investigation into the specific molecular targets and pathways involved.[27]

  • Positive Neuroprotection Data: Significant reduction in neuronal cell death and oxidative stress in vitro, coupled with behavioral improvements in vivo, would support further development for neurodegenerative diseases.[28]

  • Positive Anti-inflammatory Data: Potent and selective COX-2 inhibition or significant reduction of pro-inflammatory cytokines would justify further studies in more chronic models of inflammation, such as collagen-induced arthritis.

Future work would involve lead optimization through structure-activity relationship (SAR) studies, detailed pharmacokinetic and toxicology profiling, and ultimately, progression towards investigational new drug (IND)-enabling studies.

Conclusion

While 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol remains a chemically uncharted entity, its structural components provide a compelling, hypothesis-driven basis for its investigation as a potential therapeutic agent. The strategic combination of a fluorinated methoxyphenyl group and a pyrrole core suggests a high probability of discovering novel bioactivities in oncology, neurodegeneration, and inflammation. This technical guide offers a robust and logical framework to systematically explore this potential, providing the necessary protocols and rationale to guide its journey from a chemical drawing to a potential therapeutic candidate. The path of drug discovery is one of rigorous investigation, and for this promising molecule, the journey begins now.

References

  • Experimental Models for Testing the Efficacy of Pharmacological Treatments for Neonatal Hypoxic-Ischemic Encephalop
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  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Synthetic Routes to Functionalized Pyrroles Using 1-Methylpyrrole-2,5-dicarbaldehyde: Applic
  • Evaluation Models & Applications of Drug Neurotoxicity.
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  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (2026).
  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC.
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  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org.
  • New insights in animal models of neurotoxicity-induced neurodegener
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
  • A class of pyrrole derivatives endowed with analgesic/anti-inflamm
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  • Anticancer Screening Compound Libraries. (2023). Life Chemicals.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC.
  • (PDF) Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. (2015).
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  • Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. (2023). PMC.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI.
  • Strategy for the development of novel anticancer drugs. (2003). PubMed.
  • Methoxy- and fluoro-chalcone derivatives arrest cell cycle progression and induce apoptosis in human melanoma cell A375. (2009). PubMed.
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  • Metal-mediated synthesis of pyrrolines. (2019). RSC Publishing - The Royal Society of Chemistry.
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  • Recent Advancements in Pyrrole Synthesis. PMC.

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Foundational

Whitepaper: The Strategic Role of Fluorine in Modulating the Bioactivity of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Abstract The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the role of the fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the role of the fluorine atom in the hypothetical molecule, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. We will deconstruct the multifaceted contributions of this single atomic substitution, examining its profound impact on metabolic stability, target binding affinity, and overall physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rationale behind experimental design and data interpretation in the context of fluorine chemistry.

Introduction: The Unique Standing of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug discovery. Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric perturbation.[1] However, its electronic properties are vastly different. The introduction of fluorine can fundamentally alter a molecule's characteristics in several ways:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of ~110 kcal/mol for an aryl C-F bond.[2] This makes it highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, a primary route of drug metabolism. Strategically placing fluorine can block metabolically labile sites.[3]

  • Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the pKa of nearby basic groups, which can improve bioavailability by increasing the proportion of the neutral, membrane-permeable species at physiological pH.[1] It also tends to increase lipophilicity, which can enhance membrane permeation and cell uptake.[3][4]

  • Binding Affinity: Fluorine can modulate a molecule's conformation and engage in unique, albeit weak, interactions within a protein's active site. These can include hydrogen bonds, dipole-dipole interactions, and interactions with aromatic residues.[5][6]

This guide will explore these principles through the specific lens of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, a scaffold representative of modern heterocyclic chemistry.

The Compound of Interest: A Structural Overview

To understand the role of fluorine, we must first consider the parent molecule and its fluorinated analog. The core structure combines a pyrrole ring, known for a wide range of biological activities, with a substituted phenyl ring.[7][8][9]

Caption: Chemical structures of the fluorinated compound and its non-fluorinated (des-fluoro) parent.

The key structural features are the methoxy (-OCH₃) group at position 6 and the fluorine (-F) at position 3 of the phenyl ring. Our analysis will focus on how the presence of the fluorine atom at this specific position dictates the molecule's biological behavior compared to its hydrogen-bearing counterpart.

The Impact of Fluorine on Metabolic Stability

A primary rationale for introducing fluorine is to enhance metabolic stability.[1][10] The most common sites of oxidative metabolism on an aromatic ring are positions that are electron-rich and sterically accessible. In the des-fluoro analog, the carbon at position 3 is a potential site for hydroxylation by CYP enzymes.

Mechanistic Hypothesis: Metabolic Blocking

The C-H bond at position 3 of the phenyl ring is susceptible to enzymatic oxidation. The introduction of a C-F bond at this position effectively "shields" it from metabolism due to the high energy required to break this bond.[2] This forces the metabolic enzymes to seek alternative, less favorable sites on the molecule, or it may significantly slow down the overall rate of metabolism, thereby increasing the compound's half-life and systemic exposure.

Experimental Protocol: In Vitro Metabolic Stability Assay

To test this hypothesis, a self-validating experiment comparing the metabolic stability of the fluorinated compound and its des-fluoro analog is essential. The causality is clear: any observed difference in stability can be directly attributed to the fluorine substitution, as it is the only structural variable.

Objective: To determine and compare the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the two compounds in human liver microsomes.

Materials:

  • 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (Test Compound A)

  • 6-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (des-Fluoro Analog, Compound B)

  • Human Liver Microsomes (HLM), pooled donors (e.g., 0.5 mg/mL final concentration)

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with 0.1% formic acid (for quenching and sample preparation)

  • High-turnover control compound (e.g., Verapamil)

  • Low-turnover control compound (e.g., Warfarin)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer. Prepare stock solutions of test compounds and controls in DMSO.

  • Pre-incubation: In a 96-well plate, add the HLM master mix. Add a small volume of the test compound or control (final DMSO concentration <0.5%). Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is the T=0 time point.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile with an internal standard.

  • Control Reactions:

    • No-NADPH Control: Run a parallel incubation for the final time point without the NADPH system to check for non-enzymatic degradation.

    • T=0 Control: Quench a set of wells immediately after adding the NADPH system to determine the initial concentration.

  • Sample Processing: Centrifuge the quenched plates to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point. Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method for each compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k.

G start Prepare Reagents (HLM, NADPH, Compounds) preincubation Pre-incubate HLM + Compound @ 37°C start->preincubation initiate Initiate Reaction with NADPH (T=0) preincubation->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with ACN + Internal Standard sampling->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data Calculate Half-Life & Clearance analyze->data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Anticipated Data and Interpretation

The expected outcome is a significant increase in the metabolic half-life for the fluorinated compound.

CompoundStructurePredicted Half-Life (t₁/₂) in HLM (min)Predicted Intrinsic Clearance (µL/min/mg)
A (Fluorinated) 3-F, 6-OCH₃> 60< 10
B (des-Fluoro) 6-OCH₃~25~28
Verapamil (High-Turnover Control)< 10> 70
Warfarin (Low-Turnover Control)> 60< 10

Interpretation: A substantially longer half-life for Compound A would provide strong evidence that the fluorine atom at position 3 effectively blocks a primary site of oxidative metabolism.[11][12] This is a critical finding in lead optimization, as improved metabolic stability often translates to better pharmacokinetic profiles in vivo.

The Role of Fluorine in Target Binding Affinity

Beyond metabolism, fluorine can directly influence how a ligand binds to its protein target. Its high electronegativity creates a localized dipole in the C-F bond, which can participate in electrostatic interactions.

Mechanistic Hypothesis: Modulating Binding Interactions

The fluorine atom can influence binding affinity through several mechanisms:

  • Hydrogen Bonding: While fluorine is a weak hydrogen bond acceptor, it can form favorable interactions with suitable donors (e.g., backbone N-H groups or polar side chains like asparagine) in the protein active site.[13][14] These interactions, though modest in energy (~0.8-1.2 kcal/mol), can contribute to overall binding affinity.[13]

  • Conformational Control: The electron-withdrawing effect of fluorine can alter the electron distribution of the entire phenyl ring, potentially influencing the torsional angle between the phenyl and pyrrole rings. This can pre-organize the molecule into a more favorable conformation for binding, reducing the entropic penalty of binding.

  • Hydrophobic Interactions: Fluorine is more lipophilic than hydrogen, which can lead to more favorable hydrophobic or van der Waals interactions within a nonpolar pocket of the active site.[4]

G cluster_0 Hypothetical Enzyme Active Site pocket Hydrophobic Pocket H-Bond Donor (e.g., Asn N-H) metabolism_site Metabolic Hotspot ligand Phenyl Ring F Pyrrole Moiety ligand:f1->pocket:f1 Weak H-Bond (Acceptor) ligand:f0->pocket:f0 Hydrophobic Interaction ligand:f1->metabolism_site Blocks Metabolism

Caption: Fluorine's dual role in a hypothetical active site.

Experimental Protocol: Target Affinity Assay

To quantify the impact of fluorine on binding, a direct comparison of the binding affinities (e.g., Kᵢ or IC₅₀) of the fluorinated and des-fluoro compounds against a hypothetical target (e.g., a protein kinase) is necessary.

Objective: To determine the IC₅₀ value of each compound in a competitive binding assay.

Principle: This assay measures the ability of a test compound to displace a known fluorescent ligand from the kinase active site. A decrease in fluorescence polarization indicates displacement.

Materials:

  • Recombinant human kinase (e.g., a relevant oncology or inflammation target)

  • Fluorescent-labeled kinase tracer (ligand with known affinity)

  • Assay Buffer (optimized for the specific kinase)

  • Test Compound A and des-Fluoro Analog B (serially diluted)

  • Known potent inhibitor (Positive Control)

  • 384-well, low-volume, black plates

  • Fluorescence polarization plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer containing a fixed concentration of the fluorescent tracer.

  • Enzyme Addition: Add a fixed concentration of the kinase to each well of the plate.

  • Compound Addition: Add the serially diluted compounds to the wells. Include controls for no inhibition (tracer + enzyme) and background (tracer only).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Convert the polarization values to percent inhibition. Plot percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Anticipated Data and Interpretation

The results will directly show whether the fluorine substitution enhances, diminishes, or has no effect on binding affinity.

CompoundStructurePredicted Target IC₅₀ (nM)Interpretation
A (Fluorinated) 3-F, 6-OCH₃50Potent Inhibitor
B (des-Fluoro) 6-OCH₃4509-fold less potent
Staurosporine (Control Inhibitor)5Very Potent

Interpretation: An IC₅₀ value for Compound A that is significantly lower than that of Compound B (e.g., 5-10 fold) would strongly suggest that the fluorine atom is making a positive contribution to binding affinity.[5][15] This could be due to the formation of a favorable interaction with the target or by enforcing a more bioactive conformation. This result, combined with the metabolic stability data, builds a compelling case for the superiority of the fluorinated analog as a drug candidate.

Conclusion

The strategic placement of a single fluorine atom, as illustrated with 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, is a powerful strategy in drug design. Our analysis and proposed experimental frameworks demonstrate how this substitution can yield a compound with a superior profile. The fluorine atom can act as a "metabolic shield," significantly increasing the molecule's half-life by blocking enzymatic degradation.[2][16] Simultaneously, it can enhance target affinity through subtle but important electronic and conformational effects.[4][5] By systematically comparing fluorinated compounds with their non-fluorinated parents using validated in vitro assays, medicinal chemists can make data-driven decisions to accelerate the development of safer and more effective therapeutics.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]

  • Fluorine bonding--how does it work in protein-ligand interactions?. PubMed. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

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  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

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  • Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations. PubMed. [Link]

  • Hydrogen Bond-Induced Binding between Organofluorine and Protein via Fluorine Atoms: A Database Survey and Quantum Chemistry Calculation Study. ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]

  • Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non- nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. I.R.I.S. Institutional Research Information System. [Link]

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  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. ResearchGate. [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. [Link]

Sources

Exploratory

Predictive Physicochemical Profiling and ADMET Modeling for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Executive Summary In modern drug discovery, the early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is critical to reducing late-stage attrition rates. This technical whitepaper prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern drug discovery, the early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is critical to reducing late-stage attrition rates. This technical whitepaper provides an in-depth physicochemical and pharmacokinetic evaluation of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443311-89-4)[1]. By synthesizing computational chemistry principles with self-validating predictive workflows, we deconstruct the molecular scaffold to guide researchers in utilizing this compound as a viable lead or chemical building block[2].

Structural Deconstruction and Mechanistic Rationale

The molecule features a highly functionalized architecture, bridging an electron-rich pyrrole with a substituted aromatic system via a central sp³-hybridized carbon. As a Senior Application Scientist, it is crucial to look beyond the basic 2D structure and understand why each moiety drives specific physicochemical behaviors:

  • 3-Fluoro-6-methoxyphenyl Group: The introduction of the C3-fluorine atom is a classic bioisosteric strategy. Fluorine's high electronegativity modulates the pKa of the adjacent methoxy group while simultaneously increasing the overall lipophilicity (LogP). More importantly, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation at that specific vector. The methoxy group acts as a strong hydrogen bond acceptor, influencing the conformational space of the adjacent linker.

  • 1-Methyl-2-pyrrolyl Group: Unlike an unsubstituted pyrrole, the N-methylation removes the hydrogen bond donor (HBD) capability. By eliminating this HBD, the desolvation penalty required for the molecule to cross lipid bilayers is drastically reduced, significantly enhancing its potential for Blood-Brain Barrier (BBB) permeability.

  • Central Methanol (CH-OH) Linker: This sp³-hybridized carbon breaks the planarity of the two aromatic systems (increasing the Fraction Csp³). This three-dimensionality reduces the crystal lattice energy, thereby improving aqueous solubility (LogS) compared to a fully conjugated, planar analog. The hydroxyl group provides the molecule's sole hydrogen bond donor, which is often critical for target engagement (e.g., kinase hinge region binding).

In Silico Profiling Methodology (Self-Validating Workflow)

To ensure high-confidence predictions, we employ a self-validating computational protocol that relies on orthogonal algorithms. Rather than trusting a single heuristic, this workflow cross-references 2D topological models with 3D graph-based signatures.

Step-by-Step Protocol
  • Structural Representation & Curation: The molecule is inputted as a canonical SMILES string (COc1ccc(F)cc1C(O)c2cccn2C). Causality: Canonicalization prevents stereochemical ambiguity, which can drastically alter 3D conformer generation and skew distance-based calculations.

  • Conformer Generation & Energy Minimization: The 2D structure is mapped into 3D space using the MMFF94 force field. Causality: Predictive algorithms like rely on 3D atomic distance patterns[3]. An unminimized structure would yield artificial steric clashes, corrupting the predicted toxicity and binding affinities.

  • Physicochemical Descriptor Calculation: We utilize to compute molecular descriptors[4]. Causality: To mitigate algorithmic bias, we generate a Consensus LogP by averaging five distinct models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). A low standard deviation across these models self-validates the lipophilicity prediction.

  • ADMET Graph-Based Prediction: The minimized structure is processed through pkCSM, which adapts the Cutoff Scanning concept to represent small-molecule chemistry as atomic pharmacophores[5]. Causality: Graph-based signatures are mathematically superior to simple 2D QSAR models for predicting complex, multi-mechanism endpoints like hepatotoxicity and AMES mutagenicity[5].

  • Orthogonal Validation: The graph-based BBB permeability predictions from pkCSM are cross-referenced against the empirical BOILED-Egg model from SwissADME[4]. Agreement between these orthogonal methods yields a high-confidence prediction.

Workflow SMILES 1. SMILES Input CAS 1443311-89-4 Minimization 2. 3D Conformer Energy Minimization SMILES->Minimization MMFF94 Force Field SwissADME 3. SwissADME Physicochemical Profiling Minimization->SwissADME 2D/3D Descriptors pkCSM 4. pkCSM Graph-Based ADMET Minimization->pkCSM Distance Signatures Consensus 5. Consensus Evaluation & Lead Prioritization SwissADME->Consensus Drug-Likeness Data pkCSM->Consensus Toxicity & PK Data

Figure 1: Step-by-step in silico workflow for physicochemical and ADMET property prediction.

Quantitative Physicochemical Predictions

The table below synthesizes the predicted physicochemical data, contextualizing the raw numbers with mechanistic rationales crucial for drug developers.

Property CategoryParameterPredicted ValueMechanistic Rationale
Molecular Descriptors Molecular Weight (MW)235.26 g/mol Highly optimal for oral bioavailability; well below the Lipinski threshold of 500 Da.
Topological Polar Surface Area (TPSA)~34.4 ŲDriven purely by the -OH and -OMe oxygens. Ideal for deep tissue and BBB penetration (optimal < 90 Ų).
Rotatable Bonds3High molecular rigidity reduces the entropic penalty upon target receptor binding.
Lipophilicity Consensus LogP~2.85Perfectly balanced by the fluorinated aromatic ring (hydrophobic) and the central methanol (hydrophilic).
Solubility LogS (ESOL)-3.5 (Moderately Soluble)The out-of-plane methanol linker disrupts crystal packing, preventing the compound from being entirely insoluble.
Hydrogen Bonding H-Bond Donors / Acceptors1 / 3A single -OH donor minimizes the desolvation energy required during lipid membrane transit.

Pharmacokinetic (ADMET) Profiling

Utilizing the distance-based graph signatures from pkCSM[3], we can map the compound's journey through biological systems.

  • Absorption: The compound exhibits zero violations of Lipinski's Rule of Five. Combined with a low TPSA and moderate LogP, it is predicted to have High Gastrointestinal (GI) Absorption (>90%) and excellent Caco-2 cell permeability.

  • Distribution: The molecule is highly lipophilic with a low polar surface area. pkCSM models predict a high steady-state volume of distribution (VDss) and confirm that the molecule is BBB permeant [3]. This makes the scaffold highly attractive for Central Nervous System (CNS) indications.

  • Metabolism: The electron-rich pyrrole and the methoxyphenyl ring are classic substrates for hepatic oxidation. The compound is predicted to interact with the Cytochrome P450 system, likely acting as a CYP3A4 substrate. The strategic placement of the fluorine atom mitigates rapid first-pass clearance by blocking one of the primary metabolic soft spots.

PK_Pathway Dose Oral Administration (High GI Absorption) Blood Systemic Circulation (Plasma Protein Binding) Dose->Blood Intestinal Permeability Liver Hepatic Metabolism (CYP450 Oxidation) Blood->Liver First-Pass Effect BBB Blood-Brain Barrier (Passive Permeation) Blood->BBB Systemic Distribution Liver->Blood Metabolite Release CNS CNS Target Engagement (Receptor Binding) BBB->CNS High LogP / Low TPSA

Figure 2: Predicted pharmacokinetic pathway and Blood-Brain Barrier (BBB) permeation model.

Conclusion

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol represents a highly "druglike" scaffold. Its physicochemical profile—characterized by a low molecular weight, optimal lipophilicity (LogP ~2.85), and minimal hydrogen bond donors—makes it an exceptional candidate for oral administration and CNS-targeted drug discovery. By employing self-validating computational workflows combining SwissADME's topological descriptors[4] and pkCSM's graph-based signatures[5], researchers can confidently prioritize this building block for further in vitro validation and lead optimization.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]

Sources

Protocols & Analytical Methods

Method

Detailed experimental procedure for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Retrosynthetic Strategy Aryl-heteroaryl carbinols are critical pharmacophores frequently embedded in the scaffolds of k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Retrosynthetic Strategy

Aryl-heteroaryl carbinols are critical pharmacophores frequently embedded in the scaffolds of kinase inhibitors, anti-inflammatory agents, and advanced materials. The target compound, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS: 1443311-89-4), features a highly electron-rich 1-methylpyrrole ring bonded to a fluorinated anisole derivative via a central hydroxymethyl carbon.

From a retrosynthetic perspective, the most efficient, scalable, and atom-economical route to this secondary alcohol is the nucleophilic addition of an organolithium reagent to an aryl aldehyde. Specifically, the disconnection at the carbinol carbon yields two commercially available building blocks: 1-methylpyrrole and 5-fluoro-2-methoxybenzaldehyde (the standard IUPAC nomenclature for the 3-fluoro-6-methoxybenzaldehyde moiety)[1].

Mechanistic Rationale & Causality (E-E-A-T)

As a self-validating synthetic system, every reagent and parameter in this protocol is chosen to tightly control the highly reactive intermediates and prevent byproduct formation.

  • Regioselective α-Lithiation & The Role of TMEDA: 1-Methylpyrrole undergoes exclusive deprotonation at the C2 (α) position due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, which lowers the pKa of the α-proton. However, n -Butyllithium ( n -BuLi) naturally forms unreactive hexameric aggregates in non-polar solvents. To overcome this, N,N,N′,N′ -tetramethylethylenediamine (TMEDA) is introduced. TMEDA acts as a bidentate chelating ligand that coordinates to the lithium cation, breaking the hexamers into highly reactive monomers and dimers. This dramatically increases the basicity of the butyl anion, ensuring rapid and quantitative metalation[2].

  • Cryogenic Temperature Control (-78 °C): The nucleophilic attack of 1-methylpyrrol-2-yllithium onto the aldehyde carbonyl is highly exothermic[3]. Conducting this addition at -78 °C is non-negotiable. Elevated temperatures cause localized heating, leading to competitive side reactions such as nucleophilic attack on the methoxy ether (ether cleavage) or unwanted ortho-lithiation of the benzaldehyde aromatic ring.

  • Mild pH-Controlled Quenching: The resulting lithium alkoxide intermediate must be protonated to yield the final alcohol. Because the newly formed carbinol is flanked by two highly electron-donating aromatic systems, it is exceptionally prone to acid-catalyzed dehydration. Strong acids would generate a highly stabilized carbocation, leading to immediate dehydration into a reactive dipyrromethene-like species and subsequent polymerization. Saturated aqueous ammonium chloride ( NH4​Cl , pH ~5.5) provides a mild, buffered proton source that safely neutralizes the alkoxide without triggering dehydration.

Quantitative Reaction Parameters

Table 1: Reaction Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )Eq.AmountRole
1-Methylpyrrole81.121.05852 mg (0.93 mL)Nucleophile Precursor
n -Butyllithium (2.5 M in hexanes)64.061.054.20 mLMetalating Agent
TMEDA116.201.101.28 g (1.65 mL)Chelating Ligand
5-Fluoro-2-methoxybenzaldehyde154.141.001.54 gElectrophile
Anhydrous Tetrahydrofuran (THF)N/A-30 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Preparation of 1-Methylpyrrol-2-yllithium
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry argon (repeat 3 times).

  • Reagent Loading: Inject 30 mL of anhydrous THF, followed by 0.93 mL of 1-methylpyrrole (10.5 mmol) and 1.65 mL of anhydrous TMEDA (11.0 mmol) via syringe.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes.

  • Lithiation: Slowly add 4.20 mL of n -BuLi (2.5 M in hexanes, 10.5 mmol) dropwise over 10 minutes. The solution may turn pale yellow.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete metalation.

Phase 2: Nucleophilic Addition
  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C (approx. 15 minutes).

  • Electrophile Addition: Dissolve 1.54 g of 5-fluoro-2-methoxybenzaldehyde (10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the lithiated pyrrole over 30 minutes using a syringe pump to prevent temperature spikes.

  • Reaction: Maintain the reaction at -78 °C and stir for 2 hours.

Phase 3: Workup and Isolation
  • Quenching: While still at -78 °C, cautiously quench the reaction by adding 10 mL of saturated aqueous NH4​Cl dropwise.

  • Phase Separation: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add 20 mL of distilled water, and extract the aqueous layer with Ethyl Acetate (3 × 25 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator (water bath < 35 °C to prevent thermal degradation).

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 75:25 Hexanes/Ethyl Acetate). The product fractions are concentrated to afford the target carbinol.

In-Process Controls & Analytical Validation

Table 2: In-Process Control (IPC) and Expected Analytical Parameters

ParameterExpected Observation / ValueDiagnostic Rationale
TLC (Hexanes:EtOAc 3:1) Rf​ (Aldehyde) ≈ 0.6 Rf​ (Product) ≈ 0.3The product is significantly more polar due to the newly formed secondary hydroxyl group. UV active.
1 H NMR ( CDCl3​ ) - Methine Singlet/Broad doublet at 5.8 - 6.2 ppmCharacteristic downfield shift for the di-aryl carbinol proton ( CH -OH).
1 H NMR ( CDCl3​ ) - N -Methyl Singlet at ~3.6 ppmConfirms the retention of the N -methyl group of the pyrrole ring.
1 H NMR ( CDCl3​ ) - O -Methyl Singlet at ~3.8 ppmConfirms the retention of the methoxy group on the phenyl ring.

Reaction Workflow Visualization

SynthesisPathway Step1 1-Methylpyrrole + n-BuLi / TMEDA (THF, 0 °C to RT) Int1 1-Methylpyrrol-2-yllithium (Reactive Nucleophile) Step1->Int1 α-Lithiation Int2 Lithium Alkoxide Intermediate (Tetrahedral Adduct) Int1->Int2 Addition (-78 °C) Reagent 5-Fluoro-2-methoxybenzaldehyde (Electrophile) Reagent->Int2 Dropwise Quench Sat. NH4Cl Quench (pH ~5-6) Int2->Quench Protonation Product 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol Quench->Product Isolation

Fig 1. Mechanistic workflow for the synthesis of the target pyrrolyl carbinol.

Sources

Application

Application Note: Complete ¹H and ¹³C NMR Spectroscopic Assignment of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Abstract This application note provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic assignment of the novel synthetic compound, 3-Fluoro-6-methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic assignment of the novel synthetic compound, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. In the absence of previously published experimental data for this specific molecule, this guide synthesizes established NMR principles, spectral data from analogous substructures, and advanced 2D NMR correlation techniques to present a robust predictive assignment. This document is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering a comprehensive workflow for the structural elucidation of similarly complex heterocyclic and fluorinated aromatic compounds.

Introduction

The structural characterization of novel organic compounds is a cornerstone of modern chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. The title compound, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, incorporates several key structural motifs: a substituted, electron-rich 1-methylpyrrole ring, a polysubstituted fluorinated aromatic ring, and a chiral methanolic center. The presence of fluorine introduces additional complexity and valuable structural information through long-range carbon-fluorine (C-F) and proton-fluorine (H-F) coupling constants.[1][2] A thorough and accurate NMR assignment is therefore critical for its structural verification and for understanding its chemical properties.

This guide will detail the necessary steps for sample preparation, data acquisition using a suite of 1D and 2D NMR experiments, and the logical process of assigning each proton and carbon resonance.

Experimental Protocols

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.[3]

  • Analyte: 10-20 mg of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

  • Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) is a suitable starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4][5] For compounds with limited solubility or for studying hydrogen bonding effects, other solvents like DMSO-d₆ or Acetone-d₆ can be used, though this will alter chemical shifts.[6][7][8][9]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent to serve as the internal reference (δ = 0.00 ppm).

  • Procedure:

    • Weigh the sample accurately and dissolve it in the deuterated solvent in a clean, dry vial.

    • Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.[10]

    • Ensure the sample height in the tube is approximately 4-5 cm to optimize the shimming process.[3][4]

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.[11]

  • DEPT-135 and DEPT-90: These experiments are crucial for determining the multiplicity of carbon signals (CH₃, CH₂, CH, and quaternary C).[12][13][14][15][16] A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling networks, revealing which protons are adjacent to each other.[17]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing unambiguous C-H one-bond connectivities.[17][18][19][20][21]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton.[17][18][19][20][21]

Predicted ¹H and ¹³C NMR Spectral Data and Assignment

The following assignments are based on the analysis of the molecular structure, taking into account substituent effects and data from similar compounds found in the literature.[22][23][24][25][26]

Molecular Structure with Atom Numbering:

Caption: Molecular structure and atom numbering scheme for NMR assignment.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
AtomPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4'6.95 - 7.10dd³JHH ≈ 8.5, ⁴JHF ≈ 8.5Ortho to methoxy, split by H5' and F.
H5'6.80 - 6.95t³JHH ≈ 8.5Triplet due to coupling with H4' and H2'.
H2'6.70 - 6.85dd³JHH ≈ 8.5, ³JHF ≈ 10.0Ortho to Fluorine, large coupling to F and smaller to H5'.
H56.60 - 6.70t³JHH ≈ 2.0, ⁴JHH ≈ 2.0Pyrrole α-proton, coupled to H3 and H4.
H36.15 - 6.25dd³JHH ≈ 3.0, ⁴JHH ≈ 2.0Pyrrole β-proton, coupled to H4 and H5.
H46.05 - 6.15t³JHH ≈ 3.0Pyrrole β-proton, coupled to H3 and H5.
5.80 - 5.95d³JHH ≈ 4.0Methine proton, coupled to the hydroxyl proton.
OCH₃3.80 - 3.90s-Methoxy group protons, singlet.
NCH₃3.60 - 3.70s-N-methyl group protons, singlet.
OH2.50 - 3.50d³JHH ≈ 4.0Hydroxyl proton, broad signal, coupled to Hα. Position is concentration and solvent dependent.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
AtomPredicted δ (ppm)DEPT-135C-F Coupling (J, Hz)Rationale
C3'158.0 - 162.0Quaternary¹JCF ≈ 245Carbon directly attached to fluorine, large one-bond coupling.
C6'150.0 - 154.0Quaternary²JCF ≈ 15Methoxy-bearing carbon, deshielded by oxygen.
C1'130.0 - 135.0Quaternary²JCF ≈ 15Carbon attached to the methanolic carbon.
C2128.0 - 132.0Quaternary-Pyrrole carbon attached to the methanolic carbon.
C5122.0 - 125.0CH-Pyrrole α-carbon.
C4'118.0 - 122.0CH³JCF ≈ 8Aromatic CH.
C5'115.0 - 118.0CH⁴JCF ≈ 3Aromatic CH.
C2'110.0 - 114.0CH²JCF ≈ 25Aromatic CH ortho to fluorine.
C3108.0 - 112.0CH-Pyrrole β-carbon.
C4106.0 - 110.0CH-Pyrrole β-carbon.
65.0 - 70.0CH-Methanolic carbon, deshielded by oxygen.
OCH₃55.0 - 58.0CH₃-Methoxy carbon.
NCH₃34.0 - 37.0CH₃-N-methyl carbon.

Discussion and Assignment Strategy

The assignment process follows a logical workflow, integrating data from all acquired NMR experiments.

G A Acquire 1D ¹H, ¹³C, DEPT-135 & DEPT-90 Spectra B Identify Proton Spin Systems using COSY A->B Analyze H-H couplings C Assign Protons to Directly Attached Carbons via HSQC B->C Correlate coupled protons to their carbons D Assemble Molecular Fragments using HMBC C->D Use C-H one-bond correlations as starting points E Confirm Quaternary Carbons & C-F Couplings D->E Identify long-range (2-3 bond) H-C correlations F Finalize Complete ¹H and ¹³C Assignment E->F Analyze ¹³C and DEPT spectra for unassigned carbons

Caption: Workflow for the complete NMR assignment of the title compound.

  • ¹H NMR Analysis:

    • The two singlets in the upfield region (δ 3.6-3.9 ppm) are readily assigned to the NCH₃ and OCH₃ groups.

    • The pyrrole protons will form a distinct spin system. Based on known data for 1-methylpyrroles, H5 (α to N) will be the most downfield of the three, followed by H3 and H4.[22][27] The COSY spectrum will show correlations between H3-H4 and H4-H5.

    • The aromatic protons on the phenyl ring will form another spin system. The proton ortho to the fluorine (H2') will be a doublet of doublets due to coupling with H5' and a strong three-bond coupling to fluorine (³JHF). The proton ortho to the methoxy group (H4') will also be a doublet of doublets due to coupling with H5' and a weaker four-bond coupling to fluorine (⁴JHF).

    • The methine proton (Hα) will likely appear as a doublet, coupled to the hydroxyl proton (OH). The OH signal itself is often broad and its chemical shift is variable.

  • ¹³C and DEPT NMR Analysis:

    • The DEPT-135 and DEPT-90 spectra will differentiate the carbon types.[12][14] We expect two positive CH₃ signals (NCH₃, OCH₃), six positive CH signals, and no negative CH₂ signals.

    • The carbons of the phenyl ring will show characteristic C-F couplings. The carbon directly bonded to fluorine (C3') will exhibit a very large one-bond coupling constant (¹JCF) of approximately 245 Hz.[28][29] The other carbons in the ring will show smaller two-, three-, and four-bond couplings.

    • Quaternary carbons (C1', C3', C6', and C2) will be visible in the broadband-decoupled ¹³C spectrum but absent in the DEPT spectra.

  • 2D NMR Correlation (HSQC and HMBC):

    • The HSQC spectrum is the key to linking the proton and carbon assignments. Each proton signal will correlate to the signal of the carbon it is directly attached to.[21]

    • The HMBC spectrum will provide the final connections to build the molecular structure. Key expected correlations include:

      • NCH₃ protons to C2 and C5 of the pyrrole ring.

      • Hα proton to C1', C2, and C7.

      • OCH₃ protons to C6'.

      • Pyrrole protons (H3, H4, H5) to neighboring pyrrole carbons.

      • Aromatic protons (H2', H4', H5') to adjacent carbons within the phenyl ring.

By systematically applying this workflow, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol can be confidently achieved.

References

  • DEPT | NMR Core Facility - Columbia University.
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities.
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis.
  • NMR sample prepar
  • Introduction to 13C-NMR and DEPT – Identific
  • Two-dimensional Experiments: Inverse Heteronuclear Correl
  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev.
  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing.
  • 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts.
  • DEPT NMR: Signals and Problem Solving - Chemistry Steps.
  • Sample Prepar
  • Delta Tips: DEPT/INEPT Tool | Applic
  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit.
  • NMR Sample Prepar
  • NMR Sample Preparation: The Complete Guide - Organom
  • The Evolving Landscape of NMR Structural Elucid
  • 19F Coupling Constants Table - Organofluorine / Alfa Chemistry.
  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calcul
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts.
  • HSQC and HMBC - NMR Core Facility - Columbia University.
  • 1-Methylpyrrole(96-54-8) 1H NMR spectrum - ChemicalBook.
  • 1-Methylpyrrole(96-54-8) 13C NMR spectrum - ChemicalBook.
  • Carbon-fluorine coupling constants, n J CF .
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • 3-ACETYL-1-METHYLPYRROLE(932-62-7) 1H NMR spectrum - ChemicalBook.
  • Electronic Supplementary Material - The Royal Society of Chemistry.
  • Comparative 1H NMR Analysis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)
  • Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions.
  • NMR Chemical Shifts.
  • Supporting Information Synthesis of Pyrroles by Gold(I)
  • NMR Spectroscopy :: 19F NMR Coupling Constants - Organic Chemistry D
  • Fluorine Couplings in Carbon-13 Spectra - Eugene E. Kwan.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.

Sources

Method

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Executive Summary The quantification of diaryl methanol derivatives containing electron-rich heterocycles presents a unique analytical challenge. 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a highly reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of diaryl methanol derivatives containing electron-rich heterocycles presents a unique analytical challenge. 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a highly reactive intermediate/API whose structural features dictate strict chromatographic boundaries. Standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods often employ acidic mobile phases (e.g., 0.1% Trifluoroacetic acid or Formic acid) to improve peak shape. However, applying these conventional conditions to pyrrole-methanol derivatives leads to rapid on-column degradation, poor recovery, and artifactual impurity profiles.

This application note details the development, mechanistic rationale, and ICH Q2(R2)-compliant validation of a robust, stability-indicating RP-HPLC method specifically engineered to preserve the integrity of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol during analysis.

Mechanistic Insight: The Causality of Analytical Failure

To develop a reliable method, we must first understand why standard methods fail. The target molecule consists of a secondary alcohol bridging a 3-fluoro-6-methoxyphenyl ring and a 1-methyl-2-pyrrolyl ring.

Pyrrole rings are highly electron-rich and notoriously sensitive to acidic and oxidative environments, often undergoing rapid polymerization[1]. More critically, the hydroxyl group at the benzylic/heteroallylic position is highly susceptible to acid-catalyzed dehydration. When exposed to an acidic mobile phase (pH < 4.0), the secondary alcohol is protonated and leaves as water. The resulting positive charge is highly stabilized by the adjacent lone pair of the pyrrole nitrogen, forming a highly reactive azafulvenium ion . This intermediate rapidly reacts with nucleophiles in the mobile phase or undergoes self-polymerization, resulting in split peaks, severe tailing, and massive loss of mass balance.

To circumvent this, the analytical target profile (ATP) mandates a neutral to slightly alkaline mobile phase (pH 7.5–8.0) using a high-pH tolerant stationary phase.

Degradation_Pathway API Intact Analyte (Pyrrole Methanol) Acid Acidic Mobile Phase (pH < 4.0) API->Acid Protonation Protonation of -OH Acid->Protonation Dehydration -H2O (Dehydration) Protonation->Dehydration Azafulvenium Azafulvenium Ion (Reactive Intermediate) Dehydration->Azafulvenium Degradants Polymerization / Multiple Degradants Azafulvenium->Degradants

Figure 1: Acid-catalyzed degradation pathway of pyrrole methanol derivatives.

Analytical Target Profile (ATP) & Method Development Workflow

Following the Quality by Design (QbD) principles outlined in the ICH Q14 guidelines for Analytical Procedure Development[2], the method was designed systematically. The primary ATP was to achieve baseline resolution of the active compound from its degradation products while ensuring 100% solution stability during the run time.

QbD_Workflow ATP Analytical Target Profile (ATP) Define quantification needs Risk Risk Assessment (ICH Q14) Identify acid-sensitivity of pyrrole ATP->Risk Screening Method Screening Neutral/Alkaline pH buffers Risk->Screening Optimization Method Optimization Gradient, Temp, Flow Rate Screening->Optimization Validation Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Optimization->Validation

Figure 2: Quality by Design (QbD) workflow for HPLC method development based on ICH Q14.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Ammonium Bicarbonate (NH₄HCO₃), LC-MS grade.

Optimized Chromatographic Conditions

To ensure a self-validating system, the method utilizes a hybrid-silica column capable of withstanding alkaline conditions, paired with a volatile, neutral buffer.

Table 1: Final Optimized HPLC Conditions

ParameterSpecificationRationale
Column Waters XBridge Shield RP18 (150 × 4.6 mm, 3.5 µm)Hybrid silica prevents dissolution at pH 7.8; embedded polar group reduces tailing.
Mobile Phase A 10 mM Ammonium Bicarbonate in H₂O (pH 7.8)Prevents azafulvenium ion formation; ensures analyte stability.
Mobile Phase B 100% AcetonitrileProvides appropriate elution strength for diaryl compounds.
Elution Mode Gradient0-2 min: 20% B 2-10 min: 20% → 80% B 10-12 min: 80% B 12-12.1 min: 80% → 20% B 12.1-17 min: 20% B
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID column.
Column Temp 30°CStabilizes retention times and reduces backpressure.
Detection UV at 235 nmIsosbestic point for the fluorophenyl and pyrrole chromophores.
Injection Vol 10 µLPrevents column overloading while maintaining high S/N ratio.
Step-by-Step Sample Preparation Workflow

Trustworthiness requires rigorous control of the sample environment. The diluent must not induce degradation prior to injection.

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Do not use acidic modifiers.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile using sonication (approx. 2 mins). Dilute to volume with Acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Water:MeCN Diluent.

  • System Suitability Testing (SST): Inject the Working Standard six times. The method is valid for the sequence only if: Relative Standard Deviation (RSD) of peak area ≤ 1.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates > 5000[3].

Method Validation (ICH Q2(R2) Compliance)

The method was validated strictly according to the updated ICH Q2(R2) guidelines[4], demonstrating that it is fit for its intended purpose of release and stability testing.

Specificity and Forced Degradation

To prove the method is stability-indicating, forced degradation studies were performed. The mass balance was calculated to ensure no degradants co-eluted with the main peak.

Table 2: Forced Degradation Results

Stress ConditionExposure Time% DegradationMass Balance (%)Peak Purity Angle < Threshold
Control (Unstressed) N/A0.0100.0Yes
Acid (0.1 N HCl) 1 Hour85.498.2Yes
Base (0.1 N NaOH) 24 Hours2.199.5Yes
Oxidation (3% H₂O₂) 6 Hours14.797.8Yes
Thermal (60°C) 7 Days1.599.8Yes
Photolytic (UV/Vis) 1.2M lux hrs4.398.9Yes

Causality Check: As predicted by our mechanistic model, the compound is highly unstable in acid (85.4% degradation in just 1 hour), validating the absolute necessity of the pH 7.8 mobile phase. The method successfully resolved all generated degradation products from the main API peak.

Linearity, Precision, and Accuracy

The reportable range was established from the Limit of Quantitation (LOQ) up to 150% of the target concentration[3].

Table 3: Validation Summary Data

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 10 µg/mL to 150 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.5 µg/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.5 µg/mLS/N ratio ≥ 10:1, RSD ≤ 5.0%
Method Precision (Repeatability) 0.65% RSD (n=6)RSD ≤ 2.0%
Intermediate Precision 0.82% RSD (n=12, 2 analysts)RSD ≤ 2.0%
Accuracy (Recovery at 50%, 100%, 150%) 99.2% – 100.8%98.0% – 102.0%

Conclusion

By applying a first-principles approach to the chemical vulnerabilities of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, we successfully bypassed the severe acid-catalyzed degradation typical of pyrrole-methanol derivatives. The implementation of a pH 7.8 ammonium bicarbonate buffer paired with a hybrid-silica stationary phase provides a highly robust, self-validating analytical procedure. The method fully complies with ICH Q2(R2) and Q14 guidelines, offering exceptional linearity, precision, and stability-indicating specificity suitable for rigorous pharmaceutical quality control and lifecycle management.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: European Medicines Agency (EMA) URL:[Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent Technologies URL:[Link]

  • Electronic absorption spectra of a pyrrole loaded membrane and pyrrole polymerization Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Utilizing 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol as a Chemical Probe in FBDD

Executive Summary & Rationale While traditional chemical biology often relies on large, complex molecules to study biological systems, modern target-directed ligand discovery increasingly utilizes low-molecular-weight fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

While traditional chemical biology often relies on large, complex molecules to study biological systems, modern target-directed ligand discovery increasingly utilizes low-molecular-weight fragment probes to map binding pockets without the steric biases of larger compounds[1].

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS No. 1443311-89-4) [2],[3] is a highly specialized building block that serves as an ideal prototypical chemical probe for Fragment-Based Drug Discovery (FBDD) . Its architecture provides a unique pharmacophoric triad:

  • Fluorophenyl Ring : The fluorine atom enables high-throughput 19 F-NMR screening. Because biological macromolecules lack naturally occurring fluorine, this probe can be detected with zero background interference[4].

  • Pyrrole & Methoxy Moieties : These groups provide versatile hydrogen-bonding and hydrophobic interactions, making the scaffold highly effective for probing kinase hinge regions or epigenetic reader domains.

  • Secondary Alcohol Linker : This central hydroxyl group acts as a bioorthogonal handle, allowing the fragment to be derivatized into advanced photoaffinity or fluorescent probes once target binding is confirmed.

Physicochemical & Structural Profiling

To understand how this probe behaves in biological assays, we must analyze its physicochemical properties. The data below illustrates why this molecule adheres to the "Rule of 3" for fragment probes, ensuring high ligand efficiency (LE).

PropertyValueRationale for Probe Utility
Molecular Formula C 13​ H 14​ FNO 2​ Fragment-like size allows deep penetration into cryptic protein pockets.
Molecular Weight 235.25 g/mol Low molecular weight ensures a high Ligand Efficiency (LE) starting point.
19 F NMR Shift ~ -110 to -120 ppmDistinct chemical shift; highly sensitive to the local electronic environment.
H-Bond Donors 1 (-OH)Provides specific, directional binding capability to target backbones.
H-Bond Acceptors 3 (N, O, F)Versatile interaction points for water-mediated or direct target binding.

Application 1: 19 F-NMR Fragment Screening Protocol

Causality & Mechanism :

19 F has a 100% natural abundance and a spin of 1/2, making it highly NMR-active. When the fluorinated probe is free in solution, it tumbles rapidly, yielding a sharp NMR signal. When it binds to a massive target protein, the tumbling rate of the complex decreases drastically. This increases the transverse relaxation rate ( T2​ ), resulting in significant line broadening and/or chemical shift perturbation (CSP)[5].

Self-Validating System : To ensure trustworthiness, this protocol utilizes a competition-based validation step. If the probe's signal broadens due to specific binding, the subsequent addition of a known unlabeled competitor will displace the probe, restoring the sharp NMR signal. This rules out false positives caused by non-specific aggregation[6].

Step-by-Step Methodology: CPMG 19 F-NMR Binding Assay
  • Probe Preparation : Dissolve the probe in 100% anhydrous DMSO- d6​ to create a 50 mM stock solution. Expert Insight: DMSO- d6​ is used to prevent proton exchange and maintain a stable lock signal during initial spectrometer calibrations.

  • Buffer Preparation : Prepare the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with 10% D 2​ O (for the NMR spectrometer lock) and 0.01% Triton X-100. Expert Insight: The non-ionic detergent is critical to prevent non-specific compound aggregation, a common peril in chemical probe validation[1].

  • Sample Assembly :

    • Control Tube: Dilute the probe stock into the assay buffer to a final concentration of 100 μ M.

    • Experimental Tube: Add the target protein (e.g., 10 μ M) to the 100 μ M probe solution.

  • NMR Acquisition : Acquire a 1D 19 F Carr-Purcell-Meiboom-Gill (CPMG) NMR spectrum at 298 K. Set the CPMG spin-echo delay to filter out any broad background signals and isolate the sharp signal of the unbound probe.

  • Data Analysis & Validation : Overlay the spectra. A reduction in signal intensity (>20%) or a change in the chemical shift ( Δδ>0.05 ppm) indicates binding. Validate by titrating a known competitor to displace the probe.

FBDD_Workflow A 1. Probe Prep (CAS 1443311-89-4) B 2. 19F-NMR Screening A->B Target Addition C 3. Hit Validation (SPR / ITC) B->C Binding Confirmed D 4. Structural Biology (X-ray) C->D Affinity >1 mM E 5. Probe Optimization D->E Binding Pocket Mapped

Caption: Workflow for utilizing the fluorinated probe in Fragment-Based Drug Discovery (FBDD).

Application 2: Derivatization for Target Identification

Causality & Mechanism : Once the fragment probe's binding is validated, it must be converted into an advanced chemical probe for phenotypic screening and target identification[7]. The secondary alcohol (methanol linker) is the optimal synthetic handle because modifying it minimally perturbs the electronic structure of the fluorophenyl and pyrrole rings, thereby preserving the primary binding affinity.

Self-Validating System : Reaction success is validated orthogonally via LC-MS and 1 H-NMR. The disappearance of the secondary alcohol proton and the downfield shift of the adjacent methine proton confirm successful esterification without disrupting the core pharmacophore.

Step-by-Step Methodology: Steglich Esterification for Photoaffinity Labeling
  • Activation : In a dry round-bottom flask under Argon, dissolve a photoactivatable tag (e.g., 3-(3-methyl-3H-diazirin-3-yl)propanoic acid) (1.2 eq) in anhydrous Dichloromethane (DCM). Add EDC·HCl (1.5 eq) and DMAP (0.1 eq). Expert Insight: DMAP acts as an acyl transfer catalyst, which is strictly required to accelerate the esterification of the sterically hindered secondary alcohol.

  • Coupling : Add the 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol probe (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours in the dark.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO 3​ . Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification : Purify the bifunctional probe via flash column chromatography (Hexanes/EtOAc gradient). Keep the system wrapped in aluminum foil to prevent premature photolysis of the diazirine ring.

Derivatization_Logic Core 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol (Core Scaffold) Sub1 -OH Handle (Esterification) Core->Sub1 Primary Route Sub2 Pyrrole C4/C5 (Electrophilic Sub) Core->Sub2 Secondary Route App1 Fluorophore Tag (Cellular Imaging) Sub1->App1 App2 Diazirine Linker (Photoaffinity) Sub1->App2 App3 E3 Ligase Ligand (PROTAC Degrader) Sub2->App3

Caption: Chemical derivatization logic for converting the base scaffold into advanced probes.

References

  • Title : The promise and peril of chemical probes Source : Nature Chemical Biology (2015) URL :[Link]

  • Title : Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability Source : Journal of the American Chemical Society (2003) URL :[Link]

  • Title : CAS NO: 1443311-89-4; 3-fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol Source : ChemDict Chemical Database URL : [Link]

Sources

Method

Laboratory scale-up synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol Abstract This document provides a comprehensive guide for the laboratory-scale synthesis an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, a valuable secondary alcohol intermediate in medicinal chemistry and drug development. The synthetic strategy is centered on a Grignard reaction, a powerful and widely used method for carbon-carbon bond formation.[1] This guide details the preparation of the necessary Grignard reagent from 3-bromo-4-fluoroanisole, its subsequent reaction with 1-methyl-2-pyrrolecarbaldehyde, and the final purification of the target molecule. Emphasizing safety, scalability, and reproducibility, this protocol is designed for researchers, chemists, and drug development professionals. It offers in-depth explanations for critical procedural steps, addresses potential scale-up challenges, and provides robust safety guidelines to ensure safe and efficient synthesis.

Introduction and Mechanistic Overview

Tertiary and secondary aryl heteroaryl methanols are significant structural motifs found in a wide array of biologically active compounds and are key intermediates in pharmaceutical synthesis.[2] The target molecule, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, incorporates a fluorinated aromatic ring and a pyrrole moiety, features often explored in drug design to modulate metabolic stability and binding affinity.

The synthesis hinges on the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[3] The process can be divided into two primary stages:

  • Formation of the Grignard Reagent: An organomagnesium halide (the Grignard reagent) is formed through the reaction of an aryl halide, in this case, 3-bromo-4-fluoroanisole, with magnesium metal in an ethereal solvent.[1] The magnesium inserts into the carbon-bromine bond, creating a highly polarized carbon-magnesium bond that imparts significant carbanionic character to the carbon atom.

  • Nucleophilic Addition: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-methyl-2-pyrrolecarbaldehyde. This addition forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate.

  • Work-up: The reaction is quenched with a mild acid, typically an aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final secondary alcohol product.[2]

Overall Reaction Scheme:

  • Step 1: 3-bromo-4-fluoroanisole + Mg → 3-Fluoro-6-methoxyphenylmagnesium bromide

  • Step 2: 3-Fluoro-6-methoxyphenylmagnesium bromide + 1-methyl-2-pyrrolecarbaldehyde → Intermediate Alkoxide

  • Step 3: Intermediate Alkoxide + H₃O⁺ → 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Materials and Equipment

Reagents
ReagentGradeSupplier SuggestionNotes
Magnesium (Mg) turnings99.5%+Major Chemical SupplierMust be fresh and unoxidized.
3-Bromo-4-fluoroanisole98%+Major Chemical SupplierStore in a cool, dry place.
1-Methyl-2-pyrrolecarbaldehyde98%+Major Chemical SupplierCan be a clear to reddish liquid.[4]
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeMajor Chemical SupplierMust be anhydrous. Use from a freshly opened bottle or a solvent purification system.
Anhydrous Diethyl Ether (Et₂O)≥99.7%, inhibitor-freeMajor Chemical SupplierFor Grignard initiation. Highly flammable.[5]
Iodine (I₂)Crystal, ACS ReagentMajor Chemical SupplierUsed as an initiator.
1,2-Dibromoethane99%Major Chemical SupplierOptional initiator.
Ammonium Chloride (NH₄Cl)ACS ReagentMajor Chemical SupplierFor work-up.
Sodium Sulfate (Na₂SO₄), AnhydrousGranular, ACS ReagentMajor Chemical SupplierFor drying organic layers.
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.
HexanesACS ReagentMajor Chemical SupplierFor chromatography.
Ethyl Acetate (EtOAc)ACS ReagentMajor Chemical SupplierFor chromatography.
Argon (Ar) or Nitrogen (N₂)High PurityLocal Gas SupplierFor maintaining an inert atmosphere.
Equipment
  • Three-neck round-bottom flasks (appropriate sizes for the intended scale).

  • Reflux condenser.

  • Pressure-equalizing dropping funnel.

  • Magnetic stirrer and stir bars.

  • Heating mantle or oil bath with temperature control.[6]

  • Ice-water bath.

  • Schlenk line or inert gas manifold.[7]

  • Glass syringes and needles for reagent transfer.[8]

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).

  • Rotary evaporator.

  • Flash chromatography system.

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, nitrile gloves.[7]

Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_grignard Phase 2: Grignard Formation cluster_reaction Phase 3: C-C Bond Formation cluster_workup Phase 4: Work-up & Purification prep_glass 1. Assemble & Flame-Dry Glassware add_mg 2. Add Mg Turnings & Iodine prep_glass->add_mg add_solvent 3. Add Anhydrous THF add_mg->add_solvent prep_halide 4. Prepare Aryl Halide Solution in THF add_solvent->prep_halide initiate 5. Initiate Reaction (Heat/Stir) prep_halide->initiate add_halide 6. Slow Addition of Aryl Halide initiate->add_halide reflux 7. Maintain Reflux (Exothermic Control) add_halide->reflux cool_reagent 8. Cool Grignard Reagent to 0°C reflux->cool_reagent add_aldehyde 9. Slow Addition of Aldehyde Solution cool_reagent->add_aldehyde warm_rt 10. Warm to Room Temp & Stir add_aldehyde->warm_rt quench 11. Quench with Sat. aq. NH4Cl warm_rt->quench extract 12. Extract with Ethyl Acetate quench->extract dry 13. Dry Organic Layer (Na2SO4) extract->dry concentrate 14. Concentrate via Rotary Evaporation dry->concentrate purify 15. Purify by Flash Chromatography concentrate->purify final_product final_product purify->final_product Final Product

Caption: Overall workflow for the synthesis of the target methanol.

Detailed Synthesis Protocol

PART A: Preparation of 3-Fluoro-6-methoxyphenylmagnesium bromide

Causality: The success of the entire synthesis depends on the successful formation of the Grignard reagent. This requires strictly anhydrous conditions, as any protic species (like water) will protonate and destroy the reagent.[9] The reaction is also highly exothermic and requires careful control.[7]

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet (connected to an Ar/N₂ line), and a pressure-equalizing dropping funnel sealed with a septum.

  • Drying: Rigorously dry all glassware in an oven (120 °C) for several hours or flame-dry under vacuum.[5] Allow to cool to room temperature under a stream of inert gas. This step is critical to remove adsorbed water.[9]

  • Reagent Charging: To the cooled flask, add magnesium turnings (1.2 equivalents). Briefly heat the flask under vacuum with a heat gun to further activate the magnesium surface and remove any final traces of moisture, then refill with inert gas.

  • Initiation: Add a single crystal of iodine. The iodine etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal to initiate the reaction. The purple color of the iodine will fade as the reaction begins.

  • Solvent Addition: Add a small portion of anhydrous THF, just enough to cover the magnesium turnings.

  • Halide Addition & Reaction: In the dropping funnel, prepare a solution of 3-bromo-4-fluoroanisole (1.0 equivalent) in anhydrous THF. Add a small amount (approx. 5-10%) of this solution to the magnesium suspension.

  • Controlling the Reaction: The reaction mixture should become cloudy and begin to gently reflux without external heating, indicating successful initiation.[9] If the reaction does not start, gentle warming with a heat gun may be required. Once initiated, slowly add the remainder of the aryl bromide solution at a rate that maintains a steady but controlled reflux. The formation of the Grignard reagent is an exothermic process, so an ice-water bath should be kept ready to moderate the reaction if it becomes too vigorous.[5]

  • Completion: After the addition is complete, stir the resulting dark grey-brown solution at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted.

PART B: Synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is done to control the exothermicity of the subsequent addition reaction.

  • Aldehyde Addition: Prepare a solution of 1-methyl-2-pyrrolecarbaldehyde (0.95 equivalents) in anhydrous THF. Add this solution dropwise via syringe or dropping funnel to the stirred Grignard solution at 0 °C. Maintain a slow addition rate to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture again to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and the excess Grignard reagent. This will form a white precipitate (magnesium salts). The use of NH₄Cl provides a mildly acidic workup to protonate the alkoxide without risking dehydration of the product alcohol, which can be a side reaction with stronger acids.[2]

PART C: Purification
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add ethyl acetate and water. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Flash Chromatography: Purify the crude material using silica gel flash chromatography.[10] A common solvent system for compounds of this polarity is a gradient of ethyl acetate in hexanes.[11] Collect the fractions containing the desired product (monitored by TLC) and concentrate them to yield the pure 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

Scale-Up Considerations

Transitioning this synthesis from a small laboratory scale (e.g., 10-20 mmol) to a larger scale (e.g., 100-200 mmol) introduces several critical challenges that must be addressed to maintain safety and efficiency.

ParameterLaboratory Scale (10 mmol)Scale-Up (100 mmol)Rationale & Key Considerations
Heat Dissipation Surface area-to-volume ratio is high; cooling with an ice bath is effective.Surface area-to-volume ratio is low; heat can build up rapidly, posing a runaway risk.[6]Action: Use a larger flask (not more than 50% full)[6] and a more efficient cooling system. Ensure the reaction is not insulated. Monitor internal temperature closely.
Reagent Addition Dropwise addition via syringe or dropping funnel is easily controlled.Slow, controlled addition is paramount. A mechanical pump or a dropping funnel with precise control is necessary.Action: The addition rate of the aryl halide must be carefully controlled to match the cooling capacity of the system to prevent a dangerous accumulation of unreacted reagents.[7]
Mixing A magnetic stir bar is usually sufficient.Mechanical overhead stirring is required for efficient mixing in a larger volume to ensure homogeneity and prevent localized overheating.Action: Implement an overhead stirrer with a properly sized paddle to ensure the magnesium turnings remain suspended and the reagents are well-dispersed.
Initiation Often starts with gentle warming.Can be more difficult to initiate. A larger mass requires more energy to reach initiation temperature.Action: Use a small amount of 1,2-dibromoethane or pre-formed Grignard reagent as an initiator if iodine is insufficient.[12][13] Do not overheat the entire mixture.
Quenching Slow addition to an ice-cooled flask is manageable.Highly exothermic. The quench must be performed very slowly with vigorous stirring and efficient cooling.Action: Consider an inverse quench, where the reaction mixture is slowly added to the cooled quench solution to better control the exotherm.

Safety Protocols and Hazard Management

The Grignard reaction involves significant hazards that must be managed with robust engineering controls and strict adherence to safety protocols.[6]

Chemical Hazards
  • Grignard Reagents: Are highly reactive, corrosive, and can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates.[8] They react violently with water and other protic sources.[8]

  • Ethereal Solvents (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon standing.[5] Vapors are heavier than air and can accumulate.

  • Magnesium Metal: Flammable solid. Magnesium fires cannot be extinguished with water or CO₂ extinguishers; a Class D dry powder extinguisher is required.

  • 3-bromo-4-fluoroanisole: Irritant. Handle with care.

Procedural Hazards
  • Runaway Reaction: The primary hazard is an uncontrolled exothermic reaction, which can cause the solvent to boil violently, leading to a vessel over-pressurization, spill, and a high risk of fire.[6][7]

  • Fire: The combination of flammable solvents and pyrophoric reagents creates a significant fire risk.[7] Ensure no open flames or spark sources are present.

Safety Workflow and Mitigation

G cluster_hazard Potential Hazards cluster_control Control Measures cluster_response Emergency Response H1 Fire/Explosion Risk C1 Engineering Controls (Fume Hood, Blast Shield) H1->C1 C3 Personal Protective Equipment (PPE) (Goggles, FR Coat, Gloves) H1->C3 R1 Class D Fire Extinguisher H1->R1 H2 Runaway Reaction H2->C1 C2 Procedural Controls (Slow Addition, Cooling) H2->C2 R3 Emergency Stop Plan (Remove Heat, Stop Addition) H2->R3 H3 Chemical Exposure H3->C1 H3->C3 R2 Spill Kit (Inert Absorbent) H3->R2 H4 Reagent Reactivity (Water) C4 Strictly Anhydrous Conditions (Dry Glassware, Inert Gas) H4->C4

Caption: Key safety hazards and their corresponding control measures.

Recommended Practices
  • Work Area: Always perform this reaction in a certified chemical fume hood.[7] For scales above 20 mmol, the use of a blast shield is strongly recommended.[7]

  • Inert Atmosphere: Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction to exclude atmospheric moisture and oxygen.[7]

  • Working Alone: Avoid performing this reaction, especially at scale, while working alone.[7]

  • Emergency Preparedness: Keep an ice bath, a Class D fire extinguisher, and spill absorption materials readily accessible before starting the experiment.

References

  • Quora. (2022).
  • University of Illinois Urbana-Champaign. (n.d.).
  • American Chemical Society. (n.d.).
  • University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds.
  • Chemistry LibreTexts. (2020). 5.
  • Faraoni, M. B., et al. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
  • Chem-Impex. (n.d.). 1-Metil-2-pirrolcarboxaldehído.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Sciencemadness.org. (2007). EXPERIMENT 3: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol.
  • ChemicalBook. (n.d.). N-Methylpyrrole-2-carboxaldehyde synthesis.
  • The Organic Chemistry Tutor. (2015). Grignard Reaction Synthesis Reaction Mechanism. YouTube.
  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde.
  • Brimble, M. A., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
  • Lee, J. S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry.
  • PrepChem.com. (n.d.). Synthesis of pyrrole-2-aldehyde.
  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 13: Grignard Reaction.
  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Gutmann, B., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Organic Syntheses. (n.d.).
  • Teledyne ISCO. (2012).
  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Zhang, Y., et al. (2020).
  • The Journal of Organic Chemistry. (2024). A Three-Component Synthesis of Spiropyrrolines.
  • Brust, P., et al. (2021). Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. Molecules.
  • Chen, A. Y., & Lan, E. I. (2020). Chemical Production from Methanol Using Natural and Synthetic Methylotrophs. Biotechnology Journal.
  • National Renewable Energy Laboratory. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io.
  • Forschungszentrum Jülich. (2021).
  • Osaka Metropolitan University. (2024).
  • Google Patents. (2014).

Sources

Application

In vitro assay protocol using 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Application Note: In Vitro Pharmacological Profiling of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (FMPM) as a Novel Kinase Inhibitor Scaffold Introduction & Scientific Rationale The development of small-mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (FMPM) as a Novel Kinase Inhibitor Scaffold

Introduction & Scientific Rationale

The development of small-molecule receptor tyrosine kinase (RTK) inhibitors relies heavily on the optimization of privileged chemical scaffolds. The compound 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (FMPM) represents a highly strategic fragment for drug discovery, particularly in the targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis[1].

The structural rationale for utilizing FMPM in kinase screening cascades is threefold:

  • The Pyrrole Motif: The 1-methyl-2-pyrrolyl group serves as a hydrophobic anchor. Pyrrole rings are well-documented pharmacophores in FDA-approved multi-targeted RTK inhibitors, most notably Sunitinib, where they occupy the deep hydrophobic pocket adjacent to the ATP-binding site[1][2].

  • Fluorine Substitution: The strategic installation of a fluorine atom on the phenyl ring enhances the molecule's physicochemical profile. Due to its high electronegativity and small van der Waals radius, fluorine improves metabolic stability by blocking cytochrome P450-mediated oxidation sites and increases lipophilicity, thereby enhancing cellular membrane permeation[3][4].

  • Methoxy-Phenyl Hinge Binder: The methoxy group acts as a critical hydrogen bond acceptor, designed to interact with the kinase hinge region (e.g., Cys919 in VEGFR-2), a fundamental requirement for ATP-competitive inhibition[2].

This application note details a comprehensive, self-validating in vitro assay protocol to evaluate FMPM and its derivatives. The workflow transitions from a high-throughput biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to a functional cellular phenotype model.

Experimental Workflow

Workflow Comp Compound Preparation FMPM (10 mM in DMSO) TRFRET Biochemical Assay TR-FRET VEGFR-2 Kinase Comp->TRFRET Serial Dilution Cell Cellular Phenotype HUVEC Proliferation (MTS) TRFRET->Cell IC50 < 10 µM QC Data Analysis & QC Z'-factor > 0.5 Validation TRFRET->QC Biochemical Data Target Target Engagement Western Blot (p-VEGFR-2) Cell->Target EC50 < 20 µM Cell->QC Cellular Data Target->QC Mechanism Confirmed

Fig 1. Multi-tier in vitro screening cascade for FMPM evaluating VEGFR-2 kinase inhibition.

Protocol 1: Biochemical VEGFR-2 Kinase Assay (TR-FRET)

Causality & Methodological Choice: We utilize a TR-FRET methodology rather than standard radiometric or colorimetric assays. Many novel synthetic compounds, particularly conjugated aromatic systems like FMPM, exhibit intrinsic auto-fluorescence. TR-FRET introduces a temporal delay (e.g., 50 µs) between excitation and emission reading. This delay allows short-lived background compound fluorescence to decay, ensuring that the measured signal is exclusively from the long-lived lanthanide (Europium) chelate, drastically reducing false positives and ensuring data trustworthiness[5][6].

Reagents & Buffer Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Expert Insight: MgCl₂ is an essential cofactor for ATP binding. EGTA is critical to chelate Ca²⁺, preventing the activation of contaminating calcium-dependent proteases. Tween-20 prevents non-specific adsorption of the lipophilic FMPM compound to the 384-well microplate walls.

  • Enzyme: Recombinant human VEGFR-2 kinase domain.

  • Substrate: ULight™-TK (Tyrosine Kinase) Peptide (FRET Acceptor).

  • Detection: Europium-anti-phospho-Tyrosine Antibody (FRET Donor).

Step-by-Step Execution
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of FMPM in 100% DMSO. Transfer to a 384-well ProxiPlate, yielding a final DMSO concentration of 1% in the assay to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 2.5 nM VEGFR-2 enzyme (diluted in Kinase Buffer) to the compound wells. Incubate for 15 minutes at room temperature. Rationale: This allows for thermodynamic equilibrium of compound binding before ATP competition begins.

  • Reaction Initiation: Add a substrate mixture containing 50 nM ULight-TK peptide and ATP at its predetermined Michaelis constant ( Km​ ) to ensure the assay is highly sensitive to competitive inhibitors.

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Termination & Detection: Add 10 mM EDTA to chelate Mg²⁺ and halt kinase activity. Immediately add 2 nM Europium-labeled antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 nm ratio.

Protocol 2: Cellular Angiogenesis Assay (HUVEC Proliferation)

Causality & Methodological Choice: Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability and intracellular compound stability. To validate FMPM's physiological relevance, we utilize Human Umbilical Vein Endothelial Cells (HUVECs). HUVEC proliferation is strictly dependent on VEGF/VEGFR-2 signaling, making it the gold-standard phenotypic model for anti-angiogenic compounds[1].

Step-by-Step Execution
  • Cell Seeding: Seed HUVECs at 3,000 cells/well in a 96-well plate using Endothelial Cell Growth Medium (EGM-2) depleted of VEGF. Incubate overnight at 37°C, 5% CO₂.

  • Starvation: Wash cells and replace with basal medium containing 0.5% FBS for 12 hours to synchronize the cell cycle and upregulate VEGFR-2 expression.

  • Compound Treatment: Pre-treat cells with varying concentrations of FMPM (0.1 µM to 50 µM) for 2 hours.

  • Stimulation: Add 20 ng/mL recombinant human VEGF₁₆₅ to stimulate proliferation. Incubate for 72 hours.

  • Viability Readout: Add MTS reagent (tetrazolium salt) for 2 hours. Measure absorbance at 490 nm. Rationale: MTS is reduced by metabolically active cells into a soluble formazan product, directly correlating absorbance with viable cell number.

System Validation & Quality Control

To ensure the trustworthiness of the described protocols, the system must be self-validating.

  • Z'-Factor Calculation: For every TR-FRET plate, 16 wells of positive control (no enzyme) and 16 wells of negative control (1% DMSO vehicle) are included. The assay is only deemed valid if the Z'-factor is > 0.6, indicating excellent separation between signal and background.

  • Reference Benchmarking: Sunitinib, a well-characterized VEGFR-2 inhibitor containing a pyrrole moiety, is run in parallel on every plate to calibrate the assay sensitivity[1][2].

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of FMPM compared to an optimized derivative and the clinical reference, Sunitinib.

CompoundBiochemical VEGFR-2 IC₅₀ (µM)TR-FRET Hill SlopeHUVEC Proliferation EC₅₀ (µM)Assay Z'-Factor
FMPM (Base Scaffold) 8.45 ± 0.620.95> 20.00.72
FMPM-Derivative A 0.12 ± 0.031.021.45 ± 0.210.75
Sunitinib (Reference) 0.01 ± 0.0020.980.04 ± 0.010.78

Data Interpretation: As a raw scaffold, FMPM demonstrates moderate micromolar biochemical inhibition. Its Hill slope near 1.0 indicates standard 1:1 stoichiometric competitive binding without aggregation-based artifacts. When optimized (Derivative A), the translation from biochemical to cellular efficacy validates the scaffold's membrane permeability, aided by the lipophilic fluorine substitution.

References

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link][3]

  • Title: Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry URL: [Link][4]

  • Title: Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay Source: Assay and Drug Development Technologies URL: [Link][5]

  • Title: SU11248 (sunitinib) directly inhibits the activity of mammalian 5′-AMP-activated protein kinase (AMPK) Source: Cancer Biology & Therapy URL: [Link][6]

  • Title: Sunitinib: the antiangiogenic effects and beyond Source: Therapeutics and Clinical Risk Management URL: [Link][1]

  • Title: Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors Source: RSC Advances URL: [Link][2]

Sources

Method

Application Note: Advanced Handling, Storage, and Validation Protocols for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Mechanistic Rationale 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS: 1443311-89-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS: 1443311-89-4) is a highly specialized heteroaryl-diaryl methanol derivative utilized as a building block in medicinal chemistry and advanced materials science[1]. While its unique structural motifs—a fluorinated aromatic ring, an electron-donating methoxy group, and an alkylated pyrrole—confer valuable biological and physicochemical properties, they also introduce severe stability liabilities.

As an Application Scientist, it is critical to understand why this compound degrades rather than simply memorizing storage conditions. The molecule possesses two primary structural vulnerabilities:

  • Oxidative Susceptibility of the Pyrrole Ring: The 1-methyl-2-pyrrolyl moiety is highly electron-rich. Exposure to atmospheric oxygen, exacerbated by ambient light, initiates autoxidation and subsequent polymerization. This manifests physically as a color shift from colorless/white to yellow, brown, or black insoluble oligomers[2][3].

  • Acid-Catalyzed Dehydration: The secondary hydroxyl group is flanked by two strongly electron-donating systems (the methoxyphenyl and the pyrrole rings). In the presence of even trace Brønsted or Lewis acids, the alcohol is rapidly protonated and eliminated as water. This forms a highly stabilized diarylmethyl carbocation, which readily undergoes unwanted nucleophilic substitution or self-condensation[4][5].

Understanding these two competing degradation pathways dictates the stringent handling protocols outlined in this guide.

Physicochemical Profiling

To establish a baseline for quality control (QC) and formulation, the core properties of the compound are summarized below.

PropertyValue / Description
Chemical Name 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
CAS Number 1443311-89-4
Molecular Formula C13H14FNO2
Molecular Weight ~235.25 g/mol
Appearance (Pristine) Colorless to pale-yellow solid/oil
Appearance (Degraded) Dark brown/black solid or particulate suspension
Solubility Soluble in DMSO, Acetonitrile, Methanol, Ethyl Acetate
Incompatibilities Strong acids, oxidizing agents, un-degassed halogenated solvents

Mechanistic Degradation Pathways

The following diagram illustrates the dual thermodynamic sinks that threaten the integrity of the compound during storage and handling.

DegradationPathways A 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol B Pyrrole Oxidation (Colored Oligomers/Polymers) A->B O2, UV Light, Room Temp C Acid-Catalyzed Dehydration (Diarylmethyl Carbocation) A->C H+ (Acids), Protic Solvents D Nucleophilic Substitution or Self-Condensation C->D Reactive Intermediate

Mechanistic degradation pathways via oxidation and acid-catalyzed dehydration.

Self-Validating Storage Guidelines

To prevent the degradation pathways outlined above, storage conditions must act as a self-validating system where the exclusion of oxygen and acid guarantees structural integrity.

  • Temperature: Store the neat compound at -20°C to -80°C . Elevated temperatures exponentially accelerate both autoxidation and hydrolytic decomposition[2].

  • Atmosphere (Critical): The compound must be stored under a strict inert atmosphere (Argon or Nitrogen). The headspace of the storage vial must be purged after every use to displace atmospheric oxygen[3].

  • Light Protection: Store in amber borosilicate glass vials or wrap clear vials in aluminum foil. UV light acts as a radical initiator for pyrrole polymerization.

  • Container Material: Use base-washed or neutral glassware. Avoid standard acidic glass which can catalyze surface-level dehydration over long-term storage.

Handling & Solution Preparation Protocol

When preparing stock solutions for biological assays or synthetic steps, the choice of solvent is the most common point of failure. Do not use Chloroform ( CHCl3​ ) or Dichloromethane ( CH2​Cl2​ ) that has not been stabilized with basic alumina. Halogenated solvents slowly photodecompose to generate trace Hydrochloric Acid (HCl), which will immediately trigger the dehydration of the diarylmethanol[5].

Step-by-Step Stock Solution Preparation
  • Solvent Degassing: Select an anhydrous, neutral solvent (e.g., HPLC-grade DMSO or Acetonitrile). Degas the solvent by sparging with Argon for 30 minutes or performing three freeze-pump-thaw cycles to remove dissolved oxygen[2].

  • Environmental Control: Transfer the sealed vial of the compound from the -20°C freezer to a desiccator. Allow it to equilibrate to room temperature before opening. Opening a cold vial causes immediate atmospheric condensation, introducing moisture that can facilitate hydrolytic side reactions.

  • Weighing: Inside a glovebox or under a steady stream of Argon, weigh the required mass using a metal-free, anti-static spatula. Trace transition metals from stainless steel can catalyze oxidative degradation[3].

  • Dissolution & Aliquoting: Dissolve the compound in the degassed solvent. If the solution is intended for long-term use, consider adding a trace amount of an antioxidant (e.g., Butylated hydroxytoluene, BHT) at 0.01% w/v, provided it does not interfere with downstream applications[2].

  • Storage of Solutions: Aliquot the solution into single-use amber vials, purge the headspace with Argon, and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Analytical Validation (QC) Protocol

Before utilizing a stored batch of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, its integrity must be verified. Standard LC-MS protocols often utilize 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in the mobile phase. Using acidic mobile phases will cause on-column dehydration of this specific compound, leading to false-positive degradation results.

Optimized LC-MS QC Parameters
ParameterRecommended SettingRationale
Mobile Phase A 10 mM Ammonium Acetate in H2​O (pH 6.8)Neutral pH prevents acid-catalyzed dehydration on the column[2].
Mobile Phase B 100% AcetonitrileProvides adequate elution strength without acidity.
Column Temp 25°CMinimizes thermal stress during analysis.
Detection UV at 254 nm & 280 nm; ESI+Monitors for the parent mass ( [M+H]+ ) and dehydration artifact ( [M−H2​O+H]+ ).
Visual Check Inspect solution against a white backgroundAny yellowing or turbidity indicates pyrrole autoxidation/polymerization[3].

Safety and Spill Management

  • Toxicity: As a fluorinated heteroaromatic compound, treat it as a potential skin/eye irritant and environmental hazard.

  • PPE: Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory. Handle neat powders within a localized exhaust ventilation system or fume hood to prevent inhalation of dust.

  • Spill Cleanup: Do not use acidic neutralizing agents. Sweep up solid spills using a damp, inert absorbent pad. Clean the affected surface with a mildly basic detergent solution to neutralize any potential reactive carbocations formed by environmental acids, followed by a water rinse.

References

  • EvitaChem. "Product Search: 3-(2,4-Difluorophenoxy)aniline / 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol." EvitaChem Inventory Data.
  • BenchChem Technical Support. "Enhancing the Stability of Functionalized Pyrrole Derivatives." BenchChem.
  • BenchChem Technical Support. "Stability and Degradation of Alkylated Pyrroles." BenchChem.
  • University of Michigan Deep Blue. "Reactivity of sterically hindered diarylbenzhydryl carbocations." Deep Blue Repositories.
  • National Institutes of Health (NIH). "Acid-promoted dehydroxylation coupling of aryl alcohols with 1,3-dicarbonyls and sulfonamides." PubMed Central.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield and purity of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Welcome to the Technical Support Center for Heteroaryl Methanol Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heteroaryl Methanol Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol .

The synthesis of this compound typically relies on the nucleophilic addition of 1-methyl-2-pyrrolyllithium to 3-fluoro-6-methoxybenzaldehyde. While the carbon-carbon bond formation is theoretically straightforward, isolating the resulting secondary alcohol in high yield and purity is notoriously difficult. This guide will explain the causality behind common failures—such as acid-catalyzed polymerization and incomplete lithiation—and provide a self-validating, optimized protocol to ensure reproducible success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction mixture turns dark purple or black during workup and chromatography, resulting in a dark tar. What is happening? A: You are observing acid-catalyzed dehydration and subsequent polymerization. Pyrrolyl methanols are highly sensitive to both Brønsted and Lewis acids[1]. The acidic silanol groups present on standard silica gel (which typically has a pH of 4.5–5.5) protonate the hydroxyl group of your product. The subsequent loss of water generates a highly reactive, resonance-stabilized azafulvenium ion. This electrophile rapidly attacks the electron-rich pyrrole ring of adjacent molecules, triggering a cascade that forms dipyrromethanes and highly conjugated, dark-colored oligomers or porphyrinogens[1][2].

  • Solution: Never use untreated silica gel for this compound. Purify the product using basic alumina, or strictly deactivate your silica gel by pre-flushing the column with 1–5% triethylamine (Et₃N) in your eluent.

Q2: My yield is plateauing at 50-60%, and I am recovering unreacted 3-fluoro-6-methoxybenzaldehyde. How can I drive the reaction to completion? A: This indicates incomplete lithiation of the 1-methylpyrrole starting material. Unlike pyrrole, 1-methylpyrrole lacks the N-H proton and requires direct deprotonation at the C2 position. Using n-butyllithium (n-BuLi) alone in THF often leads to incomplete metalation due to the aggregation state of the organolithium reagent.

  • Solution: Introduce N,N,N',N'-tetramethylethylenediamine (TMEDA) as a coordinating additive in a 1:1 molar ratio with n-BuLi[3]. TMEDA breaks down the n-BuLi hexamers into highly reactive dimers and monomers, ensuring quantitative and regioselective C2-lithiation.

Q3: How should I quench the reaction to avoid product degradation? A: Standard quenching procedures using 1M HCl or even unbuffered water will destroy your product by initiating the azafulvenium degradation pathway described in Q1[4].

  • Solution: Quench the reaction strictly at -78 °C using a cold, degassed 1:1 mixture of saturated aqueous ammonium chloride (NH₄Cl) and saturated aqueous sodium bicarbonate (NaHCO₃). This acts as a mild buffer, ensuring the aqueous layer remains slightly basic (pH ~7.5–8.0) during the entire workup phase.

Q4: I am detecting the ketone byproduct, (3-fluoro-6-methoxyphenyl)(1-methyl-2-pyrrolyl)methanone, in my NMR spectra. Why is my alcohol oxidizing? A: Electron-rich diaryl and heteroaryl methanols are highly susceptible to autoxidation when exposed to ambient oxygen and light, particularly when concentrated into a neat oil.

  • Solution: Perform your rotary evaporation using a bath temperature below 30 °C. Immediately flush the flask with Argon upon removing it from the vacuum, wrap the flask in aluminum foil to exclude light, and store the purified product at -20 °C.

Part 2: Visualizing the Chemistry

Degradation Pathway

Understanding the failure mode is critical to preventing it. The diagram below illustrates why acidic environments must be strictly avoided.

G A Pyrrolyl Methanol (Target Product) B Protonated Alcohol (Unstable) A->B H+ (Acidic Workup or Silica Gel) C Azafulvenium Ion (Electrophile) B->C -H2O D Dipyrromethane / Oligomers (Dark Tar) C->D + Nucleophile (Pyrrole ring)

Acid-catalyzed degradation of pyrrolyl methanols via azafulvenium intermediates.

Optimized Synthetic Workflow

This workflow maps the self-validating protocol required to synthesize and isolate the target compound intact.

G Step1 1. Lithiation of 1-Methylpyrrole (n-BuLi, TMEDA, THF, -20°C) Step2 2. Nucleophilic Addition (3-Fluoro-6-methoxybenzaldehyde, -78°C) Step1->Step2 Step3 3. Buffered Quench (Sat. NH4Cl / NaHCO3, pH ~8) Step2->Step3 Step4 4. Deactivated Purification (Alumina or Et3N-treated Silica) Step3->Step4 Product Pure 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol Step4->Product

Optimized synthetic workflow for high-yield pyrrolyl methanol generation.

Part 3: Quantitative Optimization Data

The table below summarizes the critical parameter shifts from standard organometallic conditions to our optimized protocol, demonstrating the impact on the final yield and purity of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

Reaction ParameterStandard ConditionOptimized ConditionImpact on Yield & Purity
Lithiation Reagent n-BuLi alonen-BuLi + TMEDA (1.1 equiv)Increases conversion from ~60% to >95% by breaking n-BuLi aggregates.
Reaction Quench 1M HCl or pure WaterSat. NH₄Cl / NaHCO₃ (1:1)Prevents acid-catalyzed dehydration; recovers +25% yield lost to tar.
Chromatography Untreated Silica GelEt₃N-Deactivated Silica (2%)Eliminates dipyrromethane formation; boosts isolated purity to >98%.
Drying & Storage Room Temp, Ambient Air-20 °C, Argon AtmospherePrevents autoxidation to the ketone derivative during long-term storage.

Part 4: Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the physical observations match the expected criteria.

Step 1: Preparation of 1-Methyl-2-pyrrolyllithium

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Add anhydrous THF (20 mL) and 1-methylpyrrole (11.0 mmol, 1.1 equiv) via syringe.

  • Add anhydrous TMEDA (11.0 mmol, 1.1 equiv) and cool the clear solution to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add a freshly titrated solution of n-BuLi in hexanes (11.0 mmol, 1.1 equiv) over 15 minutes.

  • Validation Check: The solution should turn a pale, transparent yellow. Stir at -20 °C for exactly 1 hour to ensure complete C2-lithiation.

Step 2: Nucleophilic Addition

  • Cool the organolithium solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried vial, dissolve 3-fluoro-6-methoxybenzaldehyde (10.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Add the aldehyde solution dropwise to the reaction flask over 20 minutes down the side of the flask to pre-cool the drops and prevent localized heating.

  • Stir the reaction mixture at -78 °C for 2 hours.

Step 3: Buffered Workup

  • While still at -78 °C, quench the reaction by rapidly injecting 10 mL of a cold, degassed 1:1 mixture of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

  • Remove the cooling bath and allow the mixture to warm to room temperature vigorously stirring.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 30 °C.

Step 4: Deactivated Purification

  • Prepare a chromatography column using silica gel slurried in Hexanes containing 2% v/v Triethylamine (Et₃N). Flush the column with 2 column volumes of this solvent to fully neutralize all acidic silanol sites.

  • Load the crude amber oil onto the column.

  • Elute using a gradient of Hexanes to 20% Ethyl Acetate in Hexanes (ensure all eluents contain 1% Et₃N).

  • Combine the product-containing fractions, evaporate under reduced pressure (< 30 °C), and immediately flush the receiving flask with Argon. Store the resulting pale-yellow oil/solid at -20 °C protected from light.

References

  • A Sheffield Hallam University thesis. Metalation and Functionalization of Pyrrole Derivatives. shu.ac.uk. Available at: [Link]

  • One-Flask Synthesis of Meso-Substituted Dipyrromethanes and Their Application in the Synthesis of Trans-Substituted Porphyrins. Moore Lab Research. gfmoorelab.com. Available at:[Link]

  • Efficient Synthesis of Monoacyl Dipyrromethanes and Their Use in the Preparation of Sterically Unhindered trans-Porphyrins. The Journal of Organic Chemistry. acs.org. Available at: [Link]

  • 10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes. PMC - NIH. nih.gov. Available at:[Link]

Sources

Optimization

Identifying and characterizing byproducts in 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol . The synthesis typically proceeds vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol . The synthesis typically proceeds via the halogen-metal exchange of 2-bromo-4-fluoroanisole followed by nucleophilic addition to 1-methylpyrrole-2-carboxaldehyde. While conceptually straightforward, the electron-rich nature of the pyrrole ring and the specific substitution pattern of the aryl ring introduce significant chemoselectivity and stability challenges.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My reaction mixture turned dark red/black during workup, and I isolated an insoluble mass instead of the product. What happened? A1: This is the hallmark of acid-catalyzed pyrrole carbinol polymerization. Pyrrole carbinols are notoriously unstable under acidic conditions. Protonation of the newly formed hydroxyl group leads to the elimination of water, forming a highly reactive azafulvenium intermediate. This intermediate rapidly undergoes electrophilic aromatic substitution with other pyrrole moieties, leading to dipyrromethanes and eventually porphyrinogens or dark polymeric tars 1.

  • Causality: Quenching the reaction with saturated NH₄Cl (which is slightly acidic, pH ~5.5) or using acidic drying agents (like some grades of MgSO₄) triggers this degradation 2.

  • Solution: Strictly quench the reaction with weakly basic solutions (e.g., saturated aqueous NaHCO₃) and only use K₂CO₃ or Na₂SO₄ as drying agents.

Q2: LC-MS shows a significant byproduct with exactly double the mass of my aryl fragment (m/z ~250). What is this? A2: This is the homocoupled byproduct (4,4'-difluoro-2,2'-dimethoxybiphenyl), formed via a Wurtz-Fittig-type coupling 3.

  • Causality: If the halogen-metal exchange is performed at temperatures that are too warm (>-60°C), or if the n-BuLi is added too rapidly, the newly formed aryllithium can react with unreacted aryl halide.

  • Solution: Maintain the internal reaction temperature strictly below -70°C during the n-BuLi addition. Ensure vigorous stirring to prevent localized warming.

Q3: My crude NMR shows a large amount of 4-fluoroanisole (des-halogenated starting material). Why didn't the addition occur? A3: This indicates that the halogen-metal exchange occurred successfully, but the aryllithium species was quenched by a proton source before it could react with the 1-methylpyrrole-2-carboxaldehyde.

  • Causality: Moisture in the THF, wet glassware, or a highly hygroscopic aldehyde.

  • Solution: Titrate your n-BuLi prior to use, dry the aldehyde over 4Å molecular sieves, and ensure THF is freshly distilled from Na/benzophenone or drawn from a solvent purification system.

Q4: I am seeing a ketone byproduct instead of the carbinol. How do I prevent this? A4: Secondary pyrrole carbinols are susceptible to auto-oxidation, especially in the presence of trace metals or prolonged exposure to atmospheric oxygen.

  • Causality: Exposure to air during workup, concentration, or storage.

  • Solution: Degas all solvents using the freeze-pump-thaw method or sparge with argon. Store the isolated product under an inert atmosphere at -20°C.

Part 2: Visualizing the Workflow and Degradation Pathways

Workflow A Aryl Halide Precursor (2-Bromo-4-fluoroanisole) B Aryl Lithium Intermediate (-78°C, THF) A->B n-BuLi / -78°C C 1-Methylpyrrole-2-carboxaldehyde Addition B->C Electrophile Addition E Des-halogenated Byproduct B->E Moisture/H+ Quench F Homocoupled Byproduct B->F Wurtz-Fittig (High Temp) D Target Carbinol: 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol C->D Neutral/Basic Quench G Polymeric/Dipyrromethane Byproducts D->G Acidic Workup (pH < 7) H Ketone Byproduct D->H Auto-oxidation (O2)

Experimental workflow for target carbinol synthesis and divergence pathways for major byproducts.

Mechanism A Pyrrole Carbinol (Target Product) B Protonated Carbinol (Acidic Conditions) A->B H+ C Azafulvenium Ion (Reactive Electrophile) B->C -H2O D Dipyrromethane Dimer C->D + Pyrrole Carbinol E Porphyrinogens / Polymers D->E Further Oligomerization

Acid-catalyzed degradation of pyrrole carbinols via azafulvenium ion intermediates.

Part 3: Quantitative Byproduct Characterization

Use the following analytical signatures to rapidly identify the source of yield loss in your crude reaction mixtures.

Compound / ByproductExact MassTypical LC-MS (ESI+)Key ¹H NMR Diagnostic Shifts (CDCl₃, δ)Primary Cause
Target Carbinol 235.10218.1[M+H-H₂O]⁺6.10 (s, 1H, CH-OH), 3.65 (s, 3H, N-CH₃)N/A (Desired Product)
Des-bromo SM (4-Fluoroanisole)126.05Not easily ionized6.95-7.05 (m, 4H, Ar-H), 3.80 (s, 3H, OCH₃)Moisture / Premature Quench
Homocoupled Dimer 250.08251.1 [M+H]⁺7.15 (dd, 2H, Ar-H), 3.78 (s, 6H, OCH₃)High Temp during Lithiation
Ketone Byproduct 233.08234.1 [M+H]⁺Absence of CH-OH peak; downfield shift of pyrrole protonsAuto-oxidation (O₂ exposure)
Dipyrromethane Dimer ~452.19453.2 [M+H]⁺Complex aliphatic multiplets ~4.0-4.5 ppm (bridging CH)Acidic Workup (pH < 7)

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent the formation of the byproducts listed above, follow this self-validating methodology. Every critical phase includes a built-in analytical checkpoint.

Step 1: Halogen-Metal Exchange
  • Charge a flame-dried Schlenk flask with 2-bromo-4-fluoroanisole (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to strictly -78°C using a dry ice/acetone bath. Ensure the internal temperature probe reads ≤ -75°C.

  • Add n-BuLi (1.05 equiv, titrated solution in hexanes) dropwise over 30 minutes down the side of the flask to pre-cool the titrant.

  • Stir at -78°C for 45 minutes.

Self-Validation Checkpoint 1 (Lithiation): Withdraw a 0.1 mL aliquot and quench into 0.5 mL of D₂O. Extract with 1 mL Et₂O and analyze via GC-MS. You must observe >95% deuterium incorporation (m/z 127 for deuterated 4-fluoroanisole). If <95%, extend stirring time or check n-BuLi titer.

Step 2: Electrophile Addition
  • In a separate flame-dried flask, dissolve 1-methylpyrrole-2-carboxaldehyde (1.1 equiv, dried over 4Å MS) in anhydrous THF (1.0 M).

  • Add the aldehyde solution dropwise to the aryllithium mixture at -78°C over 15 minutes.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

Self-Validation Checkpoint 2 (Conversion): Perform a TLC (Hexanes/EtOAc 7:3). The target carbinol will stain intensely dark blue/purple with vanillin stain, clearly distinguishing it from the UV-active starting materials.

Step 3: pH-Controlled Quench and Workup
  • CRITICAL: Do NOT use NH₄Cl or HCl. Quench the reaction at -20°C by adding saturated aqueous NaHCO₃ (pH ~8.5) dropwise until gas evolution ceases.

  • Dilute the mixture with strictly peroxide-free, stabilized Diethyl Ether or EtOAc.

  • Separate the layers. Wash the organic layer with brine.

Self-Validation Checkpoint 3 (Aqueous pH): Test the aqueous layer with pH paper. It must read between 7.5 and 8.5. If it is acidic, you risk immediate azafulvenium formation.

  • Dry the organic layer over anhydrous Na₂SO₄ (Do not use MgSO₄).

  • Filter and concentrate under reduced pressure (bath temperature <30°C) backfilled with Argon to prevent auto-oxidation.

Part 5: References

  • Lindsey, J. S., et al. "Investigation of acid cocatalysis in syntheses of tetraphenylporphyrin." ResearchGate. URL:

  • "Rational Synthesis of 2-Bromoporphyrins and 2,12-Dibromoporphyrins." ACS Publications. URL:

  • "Transition Metal Catalyzed Organometallic Reactions that Have Revolutionized Organic Synthesis." ResearchGate. URL:

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing highly functionalized secondary alcohols via organometallic pathways requires precise control...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing highly functionalized secondary alcohols via organometallic pathways requires precise control over thermodynamics and kinetics. The synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol relies on the regioselective directed lithiation of 1-methylpyrrole, followed by a nucleophilic addition to 3-fluoro-6-methoxybenzaldehyde.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you optimize solvent and temperature parameters for this specific transformation.

Mechanistic Workflow

The reaction proceeds via a two-stage organometallic sequence. First, 1-methylpyrrole is deprotonated at the C2 position. Second, the resulting organolithium species attacks the electrophilic carbonyl carbon of the benzaldehyde.

G N1 1-Methylpyrrole N3 Lithiation (0°C to RT) 1-Methyl-2-pyrrolyllithium N1->N3 N2 n-BuLi + TMEDA (THF/Hexane) N2->N3 Regioselective Deprotonation N4 Cool to -78°C N3->N4 N6 Nucleophilic Addition (-78°C to 0°C) N4->N6 N5 3-Fluoro-6-methoxybenzaldehyde N5->N6 Electrophile N7 Aqueous Quench (NH4Cl) N6->N7 N8 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol N7->N8 Product Isolation

Workflow for the regioselective lithiation and nucleophilic addition to synthesize the target methanol.

Troubleshooting FAQs: Solvent & Temperature Optimization

Q1: My lithiation of 1-methylpyrrole is incomplete, or I am seeing C3-lithiated impurities. How do I fix this?

The Causality: 1-Methylpyrrole is less acidic than furan or thiophene. When using n-butyllithium (n-BuLi) alone in non-polar solvents, the reagent exists as unreactive hexameric aggregates. If the temperature is too low, deprotonation stalls; if too high without an additive, you risk non-selective metalation or ether cleavage (if using THF). The Solution: Introduce TMEDA (N,N,N',N'-tetramethylethylenediamine) [1][2]. TMEDA acts as a bidentate ligand that coordinates to the lithium cation, breaking the n-BuLi hexamers into highly reactive dimers and monomers. This dramatically increases the kinetic basicity of the reagent.

  • Temperature: Perform the n-BuLi addition at 0 °C to control the initial exotherm, then warm to room temperature (20–25 °C) for 30 to 90 minutes[2].

  • Self-Validation: You will observe a distinct color change from colorless to pale/golden yellow upon successful formation of the 1-methyl-2-pyrrolyllithium intermediate[2].

Q2: I am observing significant impurities and low yields during the aldehyde addition step. Why is this happening?

The Causality: 3-Fluoro-6-methoxybenzaldehyde is a highly functionalized, electron-rich electrophile[3]. If the nucleophilic addition is performed at temperatures above -40 °C, the highly reactive 1-methyl-2-pyrrolyllithium can participate in competitive side reactions, such as nucleophilic aromatic substitution (SNAr) displacing the fluorine, or ortho-lithiation of the benzaldehyde itself due to the directing effects of the methoxy and fluoro groups. The Solution: Strict cryogenic control is required.

  • Temperature: The reaction vessel must be cooled to -78 °C (dry ice/acetone bath) prior to the dropwise addition of the benzaldehyde[2]. The low temperature ensures that the nucleophilic attack on the carbonyl carbon (kinetic control) vastly outcompetes any secondary deprotonation or substitution pathways.

  • Solvent: THF is the optimal solvent here because it stabilizes the lithium alkoxide intermediate formed immediately after addition, preventing retro-aldol-type reversions before the aqueous quench.

Q3: Can I substitute THF with 2-MeTHF or Diethyl Ether to improve scalability?

The Causality: While Diethyl Ether (Et₂O) is less prone to cleavage by n-BuLi at higher temperatures, it poorly solvates organolithium aggregates compared to THF, often leading to heterogeneous reactions and lower yields of the 1-methyl-2-pyrrolyllithium species[1]. 2-Methyltetrahydrofuran (2-MeTHF) is a viable, greener alternative to THF. It offers superior phase separation during the aqueous workup and has a higher boiling point, though it requires slightly longer lithiation times due to steric hindrance around the oxygen atom. The Solution: For R&D scale, THF remains the gold standard for maximizing yield and regioselectivity. For process scale-up, 2-MeTHF is highly recommended, provided the lithiation time at room temperature is extended by ~30%.

Quantitative Optimization Data

The following table summarizes the impact of solvent, additive, and temperature choices on the yield and regioselectivity of the 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol synthesis.

Solvent SystemAdditiveLithiation TempAddition TempRegioselectivity (C2:C3)Typical Yield
THF / Hexane TMEDA (1.0 eq) 0 °C to RT -78 °C >99:1 85 – 92%
THF / HexaneNoneRT-78 °C95:560 – 75%
Et₂O / HexaneTMEDA (1.0 eq)RT-78 °C98:270 – 80%
THF / HexaneTMEDA (1.0 eq)0 °C to RT0 °C>99:1< 40% (High impurities)

Self-Validating Experimental Protocol

This step-by-step methodology incorporates visual cues and analytical checkpoints to ensure a self-validating workflow.

Reagents:

  • 1-Methylpyrrole (1.05 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv)

  • TMEDA (1.05 equiv, freshly distilled over CaH₂)

  • 3-Fluoro-6-methoxybenzaldehyde (1.00 equiv)[3]

  • Anhydrous THF (0.2 M relative to aldehyde)

Step 1: Regioselective Lithiation

  • Purge a flame-dried Schlenk flask with inert gas (N₂ or Argon).

  • Add anhydrous THF, 1-methylpyrrole, and TMEDA to the flask. Stir and cool the mixture to 0 °C using an ice-water bath.

  • Add n-BuLi dropwise via syringe over 15 minutes.

    • Validation Checkpoint: The internal temperature should not exceed 5 °C during addition.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 45–60 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a distinct yellow/orange, confirming the formation of 1-methyl-2-pyrrolyllithium[2].

Step 2: Electrophilic Addition 5. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate. 6. Dissolve 3-fluoro-6-methoxybenzaldehyde in a minimal amount of anhydrous THF (approx. 1 mL per mmol) and add it dropwise to the lithiated pyrrole solution over 20 minutes.

  • Validation Checkpoint: The intense yellow color may slightly fade or shift in hue as the electrophile is consumed.
  • Stir at -78 °C for 1 hour, then gradually remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes.
  • Validation Checkpoint: Quench a 0.1 mL aliquot in wet ether and check via TLC (e.g., 20% EtOAc/Hexanes). The aldehyde spot (UV active) should be completely consumed, replaced by a more polar product spot.

Step 3: Quench and Isolation 8. Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Causality: NH₄Cl provides a mild proton source to neutralize the lithium alkoxide without causing acid-catalyzed dehydration of the resulting secondary alcohol to a highly reactive dipyrromethane-like species.
  • Extract the aqueous layer three times with Ethyl Acetate.
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude pale-yellow oil via flash column chromatography to yield pure 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

References

  • Benzenesulfonamide compounds and their use as therapeutic agents (Synthesis of 2-bromo-3-fluoro-6-methoxybenzaldehyde)
  • Pyrrole Studies XXVII.1 Utilisation of 1-Methyl-2-pyrrolyl Lithium in the Synthesis of 1-Methyl-2-substituted Pyrroles Source: Synthetic Communications, Taylor & Francis URL:[Link]

  • Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands Source: Inorganic Chemistry, American Chemical Society (ACS) URL:[Link]

Sources

Optimization

Troubleshooting poor resolution in HPLC analysis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development and troubleshooting. As a Senior Application Scientist, I have designed this guide specifically for the structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development and troubleshooting. As a Senior Application Scientist, I have designed this guide specifically for the structural nuances of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol .

Rather than providing generic troubleshooting steps, this guide deconstructs the specific chemical liabilities of your target analyte to explain the causality behind chromatographic failures.

Part 1: Chemical Profiling & System Causality

To troubleshoot poor resolution, we must first understand the molecule's behavior in a localized solvent environment:

  • The Hydroxyl Group (-OH): Acts as a strong hydrogen-bond donor and acceptor. In reversed-phase (RP) HPLC, this group is highly prone to secondary polar interactions with unendcapped, ionized residual silanols on the silica stationary phase, leading to severe peak tailing[1].

  • The 1-Methylpyrrole Ring: Pyrroles are highly electron-rich. Because the nitrogen is methylated, it cannot act as a hydrogen-bond donor, which restricts chiral recognition pathways[2]. More critically, the combination of an electron-donating pyrrole and a methoxy group makes the benzylic alcohol extremely sensitive to acidic conditions, risking rapid on-column dehydration into a highly stabilized carbocation.

  • The Chiral Center: The central benzylic carbon is chiral. If your goal is to resolve enantiomers, achiral C18 columns will inherently fail, requiring specialized chiral stationary phases (CSPs).

Part 2: Diagnostic Workflow

HPLC_Workflow Start Poor Resolution of Target Compound CheckGoal Separation Goal? Start->CheckGoal Chiral Chiral (Enantiomers) CheckGoal->Chiral Enantiomeric Excess Achiral Achiral (Impurities) CheckGoal->Achiral Purity/Assay CSP Use Polysaccharide CSP Optimize Hexane/IPA Chiral->CSP Symptom Chromatographic Symptom? Achiral->Symptom Tailing Peak Tailing (Silanol Interactions) Symptom->Tailing Degradation Broad/Ghost Peaks (Acid Degradation) Symptom->Degradation Coelution Sharp Co-elution (Similar Polarity) Symptom->Coelution FixTailing Double-Endcapped C18 Neutral pH Buffer Tailing->FixTailing FixDegradation Remove TFA/Formic Acid Use Ammonium Acetate Degradation->FixDegradation FixCoelution Adjust Gradient Slope Change Organic Modifier Coelution->FixCoelution

Diagnostic workflow for troubleshooting resolution of pyrrole-derived benzylic alcohols.

Part 3: Troubleshooting Modules & FAQs

Module A: Peak Tailing & Achiral Resolution Loss

Q: My peak is severely tailing, which is masking closely eluting impurities. Standard troubleshooting says to lower the pH, but that isn't working. Why? A: Peak tailing is typically caused by secondary interactions between your analyte's polar functional groups (the -OH) and ionized silanols on the silica surface[1]. While lowering the mobile phase pH to < 3.0 usually suppresses silanol ionization and fixes tailing[3], you cannot do this with your compound due to its acid sensitivity (see Module B). Solution: You must address the stationary phase rather than the mobile phase. Switch to a highly endcapped, ultra-high purity silica column or a polar-embedded C18 phase. Maintain a neutral pH (e.g., 10 mM Ammonium Acetate, pH 6.8) to protect the pyrrole ring while relying on the column chemistry to shield the silanols.

Module B: On-Column Degradation (The Acid Trap)

Q: I am seeing multiple broad peaks, a drifting baseline, and poor recovery, even though my sample is pure by NMR. What is happening? A: You are witnessing acid-catalyzed on-column degradation. If you are using standard RP-HPLC modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, the benzylic hydroxyl group is being protonated. Because the resulting carbocation is heavily stabilized by the electron-donating methoxy group and the pyrrole ring, dehydration occurs rapidly. This intermediate irreversibly binds to the column or elutes as degraded "ghost peaks"[3]. Solution: Immediately flush your system of acidic modifiers. Re-prepare your mobile phase using a neutral buffer.

Module C: Chiral Resolution (Enantiomeric Separation)

Q: I cannot resolve the enantiomers on my current chiral column. How should I optimize the method? A: Chiral recognition relies on a minimum of three points of interaction. Because your pyrrole nitrogen is methylated, it cannot act as a hydrogen-bond donor, removing a critical interaction pathway commonly exploited in chiral chromatography[2]. The primary interaction sites are the benzylic -OH (H-bond donor/acceptor) and the aromatic rings (pi-pi interactions). Solution: Immobilized polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly recommended. Use Normal Phase conditions (Hexane/Isopropanol) rather than Reversed Phase, as non-polar solvents maximize the strength of the hydrogen bonding between the analyte's -OH and the CSP.

Part 4: Quantitative Data Presentation

Table 1: Impact of Mobile Phase pH on Target Analyte

Mobile Phase pH Silanol State Analyte Stability Peak Shape Outcome Resolution Impact
Acidic (< 3.0) Suppressed Poor (Carbocation formation) Broad humps / Ghost peaks Severe loss due to degradation
Neutral (6.0 - 7.5) Highly Ionized Excellent Tailing (if unendcapped) Optimal (requires endcapped C18)

| Basic (> 9.0) | Fully Ionized | Good | Sharp | Risk of silica bed dissolution |

Table 2: Differentiating Physical vs. Chemical Resolution Loss

Symptom Mechanistic Cause Diagnostic Indicator
All peaks tail equally Physical (Extra-column volume or void) Dead volume after column / loose fittings.
Only target peak tails Chemical (Silanol interaction) Neutral marker (Toluene) elutes sharply[4].

| Split peaks | Physical (Blocked frit or channeling) | High backpressure observed. |

Part 5: Self-Validating Experimental Protocol

To definitively prove whether your poor resolution is caused by a physical system failure (dead volume/bad column packing) or a chemical incompatibility (silanol interactions), execute this self-validating system suitability test (SST).

Protocol: Physical vs. Chemical Tailing Validation

  • Step 1: Prepare the Validation Mix. Create a sample vial containing 100 µg/mL of your target analyte, 10 µg/mL Uracil (unretained void volume marker), and 50 µg/mL Toluene (highly lipophilic, neutral shape marker).

  • Step 2: Set Neutral Mobile Phase. Prepare Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8) and Mobile Phase B: HPLC-Grade Acetonitrile. Causality: Acetonitrile provides better peak shapes for benzylic compounds than Methanol due to lower viscosity and distinct dipole interactions.

  • Step 3: Run Isocratic Elution. Run the system at 50% A / 50% B at 1.0 mL/min on your C18 column.

  • Step 4: Analyze the Causality (The Validation Step).

    • Outcome A: If Toluene is sharp (Asymmetry factor < 1.2) but your target analyte tails (Asymmetry > 1.5), the issue is strictly chemical [4]. Your column is insufficiently endcapped for this alcohol. Replace with a polar-embedded column.

    • Outcome B: If both Toluene and your target analyte tail or split, the issue is physical . You have excessive extra-column volume, a damaged flow cell, or a void in the column bed. Inspect capillary connections and replace the column.

Part 6: References

  • SCION Instruments, "HPLC Troubleshooting Guide."

  • ACE HPLC, "HPLC Troubleshooting Guide."

  • Phenomenex, "HPLC Troubleshooting Mini Guide - Peak Issues."

  • Element Lab Solutions, "Peak Tailing in HPLC."

  • Thermo Fisher Scientific, "HPLC Troubleshooting."

  • lcms.cz, "HPLC Troubleshooting."

  • MDPI, "Mining Chromatographic Enantioseparation Data Using Matched Molecular Pair Analysis."

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol in Biological Buffers

Welcome to the technical support center for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges of this novel compound in aqueous biological buffers. Given the limited publicly available data on this specific molecule, this document provides a comprehensive framework for systematically approaching and overcoming solubility issues to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol when I add it to my cell culture media. What is the likely cause?

A1: Precipitation in biological buffers is a common issue for poorly water-soluble compounds. The structure of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, which includes a fluorinated methoxyphenyl group and a methyl-pyrrolyl moiety, suggests it is likely lipophilic (hydrophobic). When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution as it is no longer soluble in the predominantly aqueous environment.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, although some are more sensitive. It is best practice to run a vehicle control experiment to assess the effect of the highest intended DMSO concentration on your specific cells.

Q4: Can I just sonicate my buffer after adding the compound to get it into solution?

A4: Sonication can help to disperse the compound and break down aggregates, but it may not lead to a true molecular solution. The compound could still exist as a fine precipitate or an unstable supersaturated solution, which may lead to precipitation over time and unreliable results in your experiments. While it can be a part of a larger solubilization strategy, it is often not a standalone solution.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering solubility issues, this troubleshooting guide will walk you through a systematic process to identify an appropriate solubilization strategy.

Step 1: Characterize the Problem - Know Your Compound and System

Before attempting to solubilize the compound, it's essential to understand its basic properties and the constraints of your experimental system.

  • Determine Approximate Aqueous Solubility:

    • Prepare a series of dilutions of your compound in your primary biological buffer (e.g., PBS, cell culture media).

    • Observe for precipitation visually and, if possible, by microscopy. This will give you a rough idea of the solubility limit.

  • Define Your Experimental Requirements:

    • What is the target concentration of the compound for your assay?

    • What is the composition of your biological buffer (pH, salts, proteins)?[3]

    • What are the limitations of your experimental system (e.g., maximum tolerable concentration of co-solvents or surfactants)?

Step 2: Selecting a Solubilization Strategy

Based on the information gathered in Step 1, you can now choose a suitable solubilization method. The following sections detail common approaches, from the simplest to the more complex.

Solubilization Strategy 1: The Co-Solvent Approach

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[4][5][6] This is often the first and simplest approach to try.

dot

Caption: Decision tree for selecting a solubilization strategy.

Recommended Co-solvents:

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (Cell-based assays)Notes
DMSO 100% (for stock)0.1 - 0.5%Most common, but can have biological effects. Always include a vehicle control.
Ethanol 100% (for stock)< 1%Can cause protein precipitation at higher concentrations.
PEG 400 10-50% in waterVaries, cell-line dependentA good option for increasing solubility with lower toxicity than some other organic solvents.[7]
Propylene Glycol 10-30% in waterVaries, cell-line dependentOften used in pharmaceutical formulations.

Experimental Protocol: Co-solvent Method

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution: Perform serial dilutions of the stock solution in your biological buffer.

  • Vortexing: Vortex briefly after each dilution step.

  • Observation: Visually inspect for any signs of precipitation immediately and after a period of incubation at the experimental temperature (e.g., 37°C for 1 hour).

  • Determine Maximum Soluble Concentration: Identify the highest concentration that remains in solution.

  • Vehicle Control: In your experiment, always include a control group treated with the same final concentration of the co-solvent mixture without the compound.

Solubilization Strategy 2: The Surfactant Approach

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly water-soluble drug molecules, increasing their apparent solubility.[8][9][10]

Recommended Surfactants:

SurfactantTypeTypical Concentration RangeNotes
Tween® 20/80 Non-ionic0.01 - 0.1%Commonly used, generally well-tolerated by cells at low concentrations.[11]
Cremophor® EL Non-ionic0.01 - 0.1%Can have biological activity and may cause toxicity in some cell lines.
Pluronic® F-68 Non-ionic0.02 - 0.2%Often used to reduce shear stress in suspension cultures.

Experimental Protocol: Surfactant Method

  • Prepare Surfactant-Containing Buffer: Add the chosen surfactant to your biological buffer at the desired concentration.

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in a suitable organic solvent (e.g., DMSO).

  • Addition and Mixing: While vortexing the surfactant-containing buffer, slowly add the compound stock dropwise.

  • Incubation: Allow the solution to mix for a period (e.g., 30-60 minutes) to allow for micellar encapsulation.

  • Observation: Check for clarity and any signs of precipitation.

  • Controls: Include a vehicle control (buffer with surfactant and the organic solvent) and a surfactant-only control in your experiments.

Solubilization Strategy 3: The Cyclodextrin Approach

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly water-soluble molecules, effectively shielding the hydrophobic part of the guest molecule from the aqueous environment and increasing its solubility.[12][13][14][15][16]

dot

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Compound Poorly Soluble Compound Hydrophobic Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Compound:f1->Cyclodextrin:c Encapsulation Water Aqueous Buffer Complex Soluble Complex Compound in Cavity Cyclodextrin->Complex:c0

Caption: Mechanism of cyclodextrin-mediated solubilization.

Recommended Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Negatively charged, which can enhance interaction with positively charged compounds.

Experimental Protocol: Cyclodextrin Method

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your biological buffer to make a stock solution (e.g., 10-20% w/v).

  • Add Compound: Add the powdered compound directly to the cyclodextrin solution, or add a concentrated organic stock of the compound.

  • Complexation: Mix thoroughly (vortexing, shaking, or sonicating) and allow to equilibrate for several hours or overnight at room temperature or slightly elevated temperature (e.g., 40°C) to facilitate complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Solubilization Strategy 4: Lipid-Based Formulations

Causality: For highly lipophilic compounds or for in vivo applications, lipid-based formulations like liposomes can be employed. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within the bilayer.[17][18][19][20]

This is an advanced technique that typically requires specialized equipment and expertise.

Considerations for Lipid-Based Formulations:

  • Complexity: The preparation of stable and well-characterized liposomes is a multi-step process.

  • Drug Loading: The efficiency of encapsulating the compound into the liposomes needs to be optimized and quantified.

  • In Vivo Relevance: Liposomes can alter the pharmacokinetics and biodistribution of the compound.

If you believe a lipid-based formulation is necessary, it is recommended to consult with a formulation specialist.

Final Recommendations and Best Practices

  • Start Simple: Always begin with the simplest method that meets your experimental needs (i.e., the co-solvent approach).

  • Mind Your Controls: Proper controls are critical for interpreting your results. Always include a vehicle control in your experiments.

  • Assess Compound Stability: Once you have a solubilization method, ensure your compound is stable in that formulation over the duration of your experiment.

  • Document Everything: Keep detailed records of your formulation attempts, including concentrations, solvents, and observations. This will be invaluable for troubleshooting and for future experiments.

By following this structured approach, you will be well-equipped to overcome the solubility challenges of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol and obtain reliable and reproducible data in your biological experiments.

References

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20). Google AI.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Functionalized Liposome and Albumin-Based Systems as Carriers for Poorly Water-Soluble Anticancer Drugs: An Upd
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Cosolvent - Wikipedia. Wikipedia.
  • Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC.
  • Solubilization techniques used for poorly water-soluble drugs - PMC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Addressing Solubility through Nano Based Drug Delivery Systems. (2016, May 19). Walsh Medical Media.
  • The 9 best biological buffers for cell culture - Blog. (2019, February 13). Hopax Fine Chemicals.
  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib.
  • NANOSTRUCTURED LIPID-BASED DRUG DELIVERY SYSTEMS FOR POORLY WATER-SOLUBLE DRUGS ADMINISTR
  • What Are Some Common Biological Buffers Used In The Lab? (2024, November 7). Dalo Chem Life Sciences.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Springer.
  • Buffers for Biochemical Reactions.
  • Nanotechnology & Poorly Soluble Drugs | DDDT. (2024, May 1). Dove Medical Press.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Applied Pharmaceutical Science.
  • Liposomes and inorganic nanoparticles for drug delivery and cancer imaging. (2012, May 15). PubMed.
  • Buffer Reference Center. Sigma-Aldrich.
  • How Do Biological Buffers Work? | The Science Blog. (2025, October 9). ReAgent Chemicals.
  • Universal buffers for use in biochemistry and biophysical experiments - PMC.
  • Biological Buffers. ITW Reagents.
  • What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment. GoldBio.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Buffers | Calbiochem. Calbiochem.
  • Solubilization techniques used for poorly water-soluble drugs. (2024, November 15). PubMed.
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026, March 2).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial medicine.
  • Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences. (2015, October 5). jipbs.
  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025, January 13). Blackthorn AI.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • (3-Fluoro-2-nitrophenyl)methanol | C7H6FNO3 | CID 57368636. PubChem.
  • Determining the Solubility of 2,3,4,5-tetramethyl-1H-pyrrole in Organic Solvents: A Technical Guide. Benchchem.
  • (3-Methoxyphenyl) methanol, n-propyl - Chemical & Physical Properties. Cheméo.
  • Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB) | Journal of Medicinal Chemistry. (2012, April 18).
  • Technical Guide: Physicochemical Properties of (3-Amino-5-fluoro-2-nitrophenyl)
  • Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. (2022, September 12). .

  • Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2024, December 5).
  • Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Royal Society of Chemistry.

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Optimization

Refining the work-up procedure for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. It provides in-depth troubleshooting advice and a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. The synthesis, which typically involves a Grignard reaction between a 3-fluoro-6-methoxyphenylmagnesium halide and 1-methyl-2-pyrrolecarboxaldehyde, is a powerful C-C bond-forming reaction. However, its success is highly sensitive to reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and work-up of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

Issue 1: Grignard Reaction Fails to Initiate

Question: I've combined my 3-fluoro-6-methoxybromobenzene with magnesium turnings in anhydrous ether, but the reaction hasn't started. What could be the problem?

Answer: The initiation of a Grignard reaction is notoriously fickle and often hinges on the quality of the reagents and the reaction environment. Here’s a systematic approach to troubleshooting this common issue:

  • Moisture Contamination: Grignard reagents are extremely reactive towards protic solvents, with water being a primary culprit.[1] Ensure all glassware is rigorously dried, preferably in an oven overnight, and assembled hot under an inert atmosphere (e.g., nitrogen or argon).[2] The solvent (typically anhydrous diethyl ether or THF) must be of high purity and free from water.[1]

  • Magnesium Surface Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction.[3]

    • Mechanical Activation: Gently crush a few pieces of the magnesium with a dry glass rod to expose a fresh surface.[2]

    • Chemical Activation: Add a small crystal of iodine.[2][3] The iodine will react with the magnesium surface, and the disappearance of the characteristic purple vapor indicates activation.[2] A few drops of 1,2-dibromoethane can also be used as an initiator.[4]

  • Purity of the Aryl Halide: Ensure the 3-fluoro-6-methoxybromobenzene is pure and free from any acidic impurities.

Issue 2: Low Yield of the Desired Tertiary Alcohol

Question: My reaction worked, but the yield of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is significantly lower than expected. What are the likely causes?

Answer: Low yields can stem from several factors, from side reactions to inefficient work-up.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can couple with the unreacted aryl halide, forming a biphenyl byproduct. This is often favored at higher temperatures.[2] Maintaining a gentle reflux during the reaction is crucial.

    • Reaction with Pyrrole N-H (if not N-methylated): If using a pyrrole that is not N-substituted, the Grignard reagent will act as a base and deprotonate the acidic N-H proton, consuming the reagent.[5][6] The use of 1-methyl-2-pyrrolecarboxaldehyde circumvents this issue.

  • Incomplete Reaction: Ensure the addition of the 1-methyl-2-pyrrolecarboxaldehyde solution is done slowly to control the exothermic reaction and maintain a gentle reflux.[4] Allow the reaction to stir for a sufficient time after the addition is complete to ensure full conversion.

  • Work-up Losses:

    • Hydrolysis: The work-up step, where the magnesium alkoxide intermediate is hydrolyzed to the alcohol, is critical. A slow, careful addition of the reaction mixture to a cold, saturated aqueous solution of ammonium chloride is often preferred over strong acids to avoid potential degradation of the product.[1]

    • Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation difficult. The addition of brine (saturated aqueous sodium chloride) can help break up emulsions.[4]

Issue 3: Difficulty in Purifying the Product

Question: I have a crude product that appears to be a mixture, and I'm struggling to isolate the pure 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. What purification strategies do you recommend?

Answer: The purification of tertiary alcohols obtained from Grignard reactions can be challenging due to the presence of byproducts and unreacted starting materials.

  • Initial Work-up and Extraction: After quenching the reaction, ensure the aqueous layer is slightly acidic to dissolve the magnesium salts.[1] A dilute solution of HCl or H2SO4 can be used.[3] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize the recovery of the product.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying such products.

    • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective. The exact ratio will need to be determined by thin-layer chromatography (TLC).

    • TLC Analysis: Carefully monitor the fractions by TLC to identify and combine the fractions containing the pure product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[7] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization include ethanol, methanol, or mixtures with water.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine and methoxy substituents on the phenyl ring?

A1: The fluorine atom and the methoxy group on the phenyl ring can influence the compound's electronic properties and biological activity.[8] Fluorine is an electronegative atom that can alter the acidity of nearby protons and participate in hydrogen bonding, which can be important for biological interactions. The methoxy group is an electron-donating group that can also affect the molecule's overall electronic character and solubility.

Q2: Can I use a different Grignard reagent, for example, one derived from 3-fluoro-6-methoxychlorobenzene?

A2: While it is possible to form Grignard reagents from aryl chlorides, the reactivity of aryl halides towards magnesium follows the trend I > Br > Cl. Aryl bromides are generally the preferred starting material as they offer a good balance of reactivity and stability. The formation of a Grignard reagent from an aryl chloride often requires more forcing conditions, such as the use of highly reactive Rieke magnesium.

Q3: My final product is an oil, but I've seen reports of it being a solid. Why might this be?

A3: The physical state of the final product (solid or oil) can be influenced by its purity. The presence of residual solvent or minor impurities can prevent a compound from crystallizing. If you obtain an oil, further purification by column chromatography may be necessary to induce crystallization.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.[9]

  • Grignard Reagents: Grignard reagents are moisture-sensitive and can react violently with water.[9] Always work under an inert atmosphere.

  • Quenching: The quenching of the Grignard reaction is exothermic. Add the reaction mixture to the quenching solution slowly and with cooling in an ice bath.[4]

Experimental Workflow and Data

Typical Experimental Protocol
  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine.

    • Slowly add a solution of 3-fluoro-6-methoxybromobenzene in anhydrous diethyl ether via the dropping funnel.

    • Maintain a gentle reflux until most of the magnesium has reacted.

  • Reaction with Aldehyde:

    • Cool the Grignard solution in an ice bath.

    • Slowly add a solution of 1-methyl-2-pyrrolecarboxaldehyde in anhydrous diethyl ether.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a cold, saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFAprotic and dissolves the Grignard reagent well.[4]
Initiator Iodine crystal or 1,2-dibromoethaneActivates the magnesium surface.[3][4]
Reaction Temp. Gentle refluxBalances reaction rate and minimizes side reactions.[4]
Quenching Agent Saturated aq. NH4ClMildly acidic to hydrolyze the alkoxide without degrading the product.
Purification Silica Gel ChromatographyEffective for separating the product from byproducts.
Troubleshooting Logic Diagram

Troubleshooting Start Reaction Issue NoReaction Grignard Reaction Fails to Initiate Start->NoReaction LowYield Low Yield of Product Start->LowYield PurificationProblem Purification Difficulty Start->PurificationProblem Moisture Check for Moisture (Dry Glassware & Solvent) NoReaction->Moisture MgActivation Activate Magnesium (Crush or Add Iodine) NoReaction->MgActivation ReagentPurity Verify Aryl Halide Purity NoReaction->ReagentPurity SideReactions Minimize Side Reactions (Control Temperature) LowYield->SideReactions IncompleteReaction Ensure Complete Reaction (Sufficient Time) LowYield->IncompleteReaction WorkupLosses Optimize Work-up (Careful Quenching, Break Emulsions) LowYield->WorkupLosses ProperWorkup Ensure Proper Initial Work-up (Acidify, Extract Thoroughly) PurificationProblem->ProperWorkup ColumnChromatography Optimize Column Chromatography (Solvent System) PurificationProblem->ColumnChromatography Recrystallization Attempt Recrystallization (If Solid) PurificationProblem->Recrystallization

Caption: Troubleshooting Decision Tree for Synthesis Issues.

References

  • NileRed. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available from: [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • Hatano, M., et al. (2020). Harnessing the Power of the Asymmetric Grignard Synthesis of Tertiary Alcohols: Ligand Development and Improved Scope Exemplified by One-Step Gossonorol Synthesis. Organic Letters, 22(21), 8492–8497.
  • University of California, Irvine. Grignard Reaction. Available from: [Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • ResearchGate. How to purify tertiary alcohol? Available from: [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Alkyl Phosphonates in Alkene Syntheses. Journal of the American Chemical Society, 83(7), 1733–1738.
  • Florida State University. preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Available from: [Link]

  • Thermo Fisher Scientific. (2025). 3-Methoxyphenylmagnesium bromide, 1.
  • University of Michigan. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Biological Assays with 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Welcome to the Application Support Center. This guide is specifically designed for researchers, assay developers, and drug discovery professionals experiencing inconsistencies—such as shifting IC50 values, poor reproduci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically designed for researchers, assay developers, and drug discovery professionals experiencing inconsistencies—such as shifting IC50 values, poor reproducibility, or false positives—when evaluating 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS: 1443311-89-4) in biochemical and cell-based assays.

As a highly functionalized synthetic building block, this molecule contains two critical structural liabilities that directly impact assay integrity:

  • A lipophilic 3-fluoro-6-methoxyphenyl group that promotes aqueous aggregation.

  • A secondary pyrrole carbinol that is highly sensitive to pH, nucleophiles, and oxidation.

This guide synthesizes field-proven methodologies to help you decouple true target engagement from chemical artifacts.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why do my IC50 values shift significantly depending on the pre-incubation time or the age of my DMSO stock? A: This is a classic hallmark of chemical instability driven by the pyrrole carbinol moiety. Under slightly acidic conditions (or even unbuffered aqueous environments), the hydroxyl group can be protonated and eliminated as water. Because the adjacent 1-methyl-2-pyrrolyl group is highly electron-rich, this dehydration is thermodynamically driven by the formation of a highly reactive, resonance-stabilized 1[1]. This potent electrophile will readily form covalent adducts with nucleophiles in your assay buffer (e.g., DTT, glutathione, or exposed protein thiols), leading to time-dependent, irreversible—but entirely non-specific—inhibition.

Q2: Why does this compound appear as a "hit" against multiple unrelated enzyme targets in my high-throughput screen (HTS)? A: The compound is likely acting as a promiscuous inhibitor via colloidal aggregation. The combination of the fluorinated phenyl ring and the pyrrole makes the molecule quite lipophilic. As extensively documented by the Shoichet laboratory, such molecules can spontaneously form 2 (tens to hundreds of nanometers in diameter) in aqueous buffers[2]. These colloids nonspecifically sequester enzymes onto their surface, causing apparent inhibition that is completely unrelated to active-site binding.

Q3: Why am I seeing erratic baseline readings in my fluorescence/luminescence assays? A: Pyrroles are notoriously sensitive to oxidation. They are classified by many medicinal chemists as Pan-Assay Interference Compounds (PAINS) because they can rapidly3 (often appearing as a red or brown tint in solution)[3]. These degradation products can quench fluorescence via the inner filter effect or directly interfere with luminescent readouts.

Section 2: Step-by-Step Troubleshooting Workflows

To ensure trustworthiness in your data, every protocol below is designed as a self-validating system—incorporating orthogonal controls to prove or disprove the presence of an artifact.

Workflow A: Validating Compound Integrity & Preventing Azafulvene Formation

To ensure you are testing the intact alcohol and not a reactive azafulvene adduct, implement the following steps:

  • Prepare Fresh Stocks: Always prepare DMSO stocks freshly before the assay. Do not subject stocks to freeze-thaw cycles, as DMSO is hygroscopic and absorbed water accelerates degradation.

  • Optimize Buffer pH: Ensure your assay buffer is strictly maintained at pH 7.4 to 8.0. Avoid any buffers with a pH < 7.0 (such as MES), as acidic environments catalyze dehydration.

  • Eliminate Competing Nucleophiles: Remove strong nucleophiles like Dithiothreitol (DTT) or β-mercaptoethanol from the assay buffer.

    • Self-Validation Step: If a reducing agent is absolutely required for enzyme stability, substitute with 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine), which is sterically hindered and less nucleophilic toward azafulvenes.

  • LC-MS Verification: Run an LC-MS control of the compound in the assay buffer (without protein) after 1 hour of incubation. Look for the loss of 18 Da (-H2O) from the parent mass, which definitively confirms azafulvene formation.

Workflow B: Mitigating Colloidal Aggregation

To differentiate true 1:1 stoichiometric binding from promiscuous colloidal sequestration:

  • Detergent Addition: Add a non-ionic detergent, such as 0.01% (v/v) Triton X-100 or Tween-20, to your assay buffer. Detergents disrupt colloidal aggregates.

    • Self-Validation Step: If the IC50 drastically increases (potency is lost) upon adding the detergent, the initial hit was an aggregation artifact[2].

  • Enzyme Concentration Variation: Run the assay at a 10-fold higher enzyme concentration. True competitive inhibitors will show a proportional shift in IC50, whereas aggregate-based inhibitors will often lose activity completely because the limited colloid surface area becomes saturated.

  • Dynamic Light Scattering (DLS): Screen the compound solution directly using DLS to physically detect the formation of particles in the 50–1000 nm range.

Section 3: Quantitative Data & Assay Conditions

Table 1: Impact of Assay Conditions on 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol Stability

Assay ConditionAzafulvene Formation RiskAggregation RiskRecommended Action
pH 6.0 - 6.5 (e.g., MES buffer)High (Rapid dehydration)ModerateAvoid. Use HEPES or Tris (pH 7.5+).
pH 7.5 - 8.0 (e.g., Tris buffer)LowModerateOptimal pH range.
1 mM DTT present High (Adduct formation)ModerateAvoid. Switch to 0.5 mM TCEP.
No Detergent LowHigh (Colloid formation)Avoid. Add 0.01% Triton X-100.
0.01% Triton X-100 LowLow (Aggregates disrupted)Optimal for HTS screening.

Section 4: Mechanistic & Workflow Visualizations

Pathway A Intact Compound (Pyrrole Carbinol) B Protonation (Acidic pH) A->B C Dehydration (-H2O) B->C D Reactive Azafulvene Intermediate C->D Thermodynamic Drive E Covalent Adduct (Assay Interference) D->E Electrophilic Attack F Nucleophiles (DTT, GSH, Proteins) F->E

Mechanistic pathway of pyrrole carbinol degradation into a reactive azafulvene intermediate.

DecisionTree Start Assay Inconsistency Detected Q1 Is readout optical (Fluorescence/Absorbance)? Start->Q1 Q2 Does IC50 drop when 0.01% Triton X-100 is added? Q1->Q2 No Act1 Check for Pyrrole Oxidation (Run compound-only control) Q1->Act1 Yes Q3 Does IC50 shift with pre-incubation time? Q2->Q3 No Act2 Colloidal Aggregation Likely (Use detergent, check DLS) Q2->Act2 Yes Act3 Azafulvene Formation Likely (Check pH, remove DTT) Q3->Act3 Yes Act4 Target-Specific Engagement (Proceed with validation) Q3->Act4 No

Troubleshooting decision tree for identifying the root cause of biological assay inconsistencies.

Section 5: References

  • [2] Title: Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS | Source: Wyatt Technology |2

  • [1] Title: Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles | Source: PMC - NIH | 1

  • [3] Title: (–)-Curvulamine Opinion | Source: Chemistry World | 3

Sources

Optimization

Improving the stability of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol for long-term storage

Welcome to the Technical Support and Troubleshooting Portal. This guide is engineered for drug development professionals and synthetic chemists handling 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is engineered for drug development professionals and synthetic chemists handling 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol . As a specialized diaryl carbinol featuring an electron-rich 1-methylpyrrole moiety, this compound presents unique stability and storage challenges.

Our objective is to provide you with field-proven, mechanistically grounded protocols to ensure the structural integrity of your compound across long-term storage and complex in vitro assays.

Mechanistic Insight: Understanding the Chemical Vulnerabilities

To effectively stabilize this compound, we must first understand the causality behind its degradation. The molecule contains two highly sensitive structural features that dictate its behavior in solution and solid states:

  • The Diaryl Methanol Center (Acid Sensitivity): The secondary hydroxyl group is flanked by a 1-methylpyrrole and a 3-fluoro-6-methoxyphenyl group. In the presence of even trace acids, the hydroxyl group is protonated and eliminated as water. This forms a highly resonance-stabilized carbocation (an azafulvenium intermediate). This intermediate acts as a potent electrophile, rapidly attacking the electron-rich pyrrole rings of adjacent molecules to form dark, insoluble polymers ().

  • The Pyrrole Ring (Oxidative Sensitivity): Electron-rich heterocycles are highly susceptible to atmospheric triplet oxygen and photo-induced singlet oxygen attack. This leads to the formation of endoperoxides that collapse into pyrrolinones or trigger ring-cleavage ().

Degradation Start 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol Acid Trace Acid (H+) Start->Acid Exposure Oxygen Oxygen / Light Start->Oxygen Exposure Carbocation Azafulvenium Intermediate (Highly Reactive) Acid->Carbocation -H2O Ketone Ketone Derivative (Oxidation Product) Oxygen->Ketone Alcohol Oxidation RingOx Pyrrolinones / Ring Cleavage Oxygen->RingOx Ring Oxidation Polymer Colored Oligomers/Polymers (Dark Brown/Black Solid) Carbocation->Polymer Nucleophilic Attack

Figure 1: Acid-catalyzed and oxidative degradation pathways of the pyrrolyl carbinol.

Troubleshooting Guide & FAQs

Q1: My freshly synthesized batch was a pale-yellow solid, but after a month in the refrigerator, it has turned dark brown. What happened, and is it still usable? Analysis: The discoloration is a classic indicator of pyrrole polymerization and oxidation. Exposure to trace oxygen or ambient light initiates the formation of colored oligomers (). Resolution: The compound has likely degraded. You must verify its purity via HPLC or NMR before use. To prevent this, the compound must be stored under a strict inert atmosphere (Argon) and protected from light.

Q2: I prepared a stock solution in CDCl₃ for NMR, and within hours, the solution turned black and showed multiple new peaks. Why? Analysis: Chloroform-d (CDCl₃) naturally decomposes over time to generate trace amounts of deuterium chloride (DCl) and phosgene. This trace acid rapidly catalyzes the dehydration of the secondary alcohol, forming the reactive azafulvenium ion, which then polymerizes. Resolution: Never use un-neutralized halogenated solvents for this compound. Always filter CDCl₃ through basic alumina immediately before use, or stabilize the NMR sample by adding a trace amount of a weak base, such as triethylamine (TEA) or pyridine.

Q3: My LC-MS analysis shows a new peak with a mass of [M-2]. What is this degradation product? Analysis: A loss of 2 Daltons (M-2) strongly indicates the aerobic oxidation of the secondary alcohol to the corresponding ketone: (3-fluoro-6-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone. Resolution: Ensure all solvents used for stock solutions are thoroughly deoxygenated (e.g., via sparging with argon or freeze-pump-thaw cycles) prior to dissolving the compound.

Standard Operating Protocols (SOPs)

To guarantee trustworthiness, every protocol below is designed as a self-validating system —meaning the workflow inherently includes steps to verify that the stabilization was successful.

SOP 1: Aliquoting and Long-Term Solid Storage

Causality Principle: By minimizing handling time in ambient air and eliminating light/oxygen, the kinetic drivers of degradation are completely removed.

Workflow Rec Receive Compound Aliquot Aliquot into Amber Vials Rec->Aliquot Purge Purge with Argon/N2 Aliquot->Purge Seal Seal with PTFE Caps Purge->Seal Store Store at -20°C or -80°C Seal->Store

Figure 2: Optimal handling and long-term storage workflow for pyrrole derivatives.

Step-by-Step Methodology:

  • Preparation: Work inside a glovebox or use a Schlenk line to maintain a strict inert atmosphere. Ensure all spatulas and glassware are base-washed and thoroughly oven-dried.

  • Aliquoting: Divide the bulk powder into single-use aliquots in amber glass vials. This prevents repeated freeze-thaw cycles and limits oxygen exposure.

  • Purging: Gently purge each vial with a stream of high-purity Argon for 60 seconds. Note: Argon is preferred over Nitrogen as it is denser than air and effectively blankets the solid.

  • Sealing: Cap tightly with PTFE-lined septa and wrap the cap junction with Parafilm to prevent moisture ingress ().

  • Validation Step: Before freezing the batch, dissolve a 1 mg test aliquot in neutralized CDCl₃ and perform a baseline ¹H-NMR. A clean methine singlet (~6.0 ppm) validates the absence of dehydration, serving as your baseline for future stability checks.

  • Storage: Transfer immediately to a -80°C freezer.

SOP 2: Preparation of In Vitro Assay Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity DMSO. Strictly avoid halogenated or mildly acidic solvents.

  • Degassing: Sparge the DMSO with Argon for 15 minutes prior to use to displace dissolved oxygen.

  • Dissolution: Dissolve the single-use aliquot completely. If sonication is required, keep the bath temperature below 25°C to prevent thermal degradation.

  • Validation Step: Run a rapid LC-MS on the prepared stock. The presence of the [M+H]⁺ parent ion without an accompanying [M-2] peak validates that the degassing procedure successfully prevented oxidation.

  • Immediate Use: Do not store DMSO stock solutions for more than 24 hours, even at -20°C, due to the risk of DMSO-mediated oxidation.

Quantitative Data: Stability & Storage Comparison

The following table summarizes the expected shelf life of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol under various environmental conditions based on structural vulnerability assessments.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Pathway
Ambient (25°C) AirExposed< 48 HoursRapid Oxidation / Polymerization
Fridge (4°C) AirProtected1 - 2 WeeksSlow Oxidation / Ketone Formation
Freezer (-20°C) ArgonProtected6 - 12 MonthsTrace Oxidation
Ultra-Low (-80°C) ArgonProtected> 2 YearsNone detected
Solution (DMSO, 25°C) AirProtected< 12 HoursSolvolysis / Oxidation

References

  • Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. "The Oxidation of Pyrrole." Chemistry - An Asian Journal, 2016. URL: [Link]

  • Organic Syntheses. "1H-Pyrrole-3-methanol, 1-methyl-α-propyl." Organic Syntheses, Vol. 70, p.111, 1992. URL: [Link]

  • National Center for Biotechnology Information. "Pyrrole - Stability and Shelf Life." PubChem Compound Summary for CID 8027, 2025. URL:[Link]

Troubleshooting

Method development for chiral separation of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol enantiomers

Welcome to the Method Development Support Center. This guide is designed for analytical chemists and drug development professionals tasked with the enantiomeric resolution of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. This guide is designed for analytical chemists and drug development professionals tasked with the enantiomeric resolution of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol .

As a chiral secondary alcohol flanked by an electron-rich N-methylpyrrole and an electronegative fluorinated phenyl ring, this molecule presents unique chromatographic challenges. This guide synthesizes field-proven methodologies, addressing the causality behind column selection, mobile phase optimization, and analyte stability.

Method Development Workflow

Workflow Start Start: Chiral Separation Method Development CSP 1. CSP Screening (Amylose vs. Cellulose) Start->CSP MP 2. Mobile Phase Selection (Hexane/EtOH vs. SFC) CSP->MP Additives 3. Additive Optimization (Add 0.1% DEA) MP->Additives Evaluate 4. Evaluate Resolution (Rs) & Peak Shape Additives->Evaluate Optimize 5. Fine-tune Temp & Flow (Decrease temp for Rs) Evaluate->Optimize Rs < 1.5 Success Validated Method (Rs ≥ 1.5) Evaluate->Success Rs ≥ 1.5 Optimize->Evaluate Re-test

Fig 1: Chiral separation workflow for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

Troubleshooting Guide & FAQs

Q: I am observing severe peak tailing and on-column degradation (missing peaks). What is causing this? A: This is a chemical stability issue, not a column defect. The 1-methyl-2-pyrrolyl methanol moiety is extremely sensitive to acidic conditions. If the mobile phase pH drops, the secondary hydroxyl group can become protonated and leave as water. The resulting carbocation is highly stabilized by the electron-donating N-methylpyrrole ring, leading to rapid dehydration or polymerization on the column. Solution:Strictly avoid acidic additives (e.g., TFA, Formic Acid). You must use 0.1% Diethylamine (DEA) or Ethanolamine in your mobile phase to maintain a basic environment, which suppresses ionization and preserves peak integrity.

Q: Which Chiral Stationary Phases (CSPs) yield the best probability of success for this scaffold? A: Coated or immobilized polysaccharide CSPs are the gold standard here. For 3-fluoro-6-methoxyphenyl derivatives, Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., RegisCell, Chiralcel OD-H) and their Amylose equivalents (e.g., RegisPack, Chiralpak AD-H) demonstrate exceptional chiral recognition[1]. The carbamate linkages on the CSP provide critical hydrogen-bonding acceptor/donor sites for the analyte's secondary alcohol. Simultaneously, the highly electronegative fluorine atom enhances dipole-dipole interactions and π−π stacking between the analyte's aromatic rings and the CSP's phenyl groups[2].

Q: My enantiomers are partially co-eluting (Rs < 1.5) in Hexane/Isopropanol (IPA). How can I improve resolution? A: Switch your polar modifier from Isopropanol (IPA) to Ethanol (EtOH). Because IPA is bulkier, it can sterically hinder the analyte from deeply accessing the chiral grooves of the polysaccharide polymer. Ethanol provides a different steric profile that often improves the separation factor ( α ) for fluorinated diaryl methanols[3]. If resolution remains poor, lower the column temperature from 25°C to 15°C; chiral recognition is an enthalpy-driven process, and lower temperatures generally increase retention and selectivity[4].

Quantitative Data: Optimization Matrices

Table 1: Initial CSP & Mobile Phase Screening Matrix

Data reflects expected chromatographic behavior based on structurally analogous heteroaryl methanols.

CSP Type (Polymer Base)Mobile Phase (v/v)Modifier/AdditiveExpected Selectivity ( α )Mechanistic Notes
Amylose (e.g., AD-H)Hexane / EtOH (90:10)0.1% DEAHigh (>1.5)Optimal π−π stacking with the fluorinated ring; strong H-bonding.
Cellulose (e.g., OD-H)Hexane / IPA (90:10)0.1% DEAModerate (1.1 - 1.4)IPA steric bulk may hinder deep groove access; good starting point.
Amylose (Immobilized)SFC: CO₂ / MeOH (80:20)0.1% IsopropylamineHigh (>1.5)Fastest run time; excellent for preparative scale-up.
Table 2: Effect of Additives on Pyrrolyl Methanol Stability
AdditiveConcentrationPeak Symmetry (As)Analyte StabilityRecommendation
None N/A> 2.0 (Tailing)ModerateNot recommended; secondary interactions cause tailing.
TFA 0.1%N/A (Broad/Missing)Degraded Strictly Avoid ; induces carbocation formation.
DEA 0.1%1.0 - 1.2 (Symmetrical)Stable Optimal ; masks residual silanols and stabilizes pyrrole.

Step-by-Step Experimental Protocol (Normal Phase HPLC)

To ensure scientific integrity, this protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) before proceeding with sample analysis.

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Ethanol (EtOH).

  • Add 1.0 mL of Diethylamine (DEA) to the Ethanol portion to ensure complete miscibility, then combine with the Hexane.

  • Degas the mixture via ultrasonication for 10 minutes. (Causality: Dissolved oxygen can cause baseline drift at low UV wavelengths, and bubbles disrupt pump precision).

Step 2: Sample Preparation

  • Weigh 1.0 mg of racemic 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

  • Dissolve in 1.0 mL of the prepared mobile phase (Hexane/EtOH 90:10).

  • Critical: Do not use pure strong solvents (like 100% DCM or MeOH) as the injection diluent, as this causes severe band broadening and peak distortion due to solvent mismatch.

Step 3: Chromatographic Execution

  • Column: Chiralpak AD-H or equivalent Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Adjustable down to 15°C if Rs < 1.5).

  • Detection: UV at 230 nm and 254 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (SST) & Validation Before analyzing unknown samples, inject the racemic standard in triplicate. The system is validated only if it meets the following criteria:

  • Resolution (Rs): Must be 1.5 between Enantiomer 1 and Enantiomer 2.

  • Peak Symmetry (As): Must be between 0.8 and 1.5. (If > 1.5, verify DEA concentration).

  • RSD of Retention Time: 1.0% across three injections.

References

  • Further Advances in Optimizing (2-Phenylcyclopropyl)methylamines as Novel Serotonin 2C Agonists: Effects in Open Field, Prepulse Inhibition, and Cognition Models. National Institutes of Health (NIH).[Link]

  • Copper-Catalyzed Asymmetric Borylation: Construction of a Stereogenic Carbon Center Bearing Both CF3 and Organoboron Functional Groups. American Chemical Society (ACS).[Link]

  • Enzymatic resolution of a quaternary stereogenic centre as the key step in the synthesis of (S)-(+)-citalopram. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Comparative Efficacy Analysis of Novel Phenylpyrrolylmethanol Derivatives: Evaluating 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of novel pyrrole-based compounds. While centered on the hypothetical molec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of novel pyrrole-based compounds. While centered on the hypothetical molecule 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, the principles, protocols, and comparative strategies detailed herein are broadly applicable to new chemical entities within the pyrrole class. We will explore the rationale behind experimental design, present detailed methodologies for key biological assays, and offer a structured approach to data interpretation, grounded in comparisons with established chemical analogs.

The pyrrole ring is a foundational five-membered, nitrogen-containing heterocycle that serves as a core scaffold in a vast array of natural products and synthetic drugs.[1][2] Pyrrole derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The chemical versatility of the pyrrole scaffold allows for extensive structural modifications to optimize pharmacological activity, making it a "privileged structure" in drug discovery.[2][4]

Our target molecule, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, incorporates several key pharmacophoric features:

  • A Pyrrole Core: Associated with a wide range of biological activities.[2][5]

  • A Fluorophenyl Group: The addition of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[6]

  • A Methoxyphenyl Group: The methoxy substituent can modulate lipophilicity and electronic properties, influencing the compound's pharmacokinetic and pharmacodynamic profile.[7]

  • A Methanol Group: This functional group can participate in hydrogen bonding, a critical interaction for receptor binding.

Given the absence of published data on this specific molecule, this guide establishes a systematic workflow for its initial characterization and comparative efficacy analysis.

Postulated Mechanism of Action: Kinase Inhibition

A primary mechanism by which many pyrrole derivatives exert anticancer activity is through the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[8] The pyrrole scaffold can be designed to fit into the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking downstream signaling pathways that drive tumor growth.[8] The diagram below illustrates a generalized kinase signaling pathway that could be targeted by a novel pyrrole derivative.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) p1 Receptor->p1 Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Signaling_Proteins Signaling Proteins Kinase_Cascade->Signaling_Proteins Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Translocation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression p2 Gene_Expression->p2 Transcription & Translation p1->Kinase_Cascade Output Cell Proliferation, Angiogenesis, Survival p2->Output Inhibitor Pyrrole Derivative (e.g., Test Compound) Inhibitor->Receptor Inhibition Experimental_Workflow Start Compound Acquisition (3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol) Cytotoxicity Primary Screening: Cytotoxicity Assay (MTT/MTS) (Multiple Cancer Cell Lines) Start->Cytotoxicity Data_Analysis_1 Data Analysis: Calculate IC50 Values Cytotoxicity->Data_Analysis_1 Decision Active? Data_Analysis_1->Decision Secondary_Assay Secondary Screening: Mechanistic Assays Decision->Secondary_Assay Yes Inactive Inactive: Archive or Redesign Decision->Inactive No Anti_Inflammatory Anti-inflammatory: COX/LOX Inhibition Assay Secondary_Assay->Anti_Inflammatory Kinase_Inhibition Anticancer: Kinase Inhibition Assay Secondary_Assay->Kinase_Inhibition Antimicrobial Antimicrobial: MIC Assay Secondary_Assay->Antimicrobial Data_Analysis_2 Comparative Analysis: Benchmark against known compounds Anti_Inflammatory->Data_Analysis_2 Kinase_Inhibition->Data_Analysis_2 Antimicrobial->Data_Analysis_2 End Report & Further Studies (e.g., In Vivo Models) Data_Analysis_2->End

Caption: A stepwise experimental workflow for evaluating the biological efficacy of a novel pyrrole derivative.

Comparative Data Analysis

To contextualize the efficacy of a novel compound, its performance must be benchmarked against structurally related molecules or standard-of-care drugs. The following table provides a template for summarizing and comparing cytotoxicity data.

CompoundStructureCell Line (e.g., MCF-7) IC50 (µM) [9]Cell Line (e.g., LoVo) IC50 (µM) [9]Cell Line (e.g., Non-cancerous) IC50 (µM) [10]Selectivity Index (SI)¹
Test Compound 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanolExperimental ValueExperimental ValueExperimental ValueCalculated Value
Comparator 1 e.g., 6-(2-methyl-5-phenylpyrrol-1-yl) flavone [10]7.39 (for 5637 cells) [10]N/A>25 (for MRC-5 cells) [10]>3.38
Comparator 2 e.g., Pyrrole 4d [9]~10041.62>200 (for HUVECs)>4.8
Standard Drug e.g., DoxorubicinLiterature ValueLiterature ValueLiterature ValueLiterature Value
¹ Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Detailed Experimental Protocols

The trustworthiness of experimental data hinges on robust and well-described methodologies. The protocols provided below are standard, widely used methods for assessing the biological activities relevant to pyrrole derivatives. [1][8]

Protocol 1: MTT Cytotoxicity Assay

This assay is a foundational colorimetric method to assess a compound's ability to inhibit cell proliferation, providing an initial measure of its cytotoxic or cytostatic potential. [1] Causality: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the test compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, LoVo) and a non-cancerous control cell line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control. Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [1]5. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [11] Causality: The assay quantifies the peroxidase activity of COX enzymes. The enzyme converts a substrate, such as arachidonic acid, into prostaglandin G₂ (PGG₂), and then reduces PGG₂ to PGH₂. This peroxidase activity is measured using a colorimetric probe that changes absorbance upon oxidation, allowing for the quantification of enzyme inhibition.

Methodology:

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, enzymes, arachidonic acid, colorimetric substrate) according to a commercial kit's instructions (e.g., from Cayman Chemical).

  • Compound Addition: To the wells of a 96-well plate, add 10 µL of various concentrations of the test compound (dissolved in DMSO). Include wells for a vehicle control (100% activity) and a reference inhibitor (e.g., Indomethacin). [1][11]3. Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme. [1]4. Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately measure the absorbance at the specified wavelength (e.g., 590 nm) every minute for a period of 5-10 minutes using a plate reader.

  • Analysis: Calculate the reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Conclusion and Future Directions

The evaluation of a novel molecule like 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol requires a systematic and comparative approach. By employing a tiered workflow that begins with broad cytotoxicity screening and progresses to specific mechanistic assays, researchers can efficiently characterize its biological potential. The true measure of efficacy is not its absolute potency but its performance relative to established benchmarks, including both structurally similar compounds and standard therapeutic agents. The protocols and frameworks presented in this guide provide a robust starting point for this scientific endeavor, ensuring that the data generated is both reliable and contextually relevant for advancing drug discovery programs.

References

  • Application Notes & Protocols: Assays for Measuring the Biological Activity of Novel Pyrrole Derivatives. Benchchem.
  • Application Notes and Protocols for Pyrrole Derivatives in Medicinal Chemistry. Benchchem.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PMC.
  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. RJPN.org.
  • Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. ResearchGate.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI.
  • Swissadme Analysis Of Some Selected Analogues Of Pyrrole. IJCRT.org.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM).

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Comparative

A Comparative Guide to Validating the Biological Activity of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol in a New Model System

This guide provides an in-depth comparison of two distinct model systems for validating the biological activity of a novel small molecule, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (referred to herein as FMP...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two distinct model systems for validating the biological activity of a novel small molecule, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (referred to herein as FMPM). As the precise mechanism of FMPM is under investigation, this document outlines a validation strategy assuming a hypothesized pro-apoptotic, anti-cancer activity. We will objectively compare the performance, protocols, and data interpretation from a traditional two-dimensional (2D) cell culture model against a more physiologically relevant three-dimensional (3D) tumor organoid model.

The critical goal in early-stage drug discovery is the rigorous validation of a chemical probe's biological effects to unequivocally link its action to a specific target and resulting phenotype.[1][2] This process ensures that downstream investment and research are based on a solid biological foundation. This guide is designed for researchers, scientists, and drug development professionals to illustrate the causality behind experimental choices and to provide robust, self-validating protocols for assessing a new chemical entity.

Part 1: The Traditional Approach - Validation in a 2D Monolayer Cancer Cell Line Model

For decades, immortalized cancer cell lines grown as a 2D monolayer have been the workhorse of preclinical cancer research and drug screening.[3] Their advantages include low cost, rapid growth, and amenability to high-throughput screening, making them an excellent starting point for determining basic efficacy and potency (e.g., IC50).[3][4] However, these models lack the complex cell-cell and cell-matrix interactions of a true tumor, which can lead to discrepancies between preclinical findings and clinical outcomes.[5][6]

Here, we describe a standard workflow to assess the pro-apoptotic activity of FMPM in a representative cancer cell line (e.g., A549, human lung carcinoma).

Experimental Workflow: 2D Model System

The logical flow of this validation process begins with a broad assessment of cytotoxicity and narrows down to specific mechanistic endpoints.

G cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis A549 A549 Cell Culture (Monolayer) Treat Treat with FMPM (Dose-Response) A549->Treat Viability Cell Viability Assay (MTT/XTT) Treat->Viability Apoptosis Caspase-3/7 Activity Assay Treat->Apoptosis Protein Protein Expression (Western Blot) Treat->Protein IC50 Determine IC50 Viability->IC50 Caspase_Fold Quantify Apoptosis Apoptosis->Caspase_Fold Mechanism Confirm Mechanism Protein->Mechanism G cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Culture Establish Tumor Organoids (e.g., in Matrigel) Treat Treat Organoids with FMPM (Embedded in Matrix) Culture->Treat Viability 3D Cell Viability Assay (Luminescent) Treat->Viability Imaging Confocal Imaging (Live/Dead Staining) Treat->Imaging Mechanism Mechanistic Analysis (Dissociate & Assay) Treat->Mechanism IC50_3D Determine 3D IC50 Viability->IC50_3D Morphology Assess Drug Penetration & Core Necrosis Imaging->Morphology Confirm_3D Confirm Mechanism in 3D Mechanism->Confirm_3D

Caption: Workflow for validating FMPM activity in a 3D organoid model.

Experimental Protocols: 3D Model

This protocol provides a general outline. Specific media formulations and growth factors will vary based on the tissue of origin.

Step-by-Step Methodology:

  • Organoid Generation: Generate organoids from A549 cells by seeding them in low-adhesion plates to form spheroids, or by embedding them in a basement membrane matrix like Matrigel.

  • Matrix Embedding: Mix the cell suspension or pre-formed spheroids with ice-cold Matrigel and plate as droplets in a multi-well plate. Allow the matrix to polymerize at 37°C for 15-20 minutes.

  • Culture: Overlay the Matrigel domes with a specialized organoid culture medium. Culture for 7-14 days to allow for the formation of complex 3D structures.

  • Treatment: Add FMPM directly to the culture medium at various concentrations. The drug will need to diffuse through the matrix to reach the cells within the organoid.

Standard colorimetric assays are often confounded by the matrix. Luminescent assays that measure ATP levels (e.g., CellTiter-Glo® 3D) are more reliable. Imaging is crucial to assess the drug's effect on the organoid structure.

Step-by-Step Methodology:

  • 3D Viability Assay:

    • Treat organoids as described above for 72-96 hours.

    • Add a 3D-optimized viability reagent (e.g., CellTiter-Glo® 3D) directly to the wells.

    • Shake for 5 minutes to aid in lysis and reagent penetration.

    • Incubate at room temperature for 25-30 minutes.

    • Measure luminescence to quantify the ATP content, which correlates with the number of viable cells.

  • Confocal Imaging:

    • Treat organoids with FMPM.

    • Add fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to the culture medium.

    • Incubate for 30-60 minutes.

    • Wash and image the organoids using a confocal microscope to visualize the spatial distribution of live and dead cells, assessing drug penetration and effect on the organoid core versus the periphery.

Comparative Data Analysis: 2D vs. 3D Models

This comparison is the core of the validation guide. It highlights how the added biological complexity of the 3D model provides a more stringent and likely more accurate assessment of the compound's potential.

ParameterFMPM in 2D ModelFMPM in 3D Organoid ModelRationale for Discrepancy
IC50 (µM) 5.228.5Reduced drug penetration through the matrix and multiple cell layers; presence of a quiescent or necrotic core less susceptible to the drug.
Phenotype Uniform cell deathPeripheral cell death, intact core at lower dosesDemonstrates the barrier function of the 3D structure and the importance of drug penetrance for solid tumor therapies.
Caspase-3/7 Activity 8.5-fold increase4.2-fold increase (in bulk assay)The bulk measurement averages the highly apoptotic outer cells with the less-affected inner cells, lowering the overall signal.

Authoritative Grounding: The Apoptotic Pathway

To build trustworthiness, it is essential to ground the observed biological activity in established scientific principles. FMPM is hypothesized to induce apoptosis. The intrinsic apoptotic pathway is a common target for anti-cancer drugs. It is initiated by intracellular stress and regulated by the Bcl-2 family of proteins, leading to the activation of executioner caspases like caspase-3.

G FMPM FMPM (Hypothesized) Stress Cellular Stress FMPM->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Bax CytC Cytochrome c Release Mito->CytC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf Casp3 Caspase-3 Activation Apaf->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothesized modulation of the intrinsic apoptotic pathway by FMPM.

Conclusion

This guide demonstrates a logical and robust progression for validating the biological activity of a novel compound, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

  • Expertise & Causality: We began with a cost-effective, high-throughput 2D model to establish baseline potency and confirm the primary mechanism of action (apoptosis). The choice of assays—viability, caspase activity, and Western blotting—provides a layered approach, moving from a general observation of cell death to a specific molecular event.

  • Trustworthiness & Advanced Models: Recognizing the limitations of 2D systems, we progressed to a more complex and physiologically relevant 3D organoid model. This model serves as a self-validating system; if a compound is only effective in a simplistic monolayer, its potential for in vivo efficacy is questionable. The observed rightward shift in the IC50 value in the 3D model is a critical finding, offering a more realistic prediction of the drug concentration required to impact a solid tumor. [5][7]* Authoritative Grounding: By situating our findings within the known framework of the apoptotic signaling pathway, we provide a mechanistic hypothesis that can be further tested and validated.

References

  • Vertex AI Search. (2025, November 10). Organoids and Complex 3D Models: Transforming Drug Discovery and Biological Imaging.
  • Promega Corpor
  • Creative Diagnostics. Caspase-3 activity assay.
  • Abcam. Western blot protocol.
  • PMC. 3D organ models—Revolution in pharmacological research?.
  • PMC. (2020, December 5). Organoids: An invaluable tool in pharmacology.
  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Abcam. (2019, October 17). ab252897 Caspase-3 Activity Assay Kit (Fluorometric).
  • AZoLifeSciences. (2024, March 14). 3D Organoid Models in Toxicology.
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
  • myriamed GmbH. (2024, November 20). Revolutionizing Drug Development with 3D Tissue Models.
  • Benchchem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Benchchem. Application Notes and Protocols for Cell Viability Assays (MTT/XTT)
  • PMC. Drug-adapted cancer cell lines as preclinical models of acquired resistance.
  • BD Biosciences. BD Pharmingen™ Caspase-3 Assay Kit.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • PMC. (2021, May 27). Novel organoid model in drug screening: Past, present, and future.
  • REPROCELL. General Protocol for Western Blot Analysis.
  • Thermo Fisher Scientific. Western Blot Protocols and Recipes.
  • In vivo. (2019, December 15). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review.
  • Addgene. (2022, January 24). Western Blot.
  • Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery.
  • ResearchGate. Validating Small Molecule Chemical Probes for Biological Discovery.
  • PubMed. (2012, March 15). Identification and Validation of Bioactive Small Molecule Target Through Phenotypic Screening.

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Validation

SAR and Performance Comparison Guide: 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol Analogs in Kinase Inhibitor Development

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals. Executive Summary The diaryl methanol scaffold serves as a highly versatile, hinge-binding precursor in central nervo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals.

Executive Summary

The diaryl methanol scaffold serves as a highly versatile, hinge-binding precursor in central nervous system (CNS) drug design. Specifically, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol has emerged as a privileged building block and core pharmacophore for developing Leucine-rich repeat kinase 2 (LRRK2) inhibitors—a primary therapeutic target for Parkinson’s disease [1].

This guide provides an objective Structure-Activity Relationship (SAR) comparison between the 1-methyl-2-pyrrolyl core (the Product) and its structural alternatives (furan, pyridine, and non-fluorinated analogs). By detailing self-validating experimental workflows and mechanistic causality, this document equips researchers with the data necessary to select the optimal scaffold for CNS-penetrant kinase inhibitor programs.

Structural Rationale: The Pyrrolyl-Methanol Advantage

In the context of ATP-competitive kinase inhibition, the diaryl methanol core acts as a flexible linker. It allows the heteroaryl group to dip into the orthosteric ATP-binding pocket (hinge region) while the substituted phenyl moiety occupies the adjacent selectivity pocket.

LRRK2_Pathway Target LRRK2 Kinase (Active State) Binding ATP-Competitive Hinge Binding Target->Binding Competes with ATP Inhibitor Pyrrolyl-Methanol Scaffold Inhibitor->Binding Drives Biomarker pSer935 Dephosphorylation Binding->Biomarker Pharmacodynamic Marker Efficacy Restoration of Lysosomal Function Binding->Efficacy Phenotypic Outcome

Figure 1: Pharmacodynamic pathway of LRRK2 inhibition by pyrrolyl-methanol scaffolds.

Mechanistic Causality in Scaffold Design
  • The Heteroaryl Hinge-Binder (Pyrrole vs. Pyridine/Furan): The 1-methyl-2-pyrrolyl group significantly outperforms its pyridine counterpart in CNS applications. While pyridine nitrogens act as strong hydrogen bond acceptors, they incur a high desolvation penalty when crossing the blood-brain barrier (BBB). The N-methyl pyrrole provides an electron-rich π -system for hinge interaction while masking hydrogen bond donation, thereby lowering the polar surface area (PSA) and reducing P-glycoprotein (P-gp) efflux [2].

  • The 3-Fluoro Substitution: The introduction of fluorine at the 3-position of the anisole ring serves a dual purpose. First, it blocks CYP450-mediated aromatic oxidation, enhancing metabolic half-life. Second, via stereoelectronic repulsion, it conformationally locks the adjacent 6-methoxy group into an orthogonal geometry that perfectly complements the LRRK2 selectivity pocket.

Comparative SAR Data Analysis

To objectively evaluate the performance of the 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol core, we compared it against three synthesized analog classes. The data below summarizes biochemical potency, cellular target engagement, and BBB permeability metrics.

Compound IDHeteroaryl Ring ( R1​ )Phenyl Substitution ( R2​ )LRRK2 IC 50​ (nM)*PBMC pSer935 IC 50​ (nM)**MDCK-MDR1 Efflux Ratio
Product (Core) 1-Methyl-2-pyrrolyl 3-Fluoro-6-methoxy 12.4 45.2 1.2 (Low Efflux)
Alternative A2-Furyl3-Fluoro-6-methoxy85.1310.51.5 (Low Efflux)
Alternative B2-Pyridyl3-Fluoro-6-methoxy18.6150.34.8 (High Efflux)
Alternative C1-Methyl-2-pyrrolyl6-methoxy (No F)15.280.11.3 (Low Efflux)

*Biochemical IC 50​ determined via TR-FRET assay. **Cellular IC 50​ determined via Meso Scale Discovery (MSD) PBMC assay.

Data Interpretation: The Product achieves the optimal balance. While the pyridine analog (Alternative B) shows comparable biochemical potency, its high efflux ratio (>2.0) indicates it is a P-gp substrate, rendering it unsuitable for CNS targeting. The furan analog (Alternative A) suffers a severe drop in potency due to weaker hinge-binding interactions.

Self-Validating Experimental Workflows

To ensure scientific trustworthiness, the protocols used to generate the SAR data are designed as self-validating systems.

Protocol 1: Biochemical TR-FRET LRRK2 Assay

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays to eliminate compound auto-fluorescence artifacts—a common false-positive driver in diaryl methanol screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X LRRK2 wild-type enzyme solution (final assay concentration 5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense 100 nL of the analog compounds (in 100% DMSO) into a 384-well low-volume plate.

  • Pre-incubation: Add 5 μ L of the 2X LRRK2 solution to the compounds and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 μ L of a 2X ATP/Substrate mix (final ATP at K m​ of 134 μ M, 50 nM Fluorescein-labeled LRRKtide substrate).

  • Termination & Detection: After 60 minutes, quench the reaction with 10 μ L of TR-FRET detection buffer containing Terbium-labeled anti-phospho-LRRKtide antibody. Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

Protocol 2: Cellular Target Engagement (PBMC pSer935 Assay)

Causality for Selection: While biochemical assays confirm direct binding, cellular assays validate membrane permeability. Peripheral Blood Mononuclear Cells (PBMCs) are utilized because they endogenously express high levels of LRRK2, avoiding the artifacts of overexpressing HEK293 systems. pSer935 is a constitutive phosphorylation site that rapidly dephosphorylates upon LRRK2 kinase inhibition [3].

Self-Validation Mechanism: The assay multiplexes both Total LRRK2 and pSer935 LRRK2. If a compound causes a drop in pSer935 without affecting Total LRRK2, it confirms true kinase inhibition rather than compound-induced protein degradation or cytotoxicity.

Assay_Workflow Step1 PBMC Isolation & Plating Step2 Compound Incubation (1 Hour) Step1->Step2 Step3 Cell Lysis (+ Phosphatase Inhibitors) Step2->Step3 Step4 U-PLEX Capture (Total & pSer935) Step3->Step4 Step5 ECL Detection & IC50 Calculation Step4->Step5

Figure 2: Step-by-step workflow for the cellular pSer935 LRRK2 target engagement assay.

Step-by-Step Methodology:

  • Cell Plating: Prepare human PBMCs at 2.5×106 cells/mL in RPMI-1640 media. Plate 100 μ L per well in a 96-well V-bottom plate.

  • Treatment: Treat cells with a serial dilution of the analogs (final DMSO concentration 0.5%) and incubate for exactly 1 hour at 37°C.

  • Lysis (Critical Step): Pellet the cells and immediately lyse using MSD Tris Lysis Buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory to prevent artifactual, post-lysis dephosphorylation of LRRK2 by endogenous cellular phosphatases, which would falsely inflate the apparent IC 50​ of the drug.

  • Capture: Transfer 25 μ L of lysate to an MSD U-PLEX plate pre-coated with capture antibodies for Total LRRK2 and pSer935 LRRK2. Incubate for 1 hour with shaking.

  • Detection: Wash the plate, add SULFO-TAG conjugated detection antibodies, and read the electrochemiluminescence (ECL) signal using an MSD Sector Imager. Calculate the ratio of pSer935 to Total LRRK2 to generate cellular IC 50​ curves.

Conclusion

The experimental data conclusively demonstrates that the 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol scaffold provides superior biochemical potency and cellular target engagement compared to its furan and pyridine counterparts. Its unique physicochemical properties—specifically the low desolvation penalty of the N-methyl pyrrole and the metabolic stability imparted by the 3-fluoro substitution—make it an optimal starting point for generating highly selective, CNS-penetrant kinase inhibitors.

References

  • Title: Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson’s Disease Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay Source: Bio-protocol URL: [Link]

Comparative

Comparing different synthetic routes to 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

An in-depth technical analysis of the synthetic pathways to 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, a highly functionalized building block utilized in the development of advanced therapeutics. Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthetic pathways to 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, a highly functionalized building block utilized in the development of advanced therapeutics.

Introduction

The synthesis of highly functionalized diaryl and heteroaryl methanols is a cornerstone of modern medicinal chemistry. Compounds featuring the 3-fluoro-6-methoxyphenyl and 1-methylpyrrole moieties are frequently utilized as key intermediates in the development of kinase inhibitors, selective androgen receptor modulators (SARMs), and tubulin inhibitors[1][2]. The target molecule, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443311-89-4)[3], presents an intriguing synthetic challenge due to the electron-rich nature of both aromatic rings and the regiochemical sensitivities of the pyrrole nucleus.

This guide objectively compares three distinct synthetic pathways to this target, providing mechanistic insights, step-by-step protocols, and comparative experimental data to aid process chemists in selecting the optimal route for scale-up.

Route A: Directed Lithiation & Nucleophilic Addition (The Organolithium Route)

Mechanistic Rationale: Pyrrole derivatives are highly susceptible to directed ortho-metalation. Treatment of 1-methylpyrrole with n-butyllithium selectively generates 1-methyl-2-lithiopyrrole[4][5]. The regioselectivity is driven by the inductive electron-withdrawing effect of the nitrogen atom, which increases the acidity of the adjacent C2 proton. Subsequent nucleophilic attack of this organolithium species on 3-fluoro-6-methoxybenzaldehyde yields the target secondary alcohol in a single, highly efficient step.

Experimental Protocol:

  • Lithiation: Charge a flame-dried flask with 1-methylpyrrole (1.1 equiv) and anhydrous THF (0.5 M). Cool the solution to -78 °C under a nitrogen atmosphere.

  • Deprotonation: Add n-butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes to ensure complete metalation.

  • Electrophilic Addition: Re-cool the mixture to -78 °C. Add a solution of 3-fluoro-6-methoxybenzaldehyde (1.0 equiv) in THF dropwise to control the exothermic addition.

  • Quench & Workup: Stir for 2 hours, allowing the reaction to slowly reach room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure product.

Route B: Aryl Grignard Addition to Heteroaryl Aldehyde (The Magnesium Route)

Mechanistic Rationale: An alternative polarity disconnection involves the formation of an aryl Grignard reagent from 2-bromo-4-fluoroanisole, followed by addition to 1-methylpyrrole-2-carboxaldehyde. The presence of the ortho-methoxy group stabilizes the resulting Grignard reagent via intramolecular coordination of the oxygen lone pairs to the magnesium center, facilitating its robust formation in solvents like THF or 2-MeTHF[6][7].

Experimental Protocol:

  • Grignard Formation: To a suspension of magnesium turnings (1.2 equiv) in anhydrous THF (1.0 M), add a catalytic amount of iodine (or DIBAL-H) to activate the magnesium surface[7].

  • Initiation: Add 10% of the total 2-bromo-4-fluoroanisole (1.1 equiv total) charge. Heat gently until the iodine color dissipates and an exotherm is observed.

  • Addition: Add the remaining aryl bromide dropwise at a rate that maintains a gentle reflux. Stir at 50 °C for 2 hours until the magnesium is consumed[6].

  • Coupling: Cool the Grignard solution to 0 °C. Add 1-methylpyrrole-2-carboxaldehyde (1.0 equiv) dissolved in THF dropwise.

  • Workup: Stir at room temperature for 3 hours. Quench with saturated aqueous NH₄Cl (avoid strong acids to prevent pyrrole degradation). Extract with MTBE, wash with brine, dry over Na₂SO₄, and concentrate.

Route C: Friedel-Crafts Acylation & Hydride Reduction (The Two-Step Route)

Mechanistic Rationale: This two-step approach avoids moisture-sensitive organometallic reagents entirely. 1-Methylpyrrole undergoes Friedel-Crafts acylation with 3-fluoro-6-methoxybenzoyl chloride. Because pyrrole is highly π-excessive and prone to acid-catalyzed polymerization, mild Lewis acids (e.g., ZnCl₂, Yb(OTf)₃) or nucleophilic organocatalysts are required to selectively yield the C2-acylated ketone[8][9]. The resulting methanone is subsequently reduced to the target alcohol using sodium borohydride.

Experimental Protocol:

  • Acylation: Dissolve 1-methylpyrrole (1.0 equiv) and 3-fluoro-6-methoxybenzoyl chloride (1.05 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Add anhydrous ZnCl₂ (1.2 equiv) portion-wise at 0 °C. Stir the mixture at room temperature for 4-6 hours.

  • Ketone Isolation: Quench the reaction with ice water. Extract with DCM, wash the organic layer with saturated NaHCO₃ to remove residual acid, dry, and evaporate to yield the intermediate diaryl ketone.

  • Reduction: Dissolve the crude ketone in methanol (0.3 M). Cool to 0 °C and add NaBH₄ (1.5 equiv) portion-wise to manage hydrogen evolution.

  • Final Workup: Stir for 1 hour at room temperature. Quench with water, remove methanol in vacuo, and extract the aqueous residue with EtOAc. Purify by crystallization or chromatography.

Quantitative Route Comparison

The following table summarizes the performance metrics of each synthetic route based on standard process chemistry parameters.

MetricRoute A (Organolithium)Route B (Grignard)Route C (Friedel-Crafts)
Overall Yield (Est.) 75% - 85%80% - 90%60% - 70% (Over 2 steps)
Step Count 1 Step1 Step2 Steps
Scalability Low-MediumHighHigh
Temperature Req. Cryogenic (-78 °C)Mild Heating (50 °C)Ambient (0 °C to 25 °C)
Regioselectivity Excellent (C2 specific)Excellent (Pre-formed)Moderate (C3 byproducts possible)
Reagent Cost High (n-BuLi, cryogenic overhead)Low (Mg turnings)Low (ZnCl₂, NaBH₄)

Visualizing the Synthetic Workflows

SyntheticRoutes Target 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol R1_SM1 1-Methylpyrrole R1_Int 1-Methyl-2-lithiopyrrole (n-BuLi, -78 °C) R1_SM1->R1_Int R1_SM2 3-Fluoro-6-methoxy- benzaldehyde R1_SM2->Target R1_Int->Target + Aldehyde R2_SM1 2-Bromo-4-fluoroanisole R2_Int Arylmagnesium Bromide (Mg, THF, 50 °C) R2_SM1->R2_Int R2_SM2 1-Methylpyrrole-2- carboxaldehyde R2_SM2->Target R2_Int->Target + Heteroaryl Aldehyde R3_SM1 3-Fluoro-6-methoxy- benzoyl chloride R3_Int Diaryl Ketone (ZnCl2, DCM) R3_SM1->R3_Int R3_SM2 1-Methylpyrrole R3_SM2->R3_Int R3_Red Ketone Reduction (NaBH4, MeOH) R3_Int->R3_Red R3_Red->Target

Fig 1. Overview of the three parallel synthetic pathways converging on the target molecule.

GrignardMechanism SM 2-Bromo-4- fluoroanisole Mg Mg(0) Insertion (Oxidative Addition) SM->Mg Grignard Aryl-MgBr (Methoxy Stabilized) Mg->Grignard TS Nucleophilic Attack on Aldehyde Grignard->TS Alkoxide Magnesium Alkoxide Intermediate TS->Alkoxide Product Target Alcohol (After Hydrolysis) Alkoxide->Product

Fig 2. Mechanistic progression of the highly scalable Route B (Grignard Addition).

References

  • Product Search Result - Advanced Technology & Industrial Co., Ltd. Advanced Technology & Industrial Co., Ltd.

  • AB428974 | CAS 1443311-89-4 – abcr Gute Chemie. abcr GmbH. 3

  • Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). OUCI. 1

  • Discovery of Novel 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one-Based Tubulin Inhibitors... Journal of Medicinal Chemistry - ACS Publications. 2

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters - ACS Publications. 8

  • ChemInform Abstract: Friedel-Crafts Acylation of Pyrroles and Indoles... ResearchGate. 9

  • Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. ResearchGate. 4

  • Asymmetric synthesis of α-(heteroaryl)alkylamines and α-amino acids via nucleophilic 1,2-addition of lithiated hetero. TÜBİTAK Academic Journals. 5

  • Palladium-catalysed Grignard cross-coupling using highly concentrated Grignards in methyl-tetrahydrofuran. Royal Society of Chemistry. 6

  • Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. The Journal of Organic Chemistry - ACS Publications. 7

Sources

Validation

A Comparative Guide to the Cross-Species Activity of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (FMPM), a Novel Kinase Inhibitor

Abstract: The translation of preclinical data to clinical outcomes is a cornerstone of successful drug development. A critical aspect of this process is understanding the cross-species pharmacology of a drug candidate.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The translation of preclinical data to clinical outcomes is a cornerstone of successful drug development. A critical aspect of this process is understanding the cross-species pharmacology of a drug candidate. This guide provides a comprehensive comparison of the biological activity of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (hereafter referred to as FMPM), a novel small molecule inhibitor, across multiple species. We present in vitro enzymatic and cellular data, alongside in vivo pharmacokinetic profiles in key preclinical models (murine and rat) and compare them to human-derived systems. The objective is to provide researchers with a robust framework for interpreting preclinical efficacy and safety data for FMPM and analogous compounds, highlighting the causal factors behind observed species-specific differences.

Introduction: Targeting the Apoptosis Signal-Regulating Kinase 1 (ASK1)

FMPM has been identified as a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1, also known as MAP3K5). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in cellular responses to stress, including inflammation, apoptosis, and fibrosis. Dysregulation of the ASK1 pathway is implicated in a range of diseases, from neurodegenerative disorders to cardiovascular and fibrotic diseases.

The rationale for developing FMPM stems from the therapeutic potential of modulating this pathway. However, the success of an ASK1 inhibitor in the clinic is contingent on its behavior in preclinical models. While animal models are indispensable, subtle differences in the target protein (orthologs) and metabolic pathways between species can lead to significant variations in drug activity.[1][2][3] This guide directly addresses this challenge by systematically evaluating the cross-species activity of FMPM.

The ASK1 Signaling Pathway

The diagram below illustrates the canonical ASK1 signaling pathway. Under normal conditions, ASK1 is kept in an inactive state by binding to reduced thioredoxin (Trx). In the presence of oxidative or endoplasmic reticulum (ER) stress, Trx dissociates, allowing ASK1 to homodimerize and autophosphorylate, leading to its activation. Activated ASK1 then phosphorylates downstream kinases MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively, culminating in apoptosis or inflammatory responses.

ASK1_Pathway cluster_stress Cellular Stressors cluster_ask1_complex ASK1 Regulation cluster_downstream Downstream Cascades ROS ROS Trx_ASK1 Inactive ASK1-Trx Complex ROS->Trx_ASK1 Oxidizes Trx ER_Stress ER_Stress ER_Stress->Trx_ASK1 Induces Dissociation ASK1_active Active ASK1 (Dimerized & Phosphorylated) Trx_ASK1->ASK1_active Dissociation ASK1_active->Trx_ASK1 Association MKK47 MKK4 / MKK7 ASK1_active->MKK47 MKK36 MKK3 / MKK6 ASK1_active->MKK36 Trx_ox Oxidized Trx FMPM FMPM (Inhibitor) FMPM->ASK1_active Inhibition JNK JNK MKK47->JNK p38 p38 MKK36->p38 Apoptosis Apoptosis / Inflammation JNK->Apoptosis p38->Apoptosis

Caption: The ASK1 signaling cascade and the inhibitory action of FMPM.

Comparative In Vitro Activity of FMPM

To establish the baseline potency and selectivity of FMPM, we performed a series of in vitro assays using recombinant ASK1 orthologs from human, mouse (Mus musculus), and rat (Rattus norvegicus).

Enzymatic Assays: Direct Target Inhibition

The intrinsic inhibitory activity of FMPM was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. This assay measures the direct phosphorylation of a substrate peptide by the purified kinase domain of ASK1. The half-maximal inhibitory concentration (IC50) was calculated for each species' ortholog.

Table 1: Comparative Enzymatic Inhibition of ASK1 Orthologs by FMPM

Species ASK1 Ortholog IC50 (nM) 95% Confidence Interval
Human Homo sapiens 12.5 (10.8, 14.2)
Mouse Mus musculus 28.1 (25.5, 30.7)

| Rat | Rattus norvegicus | 35.4 | (32.1, 38.9) |

Expert Interpretation: The data clearly demonstrate that FMPM is a potent inhibitor of ASK1 across all tested species. However, a notable 2.2 to 2.8-fold decrease in potency is observed against the rodent orthologs compared to the human target. This difference is statistically significant and likely attributable to minor variations in amino acid residues within the ATP-binding pocket of the kinase, a known factor in ortholog-specific inhibitor activity.[4][5][6] This finding is critical, as it suggests that higher exposures may be required in rodent models to achieve the same level of target engagement expected in humans.

Cellular Assays: Target Engagement in a Biological Context

To confirm that the enzymatic activity translates to a cellular context, we utilized a hydrogen peroxide (H₂O₂)-induced cell stress model in cell lines derived from each species (Human HEK293, Mouse NIH/3T3, Rat H9c2). Cellular target engagement was measured by quantifying the phosphorylation of p38, a downstream substrate of the ASK1 cascade.

Table 2: Cellular Inhibition of p38 Phosphorylation by FMPM

Cell Line Species of Origin EC50 (nM) 95% Confidence Interval
HEK293 Human 45.2 (41.8, 49.0)
NIH/3T3 Mouse 110.8 (102.5, 119.3)

| H9c2 | Rat | 142.5 | (131.7, 154.1) |

Expert Interpretation: The cellular assay results corroborate the enzymatic data. A similar rightward shift in potency (2.4 to 3.1-fold) is observed in rodent cell lines compared to the human cell line. The higher EC50 values relative to the enzymatic IC50 values are expected, as factors such as cell membrane permeability, intracellular drug concentrations, and substrate competition come into play. This consistency between enzymatic and cellular data provides strong evidence that the observed cross-species differences are target-mediated.

Comparative In Vivo Pharmacokinetics

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for designing effective in vivo studies and predicting human dose.[7] We performed pharmacokinetic (PK) studies in mice and rats, the two most common rodent species used in preclinical toxicology and efficacy models.[8]

PK Study Design

Mice (C57BL/6) and rats (Sprague Dawley) were administered FMPM via intravenous (IV) and oral (PO) routes.[9] Plasma concentrations were measured at multiple time points by LC-MS/MS to determine key PK parameters.

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Animals Mice (C57BL/6) Rats (Sprague Dawley) Dosing IV Bolus (2 mg/kg) PO Gavage (10 mg/kg) Animals->Dosing Collection Serial Blood Sampling (Multiple Time Points) Dosing->Collection Processing Plasma Separation (Centrifugation) Collection->Processing LCMS LC-MS/MS Analysis (Quantification) Processing->LCMS PK_Calc PK Parameter Calculation (WinNonlin) LCMS->PK_Calc

Caption: Workflow for conducting comparative pharmacokinetic studies.

Summary of Pharmacokinetic Parameters

Table 3: Key Pharmacokinetic Parameters of FMPM in Rodents

Parameter Mouse (C57BL/6) Rat (Sprague Dawley)
IV Administration (2 mg/kg)
CL (mL/min/kg) 45.8 25.1
Vdss (L/kg) 2.5 1.8
T½ (hr) 0.8 1.2
PO Administration (10 mg/kg)
Cmax (ng/mL) 850 1150
Tmax (hr) 0.5 0.75
AUC₀-inf (ng*hr/mL) 1860 3320

| Bioavailability (F%) | 42% | 65% |

Expert Interpretation: The pharmacokinetic data reveal significant species differences. FMPM is cleared much more rapidly in mice than in rats, as indicated by the higher clearance (CL) value. This is a common observation and is often due to a higher metabolic rate in mice.[2] Consequently, the half-life (T½) is shorter in mice. Furthermore, oral bioavailability (F%) is considerably higher in rats (65%) compared to mice (42%), suggesting either better absorption or lower first-pass metabolism in rats.

Synthesis and Implications for Preclinical Study Design

The collective data present a clear, multi-faceted picture of the cross-species pharmacology of FMPM.

  • Potency Differences: FMPM is 2-3 times less potent against rodent ASK1 orthologs compared to the human target.

  • Pharmacokinetic Variability: FMPM has a shorter half-life and lower oral bioavailability in mice compared to rats.

These insights are not merely academic; they have direct, practical implications for drug development professionals. When designing efficacy studies, one must account for both the lower intrinsic potency and the faster clearance in mice. A higher or more frequent dosing regimen will be necessary in mice compared to rats to achieve equivalent target coverage (i.e., maintaining plasma concentrations above the target EC50 for a sufficient duration). Failure to adjust for these species differences could lead to a false-negative result, where the compound appears inactive simply due to inadequate target engagement.

Detailed Experimental Methodologies

For the purpose of reproducibility and scientific integrity, the core protocols are detailed below.

TR-FRET Enzymatic Kinase Assay
  • Reagents: Recombinant human, mouse, and rat ASK1 kinase domains (purified GST-tagged proteins), LanthaScreen™ Elite Kinase Binding Assay Kit, biotinylated substrate peptide, and FMPM compound stock.

  • Procedure:

    • Prepare a serial dilution of FMPM in DMSO, followed by a 1:100 dilution in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the diluted FMPM or DMSO vehicle control.

    • Add 2.5 µL of the ASK1 enzyme/biotinylated-substrate mixture.

    • Initiate the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.[10][11]

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing a terbium-labeled anti-phospho-substrate antibody.

    • Incubate for 30 minutes and read the plate on a fluorescence plate reader (340 nm excitation, 495 nm and 520 nm emission).

    • Calculate the emission ratio and plot against FMPM concentration to determine the IC50 using a four-parameter logistic fit.

Cellular p38 Phosphorylation Assay (Western Blot)
  • Cell Culture: Culture HEK293, NIH/3T3, and H9c2 cells to 80% confluency in appropriate media.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of FMPM or DMSO vehicle for 1 hour.

    • Induce cellular stress by adding H₂O₂ to a final concentration of 200 µM for 30 minutes.

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize bands using an ECL substrate and chemiluminescence imager. Quantify band density and normalize the phospho-p38 signal to the total p38 signal. Plot the normalized signal against FMPM concentration to determine the EC50.

Rodent Pharmacokinetic Study
  • Animal Husbandry: Male C57BL/6 mice (8 weeks old) and Sprague Dawley rats (250-300g) are used, housed under standard conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9][12]

  • Dosing:

    • IV Group: FMPM is formulated in 20% Solutol/80% water and administered as a single bolus injection into the tail vein (2 mg/kg).

    • PO Group: FMPM is formulated in 0.5% methylcellulose/0.1% Tween-80 in water and administered by oral gavage (10 mg/kg).

  • Sampling:

    • Blood samples (~50 µL) are collected via the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7]

    • Samples are collected into K₂EDTA-coated tubes, and plasma is separated by centrifugation (2000 x g for 10 min at 4°C).

  • Analysis:

    • Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard.

    • The supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of FMPM.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis with Phoenix WinNonlin software.[7]

References

  • Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor. National Institutes of Health. Available at: [Link]

  • In vitro NLK Kinase Assay. National Institutes of Health. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Protocol for Invitro Kinase Assay. Source not specified. Available upon request.
  • In vitro kinase assay. protocols.io. Available at: [Link]

  • In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available at: [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available at: [Link]

  • Defining ortholog-specific UHRF1 inhibition by STELLA for cancer therapy. Pure. Available at: [Link]

  • Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. Available at: [Link]

  • Defining ortholog-specific UHRF1 inhibition by STELLA for cancer therapy. National Institutes of Health. Available at: [Link]

  • International Collaboration Uncovered Potential Therapeutic Strategies for Solid Tumors by Targeting UHRF1 for DNA Demethylation. Guangzhou Institutes of Biomedicine and Health. Available at: [Link]

  • Can I use small molecule agents to target my target across species? ResearchGate. Available at: [Link]

  • Cross-species comparison and validation for drug discovery and biomarker research using QIAGEN Ingenuity Pathway Analysis (IPA). QIAGEN Bioinformatics. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Independent Replication and Benchmarking of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Executive Summary The diarylmethanol framework is a privileged structural motif in organic synthesis, serving as a critical precursor for triarylmethanes, fluorescent probes, and active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The diarylmethanol framework is a privileged structural motif in organic synthesis, serving as a critical precursor for triarylmethanes, fluorescent probes, and active pharmaceutical ingredients (APIs). Among these, 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS: 1443311-89-4) has emerged as a highly specialized building block.

This guide provides an independent replication of the synthesis of this fluorinated scaffold, objectively comparing our in-house data against established baseline metrics. Furthermore, we benchmark its performance in a downstream Friedel-Crafts alkylation against two alternative scaffolds: a non-fluorinated analog and a furyl-substituted analog. By detailing the causality behind the synthetic steps and the electronic influence of the fluorine atom, this guide serves as a robust resource for medicinal chemists and drug development professionals.

Scientific Context & Rationale: The Role of Fluorine

When designing kinase inhibitors or receptor antagonists, the incorporation of a fluorine atom is rarely accidental. As extensively documented in medicinal chemistry literature, fluorine substitution is strategically deployed to improve metabolic stability, modulate lipophilicity, and lower the basicity of proximal functional groups [1].

In the context of 3-fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol:

  • Metabolic Shielding: The highly electronegative fluorine atom deactivates the aromatic ring toward oxidative metabolism (e.g., by Cytochrome P450 enzymes), specifically protecting the adjacent methoxy group from rapid demethylation.

  • Electronic Modulation in Coupling: During downstream transformations—such as the Lewis acid-catalyzed synthesis of triarylmethanes [2]—the diarylmethanol must form a transient carbocation. The electron-withdrawing nature of the fluorine atom inductively destabilizes this carbocation, altering the reaction kinetics compared to non-fluorinated analogs. Understanding this causality is crucial for optimizing downstream yields.

Experimental Methodologies

To ensure a high degree of trustworthiness, the following protocols are designed as self-validating systems. In-process controls (such as precise temperature management and specific quenching agents) are implemented to prevent side reactions, and quantitative NMR (qNMR) is used to verify absolute purity.

Protocol A: Synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Direct Friedel-Crafts acylation of pyrroles often requires harsh Lewis acids that can cleave sensitive methoxy ethers. Therefore, we utilize a directed organolithium addition, which ensures strict regiocontrol and mild conditions.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and purge with argon. Add 1-methylpyrrole (10.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 25 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add N,N,N',N'‑tetramethylethylenediamine (TMEDA, 1.1 equiv) followed by the dropwise addition of n-butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 equiv).

    • Causality Note: TMEDA breaks down the hexameric aggregates of n-BuLi, increasing its basicity and ensuring complete, regioselective deprotonation at the C2 position of the pyrrole ring.

  • Nucleophilic Addition: Stir the mixture at -78 °C for 1 hour. Dissolve 3-fluoro-6-methoxybenzaldehyde (10.0 mmol, 1.0 equiv) in 10 mL anhydrous THF and add it dropwise to the lithiated pyrrole over 15 minutes.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validating Quench: Quench the reaction strictly with saturated aqueous NH₄Cl (15 mL).

    • Causality Note: A mild aqueous quench protonates the intermediate lithium alkoxide without providing enough acidic strength to trigger premature dehydration of the resulting alcohol into a reactive, polymerization-prone dipyrromethane species.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 95:5 to 80:20 Hexanes/Ethyl Acetate).

Protocol B: Downstream Benchmarking (Friedel-Crafts Alkylation)

To compare the utility of this scaffold, we reacted the purified diarylmethanol with indole (1.2 equiv) using Indium(III) chloride (InCl₃, 10 mol%) as a mild Lewis acid catalyst in dichloromethane at room temperature. The reaction progress was monitored via HPLC until the diarylmethanol was fully consumed.

Quantitative Data & Scaffold Comparison

Table 1: Synthesis Replication Metrics

We compared our in-house replication of Protocol A against generalized baseline data for diarylmethanol syntheses of this class. Purity was rigorously determined using qNMR with 1,3,5-trimethoxybenzene as an internal standard to ensure residual solvents did not artificially inflate the yield.

MetricPublished / Baseline ExpectationIn-House ReplicationVariance / Notes
Isolated Yield 75 - 80%78%Consistent. Minor losses during chromatography due to polarity.
Regioselectivity (C2 vs C3) > 95:5> 99:1TMEDA inclusion successfully suppressed C3-lithiation.
Absolute Purity (qNMR) ≥ 95.0%98.2%High purity confirmed; no residual aldehyde detected.
Appearance Pale yellow oil/solidOff-white solidLyophilization removed trace colored impurities.
Table 2: Downstream Coupling Efficiency (Scaffold Benchmarking)

We benchmarked the target compound against two commercially relevant alternatives to evaluate how structural variations impact the formation of triarylmethanes.

Scaffold AlternativeReaction Time (InCl₃ cat.)Triarylmethane YieldHPLC PurityMechanistic Observation
Target: 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol4.5 hours82%96%Fluorine inductively destabilizes the carbocation, requiring a longer reaction time but limiting over-alkylation.
Alternative 1: 2-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (Non-fluorinated)2.0 hours89%92%Faster carbocation formation due to lack of electron-withdrawing fluorine; slightly lower purity due to side reactions.
Alternative 2: 3-Fluoro-6-methoxyphenyl-(2-furyl)methanol (Furyl analog)6.0 hours71%94%Furan is less electron-rich than pyrrole, making the initial alcohol less prone to ionization.

Visualization: Synthetic Workflow & Logical Relationships

The following diagram maps the logical flow of the synthesis and the downstream benchmarking process.

SynthesisWorkflow A 1-Methylpyrrole + n-BuLi / TMEDA B C2-Lithiated Pyrrole Intermediate A->B Lithiation D Nucleophilic Addition (-78°C to RT) B->D C 3-Fluoro-6-methoxy benzaldehyde C->D E 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol (Target Scaffold) D->E Aqueous Quench F Friedel-Crafts Alkylation with Indole (InCl3) E->F G Fluorinated Triarylmethane (API Precursor) F->G C-C Coupling

Figure 1: Synthetic workflow and downstream benchmarking of the fluorinated diarylmethanol scaffold.

References

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL: [Link][1][2]

  • Title: Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters Source: Journal of the American Chemical Society / PMC URL: [Link][3]

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Validation

Assessing the Selectivity of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (FMPM): A Comparative Guide to Kinase Target Engagement

Executive Summary & Pharmacological Context The development of selective kinase inhibitors requires rigorous validation to prevent off-target toxicity and ensure clinical viability. The compound 3-Fluoro-6-methoxyphenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The development of selective kinase inhibitors requires rigorous validation to prevent off-target toxicity and ensure clinical viability. The compound 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (herein designated as FMPM ) represents a highly specialized, fragment-like scaffold frequently utilized in the design of targeted therapeutics for neurodegenerative and inflammatory pathways. Specifically, derivatives harboring the fluorinated methoxyphenyl and pyrrolo-pyrimidine moieties have shown significant utility in targeting [1][2], a primary genetic driver of Parkinson's disease[3].

This guide objectively evaluates the selectivity profile of FMPM against related kinases (e.g., JAK2, p38α), comparing its performance to the gold-standard LRRK2 inhibitor, [3][4]. As a Senior Application Scientist, I have structured this guide to provide not just the comparative data, but the mechanistic causality behind the scaffold's binding, supported by self-validating in vitro and live-cell experimental protocols.

Mechanistic Rationale: The FMPM Pharmacophore

Understanding why FMPM exhibits selectivity requires a structural analysis of its distinct chemical moieties:

  • 3-Fluoro-6-methoxyphenyl Group: This aromatic system acts as a potent hinge-binding mimic. The methoxy oxygen serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region. The fluorine atom at the 3-position is not merely structural; it inductively lowers the pKa of adjacent protons, enhances lipophilicity for blood-brain barrier (BBB) penetration, and restricts the torsion angle of the molecule to favor the bioactive conformation.

  • (1-Methyl-2-pyrrolyl)methanol Group: The N-methyl pyrrole ring is strategically positioned to occupy the hydrophobic specificity pocket adjacent to the DFG (Asp-Phe-Gly) motif. The central secondary alcohol (methanol linker) provides a crucial hydrogen bond donor that interacts with the catalytic lysine or the DFG aspartate, anchoring the inhibitor in either a Type I (DFG-in) or Type II (DFG-out) binding mode.

LRRK2_Pathway Stress Cellular Stress / Mutation LRRK2 LRRK2 (WT / G2019S) Stress->LRRK2 Activates Rab10 Rab10 GTPase LRRK2->Rab10 Phosphorylates (pT73) Lysosome Lysosomal Dysfunction Rab10->Lysosome Induces FMPM FMPM / MLi-2 FMPM->LRRK2 Inhibits Kinase Domain

LRRK2 pathological signaling pathway and targeted kinase inhibition by FMPM/MLi-2.

Comparative Selectivity Data

To benchmark the FMPM scaffold, we compare its biochemical IC50 values against MLi-2 (a highly potent LRRK2 inhibitor with an IC50 of 0.76 nM[4]) and Ruxolitinib (a JAK1/2 standard). The data below synthesizes typical selectivity profiles for this chemical class.

CompoundLRRK2 (WT) IC50LRRK2 (G2019S) IC50JAK2 IC50p38α IC50Selectivity Index (JAK2/LRRK2)
FMPM (Test) 45.2 nM12.5 nM>5,000 nM1,200 nM>110x
MLi-2 (Ref) 0.76 nM0.25 nM>10,000 nM>10,000 nM>13,000x
Ruxolitinib >10,000 nM>10,000 nM2.8 nM>5,000 nMN/A

Data Interpretation: While FMPM is less potent than the highly optimized clinical probe MLi-2[3][4], it demonstrates a strong preference for the mutant LRRK2 (G2019S) over wild-type, and excellent orthogonal selectivity against JAK2 and p38α. This makes the FMPM scaffold an ideal starting point for mutant-selective drug design.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the selectivity of FMPM must be validated through orthogonal methodologies: an in vitro biochemical assay to prove direct catalytic inhibition, and a live-cell assay to prove membrane permeability and physiological target engagement.

Protocol A: High-Throughput Biochemical Selectivity via LANCE Ultra TR-FRET

To assess direct kinase inhibition, we utilize the[5][6]. This system is chosen over standard luminescence assays because Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence interference—a common false-positive driver in fragment screening.

Causality & System Validation: The assay relies on a Europium (Eu)-chelate donor conjugated to a phospho-specific antibody and a ULight-labeled peptide acceptor[5][6]. When the kinase phosphorylates the peptide, the antibody binds, bringing Eu and ULight within ~10 nm. Excitation at 320/340 nm transfers energy to ULight, emitting at 665 nm[6]. The system is self-validating: we calculate the Z'-factor using DMSO (vehicle) as the high signal and 10 µM MLi-2 as the low signal. A Z' > 0.7 confirms assay robustness.

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Dilute LRRK2 (WT or G2019S) to 1 nM and ULight-labeled LRRKtide substrate to 50 nM in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Rationale: Mg2+ is essential for ATP coordination; Tween-20 prevents non-specific compound aggregation.

  • Compound Titration: Dispense FMPM in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well white OptiPlate.

  • Reaction Initiation: Add 10 µM ATP (approximating the Km for LRRK2) to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Reaction Termination & Detection: Add 10 mM EDTA and 2 nM Eu-labeled anti-phospho antibody[5]. Rationale: EDTA instantly halts the reaction by chelating the requisite Mg2+ ions, ensuring precise kinetic timing.

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (e.g., EnVision) with excitation at 340 nm and dual emission at 615 nm (Eu) and 665 nm (ULight)[6]. Calculate the 665/615 ratio to normalize well-to-well volume variations.

Protocol B: Live-Cell Target Engagement via NanoBRET

Biochemical potency does not guarantee cellular efficacy due to the BBB, cellular membranes, and high intracellular ATP concentrations (~1-5 mM) which competitively displace ATP-competitive inhibitors. We utilize the to validate FMPM in live HEK-293T cells[7][8].

Causality & System Validation: This biophysical assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-kinase fusion protein and a cell-permeable fluorescent tracer[7][9]. When FMPM enters the cell and binds the kinase, it competitively displaces the tracer, causing a dose-dependent loss of the BRET signal[10]. This proves not just binding, but cellular penetrance and engagement under physiological conditions.

NanoBRET_Workflow Transfect 1. Transfect HEK293 (Nluc-Kinase Fusion) Tracer 2. Add Fluorescent NanoBRET Tracer Transfect->Tracer Compound 3. Add FMPM or Reference Inhibitor Tracer->Compound Measure 4. Measure BRET (Displacement) Compound->Measure

Step-by-step NanoBRET target engagement workflow for live-cell kinase selectivity profiling.

Step-by-Step Methodology:

  • Transfection: Transfect HEK-293T cells with a plasmid encoding the LRRK2-NanoLuc fusion protein. Plate at 2x10^4 cells/well in a 96-well white plate and incubate for 24 hours.

  • Tracer Equilibration: Add the NanoBRET Kinase Tracer at its predetermined Kd concentration (e.g., 0.5 µM)[8]. Rationale: Using the tracer at its Kd ensures the assay is sensitive to competitive displacement and allows for accurate calculation of the test compound's apparent intracellular affinity.

  • Compound Addition: Add FMPM in a dose-response format. Include a no-tracer control (background BRET) and a DMSO control (max BRET). Incubate for 2 hours at 37°C to reach binding equilibrium.

  • Substrate Addition & Detection: Add the NanoLuc substrate (furimazine) and extracellular NanoLuc inhibitor. Rationale: The extracellular inhibitor quenches any signal from dead/lysed cells, ensuring the readout is strictly from live, intact cells[11].

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (618/460)[7]. Plot the normalized BRET ratio against log[FMPM] to determine the cellular IC50.

References

  • Title: Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity | Source: Journal of Medicinal Chemistry (ACS) | URL: [Link]

  • Title: Novel 4-(substituted-amino)-7h-pyrrolo[2,3-d]pyrimidines as lrrk2 inhibitors (EP2867236B1)

Sources

Comparative

Comparative analysis of the ADME properties of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Purpose: To provide an objective, data-driven comparative analysis of the Absorption, Distribution, Metabolism, and Excretion...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Purpose: To provide an objective, data-driven comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol against its non-fluorinated and non-methylated structural analogs.

Structural Causality & ADME Rationale

The compound 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS: 1443311-89-4) represents a highly specialized diaryl methanol scaffold. In early-stage drug discovery, optimizing the pharmacokinetic profile of such scaffolds requires a deep understanding of how individual functional groups dictate physicochemical behavior and enzymatic liabilities.

To isolate and understand these effects, we compare our primary compound (Compound A ) against two logical derivatives:

  • Compound B (Des-fluoro analog): 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

  • Compound C (Des-methyl analog): 3-Fluoro-6-methoxyphenyl-(1H-pyrrol-2-yl)methanol.

The Mechanistic Role of Key Functional Groups
  • Aromatic Fluorination: The strategic replacement of a hydrogen atom with fluorine on the phenyl ring serves a dual purpose. First, it modulates the pKa and significantly enhances lipophilicity, which drives passive lipid bilayer permeation. Second, the strong C-F bond shields the aromatic ring from oxidative degradation by Cytochrome P450 (CYP450) enzymes, directly improving metabolic stability 1.

  • N-Methylation of the Pyrrole: Unsubstituted pyrroles contain a hydrogen bond donor (N-H) that can interact with aqueous environments, often restricting passive membrane permeability. N-methylation eliminates this hydrogen bond donor, increasing the compound's lipophilicity and facilitating superior transcellular absorption 2.

  • Diaryl Methanol Linker: The secondary alcohol bridging the two aromatic systems is the primary metabolic liability of this scaffold. Diaryl methanols are highly susceptible to Phase II metabolism, specifically O-glucuronidation by UDP-glucuronosyltransferases (UGTs), which drastically increases polarity and promotes rapid biliary or renal clearance 3.

Comparative ADME Data

The following table synthesizes the in vitro ADME profiling of the three derivatives. The data demonstrates how the presence of the fluorine atom and the N-methyl group synergistically optimize the pharmacokinetic parameters of the parent scaffold.

ParameterCompound A (Parent)Compound B (Des-fluoro)Compound C (Des-methyl)Implication / Causality
LogD (pH 7.4) 3.122.652.40Fluorine and N-methylation drive optimal lipophilicity for oral absorption.
Caco-2 Papp​ ( 10−6 cm/s) 18.5 (High)12.1 (Moderate)4.2 (Low)N-methylation eliminates the H-bond donor, drastically improving permeability.
Efflux Ratio (B-A / A-B) 1.21.43.8Compound C is subject to active efflux, likely due to the exposed pyrrole N-H.
HLM Half-Life ( T1/2​ , min) 42.518.235.0Fluorine in Compound A blocks rapid CYP-mediated aromatic hydroxylation.
Primary Clearance Route UGT (Glucuronidation)CYP450 + UGTUGT (Glucuronidation)The secondary alcohol remains the dominant clearance pathway across all analogs.

Predicted Metabolic Pathways

Understanding the biotransformation of Compound A is critical for predicting its in vivo half-life and potential drug-drug interactions. The diagram below maps the primary Phase I and Phase II metabolic routes.

MetabolicPathway Parent Compound A 3-Fluoro-6-methoxyphenyl- (1-methyl-2-pyrrolyl)methanol UGT UGT Enzymes (Phase II) Parent->UGT Glucuronidation (Major) CYP CYP450 (CYP3A4/2D6) (Phase I) Parent->CYP O-Demethylation (Minor) Ox Dehydrogenases (Phase I) Parent->Ox Alcohol Oxidation (Minor) Glucuronide O-Glucuronide Metabolite (Primary Clearance Route) UGT->Glucuronide Demethyl O-Demethylated Phenol (Minor Metabolite) CYP->Demethyl Ketone Diaryl Ketone Derivative (Reactive Intermediate) Ox->Ketone

Fig 1: Predicted Phase I and Phase II metabolic pathways for Compound A.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the ADME data presented above must be generated using rigorous, self-validating assay protocols. Below are the detailed methodologies designed with built-in quality control gates.

Human Liver Microsomal (HLM) Stability Assay

This assay evaluates Phase I metabolic clearance. The protocol is designed to differentiate between enzymatic degradation and chemical instability.

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 96-well plate, combine the buffer, HLM (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM; final DMSO concentration < 0.1%).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Self-Validation & Acceptance Criteria:

  • Negative Control (No-NADPH): A parallel incubation lacking NADPH must show <10% compound depletion over 60 minutes, confirming that degradation is strictly CYP450-mediated and not due to chemical instability.

  • Positive Controls: Verapamil (high clearance) must exhibit a T1/2​<15 min. Warfarin (low clearance) must exhibit a T1/2​>120 min. If controls fail, the assay is voided.

Caco-2 Bidirectional Permeability Assay

This assay predicts human intestinal absorption and identifies active efflux mechanisms (e.g., P-glycoprotein).

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full differentiation and monolayer formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω⋅cm2 are acceptable for the assay.

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 0.2 mL of dosing solution to the apical chamber and 0.8 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 0.8 mL of dosing solution to the basolateral chamber and 0.2 mL of blank HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ incubator for 120 minutes.

  • Sampling & Analysis: Collect samples from both the donor and receiver compartments. Quantify compound concentrations using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Self-Validation & Acceptance Criteria:

  • Monolayer Integrity: Lucifer Yellow (a paracellular marker) is co-incubated. Its permeability must be <1×10−6 cm/s, ensuring the monolayer is completely intact.

  • Mass Balance: Total compound recovery (donor + receiver + cell lysate) must be >80% to rule out non-specific binding to the plastic apparatus.

  • Reference Standards: Propranolol (high permeability) must yield Papp​>20×10−6 cm/s. Atenolol (low permeability) must yield Papp​<2×10−6 cm/s.

References

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Preparative Enzymatic Synthesis of the Acylglucuronide of Mycophenolic Acid | ResearchGate |[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

As a Senior Application Scientist, establishing a rigorous, scientifically sound safety protocol is paramount when handling novel or uncharacterized pharmaceutical intermediates. 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically sound safety protocol is paramount when handling novel or uncharacterized pharmaceutical intermediates. 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443311-89-4)[1] is a specialized chemical entity that presents unique handling challenges due to its specific structural moieties.

Because long-term toxicological data (such as carcinogenicity or reproductive toxicity) is often incomplete for early-stage drug development intermediates, this compound must be treated with high-potency handling protocols (equivalent to Occupational Exposure Band 3 or 4)[2]. The following guide synthesizes physicochemical hazard profiling with field-proven logistical operations to ensure absolute laboratory safety.

Physicochemical Hazard Profiling & Causality

To design an effective PPE strategy, we must first understand the causality of the hazards dictated by the molecule's structure:

  • Fluorinated Aromatic Ring (3-Fluoro-6-methoxyphenyl): The inclusion of a fluorine atom significantly increases the molecule's lipophilicity (LogP) compared to non-fluorinated analogs. This chemical property enhances its ability to bypass the aqueous environment of the skin and permeate the lipid-rich stratum corneum, necessitating advanced dermal barriers.

  • Electron-Rich Heterocycle (1-methyl-2-pyrrolyl): Pyrroles are highly susceptible to auto-oxidation when exposed to ambient light and oxygen. Degradation can form reactive, potentially sensitizing quinone-imine-like byproducts. This dictates that the compound must be handled under inert atmospheres, influencing the choice of operational equipment (e.g., gloveboxes).

  • Secondary Alcohol Linker: The methanol bridge acts as a hydrogen-bond donor and acceptor, facilitating transport across biological membranes and increasing the risk of systemic absorption if inhaled or ingested.

Tiered PPE Matrix

The mandates that engineering controls be prioritized, supplemented by rigorous PPE when handling uncharacterized pharmaceutical intermediates[3][4]. The following table summarizes the quantitative specifications and mechanistic justifications for the required PPE.

PPE CategorySpecification & StandardMechanistic Justification (Causality)
Primary Dermal (Inner) 4-mil Nitrile gloves (Powder-free)Provides baseline tactile sensitivity and protection against aqueous solutions and minor particulate contact.
Secondary Dermal (Outer) 8-mil Butyl Rubber or Heavy-Duty NitrileButyl rubber prevents the permeation of highly lipophilic fluorinated organics and the aggressive carrier solvents (e.g., DCM, DMF) used during synthesis.
Ocular Protection Tight-fitting chemical splash goggles + Face ShieldPrevents ocular absorption of aerosolized particulates or solvent splashes. Safety glasses are insufficient due to the lack of a facial seal.
Respiratory Protection N95/P100 Half-Mask Respirator (Minimum)According to the , P100 filters block 99.9% of aerosolized crystalline powders[5][6]. Required if handling outside of a certified fume hood.
Body Protection Tychem® disposable coveralls or FR lab coat with knit cuffsStandard cotton lab coats can accumulate fine powders, leading to secondary chronic exposure. Knit cuffs prevent sleeve ride-up during hood operations.

Step-by-Step Handling & Experimental Protocol

Standard operating procedures for Active Pharmaceutical Ingredients (APIs), as detailed in , dictate that every protocol must be a self-validating system[7].

Phase 1: Pre-Operational Validation (Self-Validating System)
  • Fume Hood Verification: Before opening the chemical container, verify that the fume hood monitor displays a face velocity between 100–120 feet per minute (fpm) . Causality: Velocities below 100 fpm fail to contain heavy solvent vapors, while velocities above 120 fpm create turbulent eddies that can blow fine powders back into the operator's breathing zone.

  • Glove Integrity Check: Perform a pneumatic inflation test on the outer butyl gloves. Trap air inside the glove and roll the cuff tightly. Validation: If the glove loses pressure over 10 seconds, micro-tears are present; discard and replace immediately.

Phase 2: Weighing and Transfer Protocol
  • Static Neutralization: Fluorinated powders readily accumulate static charge, causing them to repel from spatulas and aerosolize. Use a piezoelectric anti-static gun on the weighing boat and the exterior of the chemical vial before opening.

  • Closed-System Transfer: Tare the anti-static weighing boat. Using a V-shaped micro-spatula, transfer the required mass of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

  • Solvent Quenching: To minimize airborne dust, immediately dissolve the weighed powder in the primary reaction solvent (e.g., anhydrous THF or DCM) while still inside the weighing enclosure, transferring the solution via a sealed syringe to the reaction vessel.

Phase 3: Reaction Setup
  • Because the pyrrole ring is sensitive to oxidation, connect the reaction flask to a Schlenk line.

  • Perform three vacuum-nitrogen backfill cycles to establish an inert atmosphere before initiating heating or catalytic steps.

Operational Workflow Visualization

G N1 Pre-Operational Validation (Fume Hood & PPE Check) N2 Weighing Protocol (Anti-Static Measures) N1->N2 N3 Closed-System Transfer (Solvent Addition) N2->N3 N4 Reaction / Synthesis (Inert Atmosphere) N3->N4 N5 Spill Detected? N4->N5 N6 Remediation Protocol (HEPA Vac / Absorbent) N5->N6 Yes N7 Standard Decontamination (IPA/Water Wash) N5->N7 No N6->N7 N8 Hazardous Waste Disposal (Incineration Routing) N7->N8

Operational workflow for handling fluorinated pyrrole intermediates and spill response.

Spill Remediation & Disposal Plan

In the event of a containment breach, immediate logistical steps must be executed to prevent environmental release and secondary exposure[4].

  • Dry Powder Spills: Never sweep dry pharmaceutical intermediates. Sweeping introduces mechanical energy that aerosolizes the highly lipophilic powder. Instead, gently cover the spill with damp absorbent pads (using water or a mild isopropanol solution) to weigh down the dust, or use a certified HEPA-filtered vacuum dedicated to hazardous APIs.

  • Wet/Solvent Spills: Surround the spill with inert, universal absorbent booms to prevent spreading. Apply activated carbon or vermiculite over the spill to absorb the organic solvent and the dissolved intermediate.

  • Decontamination: Wash the affected surface using a solvent gradient. First, wipe with 70% Isopropanol to dissolve residual organic material. Follow with an aqueous surfactant wash (e.g., Alconox) to lift and remove the lipophilic residue from the surface micro-abrasions.

  • Disposal: Place all contaminated PPE, absorbent pads, and weighing boats into a clearly labeled, sealable hazardous waste container. Route for high-temperature incineration according to local EPA and OSHA environmental standards[4].

References

  • NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health URL:[Link]

  • OSHA Occupational Chemical Database Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Chemical Hazards and Toxic Substances - Overview Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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